1-(9-ethyl-9H-carbazol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBQMDRFSEKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385731 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-04-4 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Dated: December 30, 2025
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of the carbazole derivative, 1-(9-ethyl-9H-carbazol-3-yl)ethanone. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Core Physicochemical Properties
This compound, with the CAS number 1484-04-4, is an organic compound featuring a carbazole core N-alkylated with an ethyl group and acetylated at the 3-position.[1][2] Its structural and electronic properties make it a subject of interest in various research domains. The key physicochemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | [2] |
| Molecular Weight | 237.30 g/mol | [3] |
| Exact Mass | 237.11500 u | [2] |
| Density | 1.12 g/cm³ | [2] |
| Boiling Point | 353.5 °C at 760 mmHg | [2] |
| Flash Point | 167.6 °C | [2] |
| LogP (octanol-water) | 4.017 | [2] |
| Vapor Pressure | 3.58 x 10⁻⁵ mmHg at 25°C | [2] |
| Refractive Index | 1.609 | [2] |
| Polar Surface Area | 22.00 Ų | [2] |
| Melting Point | Data not available in the searched literature. | |
| pKa | Data not available in the searched literature. | |
| Solubility | Data not available in the searched literature. |
Spectroscopic Characteristics
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the carbazole ring system, typically in the range of 7.0-9.0 ppm. A singlet for the acetyl group's methyl protons (-COCH₃) around 2.5-2.7 ppm. A quartet and a triplet characteristic of the N-ethyl group (-CH₂CH₃), with the quartet around 4.4 ppm and the triplet around 1.4 ppm. A publication abstract confirms that a ¹H-NMR spectrum was recorded for this compound.[4] |
| ¹³C NMR | A signal for the carbonyl carbon of the acetyl group is expected around 197-200 ppm. Multiple signals in the aromatic region (110-145 ppm) corresponding to the carbons of the carbazole core. Signals for the ethyl group carbons would appear in the aliphatic region. |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1670-1690 cm⁻¹. C-H stretching vibrations from the aromatic rings and aliphatic ethyl and acetyl groups. C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region. C-N stretching vibrations associated with the carbazole nitrogen. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 237.30). Common fragmentation patterns would likely include the loss of the acetyl group (M-43) and cleavage of the ethyl group. |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is the Friedel-Crafts acylation of 9-ethylcarbazole.[4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring, predominantly at the 3- and 6-positions, which are electronically activated.
Protocol: Friedel-Crafts Acylation of 9-Ethylcarbazole
Objective: To synthesize this compound.
Materials:
-
9-Ethylcarbazole (1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Apparatus:
-
Round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[6]
-
Cooling: Cool the suspension to 0 °C using an ice/water bath.[6]
-
Formation of Electrophile: Dissolve acetyl chloride (1.1 equiv) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile will occur.[5][6]
-
Substrate Addition: Dissolve 9-ethylcarbazole (1.0 equiv) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[6]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.[5][6]
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.[6]
-
Combine all organic layers.
-
-
Neutralization & Drying: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[6] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Isolation: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation reaction.
Potential Applications of the Carbazole Core Structure
While specific biological signaling pathways for this compound are not defined in the literature, the broader class of carbazole derivatives is actively investigated for numerous applications. The diagram below shows the logical relationship between the core carbazole structure and these fields of study.
This diagram illustrates that compounds based on the carbazole scaffold are being explored for various therapeutic and industrial purposes, including the development of anticancer drugs, epigenetic modulators like DNMT1 inhibitors, and antiviral agents.[7][8] In materials science, carbazole derivatives serve as efficient photoinitiators for polymerization processes.[9]
References
- 1. This compound | 1484-04-4 [chemicalbook.com]
- 2. This compound | CAS#:1484-04-4 | Chemsrc [chemsrc.com]
- 3. 1484-04-4|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. websites.umich.edu [websites.umich.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]
- 9. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 478556-66-0 [chemicalbook.com]
In-Depth Technical Guide: 1-(9-ethyl-9H-carbazol-3-yl)ethanone (CAS Number: 1484-04-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known by its synonym 3-acetyl-9-ethylcarbazole. This document consolidates available data on its synthesis, physical and spectral properties, and potential applications, with a focus on its relevance in materials science and as a synthetic intermediate.
Chemical and Physical Properties
This compound is a solid organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds with a wide range of applications due to their unique electronic and photophysical properties. The ethyl and acetyl substitutions on the carbazole core of this specific molecule influence its solubility, reactivity, and potential biological activity.
| Property | Value | Reference |
| CAS Number | 1484-04-4 | N/A |
| Molecular Formula | C₁₆H₁₅NO | [1] |
| Molecular Weight | 237.3 g/mol | [1] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 255-260 °C (at 18 Torr) | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 9-ethylcarbazole.[2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, typically at the 3-position due to the directing effects of the ethyl group and the carbazole nucleus.
Experimental Protocol: Friedel-Crafts Acylation of 9-Ethylcarbazole
This protocol is a general representation of a Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
9-Ethylcarbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of dry dichloromethane, to the stirred suspension.
-
To this mixture, add a solution of 9-ethylcarbazole (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.[4]
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Aromatic H (H4) |
| ~8.1 | dd | 1H | Aromatic H (H2) |
| ~7.3-7.6 | m | 5H | Aromatic H (H1, H5, H6, H7, H8) |
| ~4.4 | q | 2H | N-CH₂-CH₃ |
| ~2.7 | s | 3H | CO-CH₃ |
| ~1.4 | t | 3H | N-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O |
| ~142 | Aromatic C (C4a) |
| ~140 | Aromatic C (C9a) |
| ~128 | Aromatic C (C3) |
| ~126 | Aromatic C (C5a) |
| ~123 | Aromatic C (C8a) |
| ~120-123 | Aromatic C (CH) |
| ~109-111 | Aromatic C (CH) |
| ~37 | N-CH₂-CH₃ |
| ~26 | CO-CH₃ |
| ~14 | N-CH₂-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch |
| ~1675 | C=O stretch (ketone) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1360 | C-N stretch |
| ~1230 | C-CO-C stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 237 | [M]⁺ (Molecular ion) |
| 222 | [M - CH₃]⁺ |
| 194 | [M - COCH₃]⁺ |
| 180 | [C₁₂H₈N]⁺ (Carbazole fragment) |
Applications and Potential Research Directions
This compound serves as a valuable building block for the synthesis of more complex carbazole derivatives. These derivatives have been investigated for a variety of applications, particularly in the field of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): The carbazole moiety is known for its excellent hole-transporting properties and high triplet energy, making it a suitable component for host materials in phosphorescent OLEDs. The ethanone group can be further functionalized to tune the electronic properties of the molecule for optimal device performance.
-
Pharmaceutical Research: Carbazole-based compounds have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While there is currently limited public data on the specific biological activity of this compound, its structure provides a scaffold for the development of novel therapeutic agents. The acetyl group can serve as a handle for further chemical modifications to explore structure-activity relationships.
Potential Research Workflow:
Caption: Potential research pathways for this compound.
Conclusion
This compound is a readily synthesizable carbazole derivative with significant potential as an intermediate in the development of materials for organic electronics and as a scaffold for medicinal chemistry research. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectral characteristics, explore its biological activities, and realize its potential in various technological and therapeutic applications. Researchers are encouraged to use the provided information as a starting point for their investigations into this versatile compound.
References
An In-depth Technical Guide to 3-Acetyl-9-ethylcarbazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-acetyl-9-ethylcarbazole. Furthermore, it delves into the significant therapeutic potential of the 9-ethylcarbazole scaffold by examining the biological activity of a closely related derivative, highlighting its role in the reactivation of critical signaling pathways in cancer.
Core Molecular and Physical Properties
3-Acetyl-9-ethylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of an acetyl group at the 3-position and an ethyl group at the 9-position modifies its physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO[1][2] |
| Molar Mass | 237.3 g/mol [1] |
| CAS Number | 1484-04-4[1][2] |
| Appearance | Colorless crystalline or powdery solid[1] |
| Melting Point | 115 °C[1] |
| Boiling Point | 255-260 °C (at 18 Torr)[1] |
| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane[1] |
| Identifier | String |
| InChI | InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3[1] |
Synthesis of 3-Acetyl-9-ethylcarbazole
The synthesis of 3-acetyl-9-ethylcarbazole is most commonly achieved through the Friedel-Crafts acylation of 9-ethylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, primarily at the 3-position due to the directing effects of the ethyl group and the carbazole nucleus.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
9-ethylcarbazole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-ethylcarbazole in dry dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization of 3-Acetyl-9-ethylcarbazole
The structural confirmation of the synthesized 3-acetyl-9-ethylcarbazole is performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons of the carbazole ring system. The substitution pattern on the aromatic rings will influence the chemical shifts and coupling constants of these aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbons of the ethyl group, the two carbons of the acetyl group, and the twelve carbons of the carbazole core.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the acetyl group is expected around 1675 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C-N stretching and aromatic C=C bending vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-acetyl-9-ethylcarbazole (237.3 g/mol ).
Biological Activity and Signaling Pathway
While direct studies on the biological activity of 3-acetyl-9-ethylcarbazole are limited in the readily available literature, the carbazole scaffold is a well-established pharmacophore with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3]
Research on a closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has provided significant insights into the potential therapeutic applications of this class of compounds. ECCA has been shown to exhibit potent antitumor activity in human melanoma cells by reactivating the p53 signaling pathway.[4] The p53 protein is a critical tumor suppressor that is often inactivated in various cancers.
The reactivation of the p53 pathway by ECCA involves the phosphorylation of p53 at Serine 15, which leads to its stabilization and activation.[4] This, in turn, induces downstream cellular responses such as apoptosis (programmed cell death) and senescence (cellular aging), ultimately inhibiting tumor growth.[4] The activation of p53 is mediated through the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4]
The following diagram illustrates the proposed signaling pathway for the antitumor activity of the 9-ethylcarbazole scaffold, based on the findings for ECCA.
Caption: Proposed signaling pathway for the antitumor activity of the 9-ethylcarbazole scaffold.
Conclusion
3-Acetyl-9-ethylcarbazole is a readily synthesizable carbazole derivative with potential for further exploration in drug discovery and materials science. The demonstrated antitumor activity of a closely related analog through the reactivation of the p53 signaling pathway underscores the therapeutic promise of the 9-ethylcarbazole scaffold. This technical guide provides a foundational understanding for researchers and scientists working with this and related compounds, offering detailed protocols and insights into its molecular characteristics and biological relevance. Further investigation into the specific biological activities of 3-acetyl-9-ethylcarbazole is warranted to fully elucidate its potential.
References
- 1. chembk.com [chembk.com]
- 2. 3-Acetyl-9-ethylcarbazole|1484-04-4|Nanjing Qiangshan [njqschem.com]
- 3. echemcom.com [echemcom.com]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-(9-ethyl-9H-carbazol-3-yl)ethanone in organic solvents
An In-depth Technical Guide on 1-(9-ethyl-9H-carbazol-3-yl)ethanone: Synthesis and Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Data: Solubility
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The solubility of a compound is dependent on several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and pressure. For carbazole derivatives, solubility is generally influenced by the substituents on the carbazole ring.
Synthesis of Carbazole Derivatives
The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A common approach involves the acylation of an N-substituted carbazole.
Generalized Experimental Protocol for Synthesis
The following protocol is a generalized procedure for the synthesis of a carbazole derivative, based on methodologies reported for similar compounds.
Step 1: N-Ethylation of Carbazole
-
Carbazole is reacted with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base (e.g., potassium hydroxide or sodium hydride) in a suitable organic solvent (e.g., acetone or dimethylformamide).
-
The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.
-
The product, 9-ethyl-9H-carbazole, is then isolated by filtration and purified by recrystallization.
Step 2: Friedel-Crafts Acylation
-
9-ethyl-9H-carbazole is dissolved in an appropriate solvent (e.g., dichloromethane or carbon disulfide).
-
An acylating agent, such as acetyl chloride, is added to the solution.
-
A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added portion-wise to the cooled reaction mixture.
-
The reaction is stirred for a specified period, after which it is quenched by carefully adding it to ice-water.
-
The resulting product, this compound, is extracted with an organic solvent, washed, dried, and purified, often using column chromatography or recrystallization.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Applications and Further Research
Carbazole derivatives are of significant interest in materials science and medicinal chemistry. They are investigated for their potential use as:
-
Photoinitiators: Certain derivatives are used in photopolymerization processes.[2][3]
-
Organic Light-Emitting Diodes (OLEDs): The carbazole moiety is a common building block for host materials in OLEDs due to its charge-transporting properties.
-
Pharmaceutical Agents: Various carbazole derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antiviral properties.[4][5]
Given the lack of specific solubility data, a key area for future research would be the systematic determination of the solubility of this compound in a range of common organic solvents at different temperatures. This data would be invaluable for its application in solution-processed material fabrication and for its use in further chemical synthesis and drug formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]
- 3. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 478556-66-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-(9-ethyl-9H-carbazol-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a molecule of interest in various research and development fields. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A workflow diagram illustrates the general process of spectroscopic analysis for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.88 | s | 1H | H-4 |
| 8.16 | d, J=7.7 Hz | 1H | H-5 |
| 8.11 | dd, J=8.6, 1.7 Hz | 1H | H-2 |
| 7.52 – 7.45 | m | 2H | H-6, H-8 |
| 7.43 | d, J=8.6 Hz | 1H | H-1 |
| 7.31 – 7.26 | m | 1H | H-7 |
| 4.40 | q, J=7.2 Hz | 2H | N-CH₂ |
| 2.74 | s | 3H | COCH₃ |
| 1.48 | t, J=7.2 Hz | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.8 | C=O |
| 142.3 | C-4a |
| 140.3 | C-8a |
| 128.5 | C-3 |
| 126.7 | C-4 |
| 126.3 | C-6 |
| 123.0 | C-5a |
| 122.9 | C-2 |
| 120.7 | C-7 |
| 119.5 | C-5 |
| 108.9 | C-1 |
| 108.8 | C-8 |
| 37.8 | N-CH₂ |
| 26.6 | COCH₃ |
| 13.9 | CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1675 | C=O (stretching) |
| 1598, 1486, 1467 | Aromatic C=C (stretching) |
| 1358 | C-N (stretching) |
| 1236 | C-CO-C (stretching and bending) |
| 812 | C-H (out-of-plane bending) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 237.1 | [M]⁺ (Molecular Ion) |
| 222.1 | [M-CH₃]⁺ |
| 194.1 | [M-COCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Synthesis of this compound
The target compound was synthesized via a Friedel-Crafts acylation reaction. To a solution of 9-ethyl-9H-carbazole in a suitable solvent such as dichloromethane, acetyl chloride was added dropwise at 0 °C in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction mixture was then stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction was quenched with ice-water and the product was extracted with an organic solvent. The organic layer was washed, dried, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound as a solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For the ¹H NMR spectrum, a standard pulse sequence was used with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 0 to 220 ppm.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometric analysis was performed on an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, which was maintained at a temperature of 200 °C. The electron energy was set to 70 eV. The resulting ions were accelerated and analyzed by a quadrupole mass analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.
An In-depth Technical Guide on the Thermal Stability of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-(9-ethyl-9H-carbazol-3-yl)ethanone. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely thermal properties based on the well-established characteristics of the carbazole scaffold and its derivatives. The guide also outlines the standard experimental protocols for assessing thermal stability.
Introduction to this compound
This compound is an organic compound featuring a carbazole core functionalized with an ethyl group at the nitrogen atom (position 9) and an ethanone (acetyl) group at position 3. The carbazole moiety is known for its high thermal and chemical stability, making it a common building block in materials science, particularly for organic electronics, and in medicinal chemistry. The substituents on the carbazole ring are expected to influence its overall thermal properties.
Expected Thermal Stability
Carbazole and its derivatives are generally recognized for their excellent thermal stability. Various studies on different carbazole-containing molecules have reported high decomposition temperatures, often exceeding 340 °C, with some derivatives stable up to 450 °C[1][2]. This robustness is attributed to the rigid, aromatic carbazole ring system.
For this compound, the thermal stability will be a function of the stability of the carbazole core and the lability of the ethyl and ethanone substituents. While no specific decomposition temperature is reported for this molecule, it is anticipated to exhibit good thermal stability, likely decomposing at a temperature above 300 °C. A structurally related compound, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), has been noted as part of a generation of carbazole derivatives optimized for thermal stability[3].
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |
| This compound | C₁₆H₁₅NO | 237.29 | 353.5 at 760 mmHg[4] | 167.6[4] |
| 9-ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | - | - |
| 1-(9H-carbazol-9-yl)ethanone | C₁₄H₁₁NO | 209.24 | - | - |
| 1-(9-methyl-9H-carbazol-3-yl)ethanone | C₁₅H₁₃NO | 223.27 | - | - |
Experimental Protocols for Thermal Analysis
The thermal stability of a compound like this compound is typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation pathways.
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss at different temperatures.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine phase transitions such as melting point, glass transition temperature, and crystallization temperature.
-
Objective: To identify the temperatures of phase transitions, which can provide insights into the material's thermal behavior before decomposition.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample and reference is monitored. Endothermic or exothermic events (e.g., melting) are recorded as peaks in the DSC thermogram.
-
Visualizations
The following diagrams illustrate the structure of the target compound and a general workflow for its thermal analysis.
Caption: Key structural moieties of the target compound.
Caption: General experimental workflow for thermal analysis.
Conclusion
References
- 1. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]
- 4. This compound | CAS#:1484-04-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Photophysical Properties of 9-Ethyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 9-ethyl-9H-carbazole and its derivatives. These compounds are of significant interest due to their potential applications in organic electronics, photovoltaics, and as fluorescent probes. This document collates available data on their synthesis, photophysical parameters, and the experimental methodologies used for their characterization, offering a valuable resource for the design and application of novel carbazole-based functional materials.
Core Photophysical Properties
9-Ethyl-9H-carbazole and its derivatives are known for their characteristic absorption and emission spectra, which are influenced by the nature and position of substituents on the carbazole core. The ethyl group at the 9-position enhances solubility in common organic solvents, facilitating their processing and characterization.
Data Presentation
The following tables summarize the key photophysical data for a selection of 9-ethyl-9H-carbazole derivatives. Due to the limited availability of a complete dataset for a single derivative, data from various sources have been compiled to provide a comparative overview.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Reference |
| 9-Ethyl-9H-carbazole | Dichloromethane | 328-353 | 386-437 | 0.72-0.89 | 2.09-3.91 | [1] |
| 3,6-Di-tert-butyl-9-ethyl-9H-carbazole | Dichloromethane | ~350 | ~400 | ~0.85 | Not Reported | [1] |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of the photophysical properties of 9-ethyl-9H-carbazole derivatives involves a series of well-established spectroscopic techniques. The following section details the typical methodologies employed.
Synthesis of 9-Ethyl-9H-carbazole
A common method for the synthesis of 9-ethyl-9H-carbazole involves the N-alkylation of carbazole.
Materials:
-
Carbazole
-
Bromoethane
-
Potassium hydroxide
-
Dimethylformamide (DMF)
-
Methylene chloride
-
Magnesium sulfate (MgSO4)
-
Ethanol
Procedure:
-
Dissolve carbazole, potassium hydroxide, and bromoethane in DMF.[3]
-
Stir the mixture overnight at 60°C.[3]
-
Pour the reaction mixture into brine and wash.
-
Extract the product with methylene chloride.
-
Dry the organic extracts with MgSO4 and concentrate using a rotary evaporator.[3]
-
Purify the solid residue by recrystallization from ethanol to obtain a white solid.[3]
-
Confirm the purity of the product using Thin Layer Chromatography (TLC) with ethyl acetate as the eluent.[3]
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Methodology:
-
Prepare a dilute solution of the 9-ethyl-9H-carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). A typical concentration is in the range of 10⁻⁵ M to limit aggregation effects.[4]
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength at which the maximum absorption occurs is the λ_abs.
-
The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Photoluminescence (PL) Spectroscopy
Objective: To determine the emission maxima (λ_em).
Methodology:
-
Use the same solution prepared for the UV-Vis measurement.
-
Employ a spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp) and an emission detector.[4]
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the maximum emission intensity is observed is the λ_em.
Fluorescence Quantum Yield (Φ_F) Measurement
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption spectra and integrated fluorescence intensities (area under the emission curve) for both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[5]
Fluorescence Lifetime (τ_F) Measurement
Objective: To determine the average time the molecule spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a light-emitting diode).
-
Detect the emitted single photons using a sensitive and fast photodetector.
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Build a histogram of these time differences over many cycles.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F).
Visualizations
The following diagrams illustrate key workflows and relationships in the study of the photophysical properties of 9-ethyl-9H-carbazole derivatives.
References
An In-depth Technical Guide to the Electrochemical Properties of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, owing to their robust thermal stability, excellent charge transport characteristics, and tunable electronic properties. This technical guide provides a comprehensive overview of the electrochemical properties of a specific carbazole derivative, 1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected electrochemical behavior based on extensive research on analogous carbazole structures. We detail the standard experimental protocols for electrochemical analysis, present anticipated quantitative data, and visualize key experimental workflows. This document serves as a vital resource for researchers engaged in the design and characterization of novel carbazole-based materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices.
Introduction to the Electrochemical Significance of Carbazole Derivatives
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in materials science. Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, a critical requirement for organic semiconductors. The functionalization of the carbazole core, particularly at the N-9, C-3, and C-6 positions, allows for the fine-tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The electrochemical properties of carbazole derivatives are paramount as they dictate their performance in electronic devices. The oxidation potential is a direct measure of the energy required to remove an electron from the HOMO level, and thus relates to the material's ability to transport holes. Similarly, the reduction potential corresponds to the energy required to add an electron to the LUMO level, indicating its electron-transporting capability. The difference between the HOMO and LUMO levels defines the electrochemical band gap, a key parameter influencing the material's optical and electronic characteristics.
This compound, with an ethyl group at the nitrogen atom and an acetyl group at the 3-position, presents an interesting case study. The ethyl group enhances solubility and influences molecular packing, while the electron-withdrawing acetyl group is expected to impact the electronic properties of the carbazole core.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary electrochemical technique employed to investigate the redox behavior of organic materials and to determine their frontier orbital energy levels.
Materials and Instrumentation
-
Working Electrode: Glassy carbon, platinum, or gold electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte: A solution of a non-reactive salt, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), in an anhydrous, aprotic solvent.
-
Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF), freshly distilled and deoxygenated.
-
Analyte: A dilute solution (typically 1-5 mM) of this compound.
-
Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.
Procedure
-
Preparation of the Electrolyte Solution: The electrolyte salt is dissolved in the chosen solvent to a concentration of 0.1 M. The solution is then purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Polishing: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen solvent to remove any residual polishing material.
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the deoxygenated electrolyte solution.
-
Background Scan: A cyclic voltammogram of the electrolyte solution alone is recorded to ensure the absence of any electroactive impurities within the potential window of interest.
-
Analyte Measurement: The analyte, this compound, is added to the cell, and the solution is briefly purged with the inert gas. The cyclic voltammogram is then recorded by sweeping the potential from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically varied (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.
-
Internal Standard: Ferrocene is often added as an internal standard at the end of the experiment. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against a standard reference.
Data Presentation: Expected Electrochemical Properties
| Parameter | Expected Value | Method of Determination |
| Oxidation Potential (Eox) | 1.0 - 1.3 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Reduction Potential (Ered) | -2.0 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| HOMO Energy Level | -5.4 to -5.7 eV | EHOMO = - (Eoxonset - EFc/Fc+ + 4.8) eV |
| LUMO Energy Level | -2.3 to -2.8 eV | ELUMO = - (Eredonset - EFc/Fc+ + 4.8) eV |
| Electrochemical Band Gap (Eg) | 2.9 - 3.2 eV | Eg = ELUMO - EHOMO |
Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, and scan rate).
Visualization of Experimental Workflow and Concepts
Cyclic Voltammetry Experimental Workflow
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Relationship between CV Data and Electronic Properties
Caption: Deriving Electronic Properties from Cyclic Voltammetry Data.
Conclusion
This technical guide provides a foundational understanding of the electrochemical properties of this compound for researchers in materials science and drug development. By outlining the standard experimental protocols for cyclic voltammetry and presenting expected quantitative data based on analogous compounds, this document serves as a practical resource for the characterization of this and related carbazole derivatives. The provided visualizations of the experimental workflow and the relationship between electrochemical data and electronic properties further clarify these critical concepts. A thorough experimental investigation of this compound is warranted to precisely determine its electrochemical parameters and fully assess its potential in various applications.
Synthesis and Biological Evaluation of Novel Carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and biological evaluation of novel carbazole derivatives, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities. Carbazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with applications in oncology, microbiology, and beyond.[1] This document details synthetic methodologies, experimental protocols, and quantitative biological data to serve as a comprehensive resource for professionals in drug discovery and development.
Synthetic Strategies for Novel Carbazole Derivatives
The versatile carbazole scaffold allows for a multitude of synthetic modifications, enabling the creation of diverse libraries of compounds for biological screening. Modern synthetic approaches frequently employ methods such as Lewis acid-catalyzed reactions, annulation, and C-H activation to construct the carbazole core or introduce functional groups.[2]
Lewis Acid-Catalyzed Synthesis of Annulated Carbazoles
One efficient method for synthesizing carbazole analogs involves a Lewis acid-catalyzed reaction. For instance, Reddy et al. have demonstrated the synthesis of carbazole derivatives through the reaction of propargylic alcohols and indole esters using a catalytic amount of BF₃·OEt₂. This reaction proceeds via a Friedel–Crafts arylation followed by the electrocyclization of an allene intermediate.[2]
-
To a solution of indole ester 16 and propargylic alcohol 17 in CH₃CN, add 5 mol% of BF₃·OEt₂.
-
Add DBU and stir the reaction mixture at room temperature for 1–5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the carbazole analog 18 .
Multi-Step Synthesis of Functionalized Carbazoles
A common strategy for producing functionally diverse carbazole derivatives involves a multi-step pathway starting from the basic carbazole scaffold. An example is the synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, which has demonstrated significant antimicrobial and anticancer activities.[3]
-
Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (1): React carbazole with ethyl chloroacetate.
-
Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide: React compound 1 with hydrazine hydrate.
-
Synthesis of 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2-amine (3): Cyclize the product from the previous step using sulfuric acid.
-
Synthesis of title compounds (4a-o): Perform a Mannich reaction with compound 3 , piperazine, and various aromatic aldehydes in the presence of acetic acid. The resulting mixture is filtered, dried, and recrystallized from acetone.
Biological Evaluation of Carbazole Derivatives
Carbazole derivatives have been extensively evaluated for a variety of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
The anticancer potential of carbazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The mechanisms of action are diverse and often involve the modulation of key signaling pathways.[5]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2a | CAL 27 (Squamous Cell Carcinoma) | 0.028 | [4] |
| 2b | CAL 27 (Squamous Cell Carcinoma) | 0.45 | [4] |
| Compound 3 | Calu1 (Lung Carcinoma) | 0.0025 | [4] |
| SL-3–19 | HepG2 (Liver Cancer) | 0.012 | [4] |
| SL-3–19 | MCF-7 (Breast Cancer) | 0.014 | [4] |
| Compound 10 | HepG2 (Liver Cancer) | 7.68 | [6] |
| Compound 10 | HeLa (Cervical Cancer) | 10.09 | [6] |
| Compound 10 | MCF7 (Breast Cancer) | 6.44 | [6] |
| Compound 11 | HepG2 (Liver Cancer) | >20 | [6] |
| Compound 11 | HeLa (Cervical Cancer) | >20 | [6] |
| Compound 11 | MCF7 (Breast Cancer) | 18.41 | [6] |
| Compound 9 | HeLa (Cervical Cancer) | 7.59 | [6] |
| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [7] |
| Compound 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | [7] |
| Compound 30 | A549 (Lung Cancer) | 13.6 | [8] |
| Compound 30 | LLC (Lung Cancer) | 16.4 | [8] |
A significant mechanism of anticancer action for some carbazole derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly targeting STAT3.[8] Dysregulation of this pathway is implicated in the proliferation, survival, and angiogenesis of cancer cells.[9] Carbazole derivatives can interfere with the phosphorylation and subsequent activation of STAT proteins, thereby blocking downstream oncogenic signaling.
-
Topoisomerase Inhibition: Certain carbazole derivatives can act as topoisomerase inhibitors. They stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and ultimately apoptosis.[5][10]
-
Disruption of Actin Dynamics: Some carbazoles have been shown to interfere with the normal organization of the actin cytoskeleton, which is crucial for cell motility and division, thereby inhibiting cancer cell proliferation and metastasis.[11]
Antimicrobial Activity
Carbazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains, including drug-resistant pathogens.[12]
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | S. aureus | - | A. niger | - | [3] |
| B. subtilis | - | C. albicans | - | ||
| E. coli | 22.0±0.2 | ||||
| P. aeruginosa | 24.0±0.1 | ||||
| 4d | S. aureus | - | A. niger | - | [3] |
| B. subtilis | - | C. albicans | - | ||
| E. coli | 21.8±0.1 | ||||
| P. aeruginosa | 24.1±0.1 | ||||
| 4e | S. aureus | - | A. niger | - | [3] |
| B. subtilis | - | C. albicans | - | ||
| E. coli | 22.3±0.5 | ||||
| P. aeruginosa | 22.7±0.3 | ||||
| 4n | S. aureus | - | A. niger | - | [3] |
| B. subtilis | - | C. albicans | - | ||
| E. coli | - | ||||
| P. aeruginosa | - | ||||
| 8f | S. aureus | 0.5-2 | C. albicans | 0.5-2 | [13] |
| 9d | S. aureus | 0.5-2 | C. albicans | 0.5-2 | [13] |
| Compound 2 | E. coli | 48.42 | - | - | [14] |
| S. Typhimurium | - | - | - | ||
| B. cereus | 271.21 | - | - | ||
| S. aureus | 53.19 | - | - | ||
| Compound 3 | E. coli | - | - | - | [14] |
| S. Typhimurium | - | - | - | ||
| B. cereus | 12.73 | - | - | ||
| S. aureus | 61.89 | - | - |
Note: Some values in the original source were presented as zones of inhibition and have been noted as "-" where direct MIC values were not available.
-
Preparation of Bacterial Suspension: Prepare a standardized suspension of the test bacteria.
-
Broth Dilution Method:
-
Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Conclusion
This technical guide highlights the significant potential of carbazole derivatives in the development of novel therapeutic agents. The synthetic versatility of the carbazole nucleus allows for the creation of a vast array of compounds with diverse biological activities. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers to design and synthesize new carbazole-based drug candidates. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the JAK/STAT pathway, opens new avenues for targeted drug development. Continued exploration of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biorxiv.org [biorxiv.org]
The Versatile Building Block: A Technical Guide to 1-(9-ethyl-9H-carbazol-3-yl)ethanone in Organic Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(9-ethyl-9H-carbazol-3-yl)ethanone is a key heterocyclic ketone that serves as a pivotal building block in the landscape of organic synthesis. Its rigid, electron-rich carbazole core, combined with the reactive acetyl group, provides a versatile platform for the construction of a diverse array of complex organic molecules. This guide delves into the synthesis of this core structure and explores its application in the development of novel compounds for the pharmaceutical and material science sectors, supported by detailed experimental protocols, quantitative data, and process visualizations.
Physicochemical Properties
Basic physicochemical data for the core building block are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.3 g/mol |
| Appearance | White needles |
| Melting Point | 114-116 °C |
| CAS Number | 1484-04-4 |
Synthesis of the Core Building Block: this compound
The primary route to synthesizing this compound is through the Friedel-Crafts acylation of 9-ethylcarbazole. This electrophilic aromatic substitution introduces an acetyl group predominantly at the C3 position due to the directing effects of the ethyl-substituted nitrogen atom.
Experimental Protocol: Friedel-Crafts Acylation
Reaction: To a solution of 9-ethylcarbazole (4.0 g, 20.5 mmol) in dichloromethane (30 mL), anhydrous zinc chloride (3.4 g, 25.0 mmol) is added. The mixture is stirred at room temperature while a solution of acetyl chloride (1.80 mL, 24.5 mmol) in dichloromethane (15 mL) is added dropwise. The reaction is stirred at ambient temperature for 6 hours. Following the reaction, cooled water (100 mL) is added, and the product is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate.[1][2]
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent. The purified product is then recrystallized from 95% ethanol to yield this compound as white needles (3.9 g, 80% yield).[2]
Spectroscopic Data
| ¹H NMR (400MHz, CDCl₃) | δ 8.74 (d, 1H, J = 1.2Hz), 8.11–8.16 (m, 2H), 7.26–7.54 (m, 4H), 4.33–4.39 (q, 2H, J = 7.2Hz), 2.73 (s, 3H), 1.42–1.46 (t, 3H, J = 7.2Hz) | | IR (cm⁻¹) | 3042, 2966, 1660 (C=O), 1622, 1591, 1493, 1353, 1245, 748 |
Applications in the Synthesis of Bioactive Molecules
The acetyl group of this compound is a versatile handle for constructing more complex molecular architectures, notably through condensation reactions to form chalcones, which are precursors to a variety of heterocyclic compounds with significant biological activity.
Synthesis of Carbazole-Based Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and various aromatic aldehydes. This reaction is typically base-catalyzed.
A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the chalcone derivative.
References
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, has carved a significant niche in the landscape of chemistry since its discovery. Comprising two six-membered benzene rings fused to a five-membered nitrogen-containing ring, its unique structure has been the foundation for a vast array of applications, from the development of novel therapeutics to advanced materials. This technical guide provides a comprehensive exploration of the discovery and history of carbazole compounds, detailing the seminal moments of their isolation and synthesis, the evolution of their applications, and the intricate biological pathways they influence.
The Initial Discovery: Isolation from Coal Tar
The story of carbazole begins in 1872 with the pioneering work of German chemists Carl Graebe and Carl Glaser. While investigating the components of anthracene pitch, a residue from the distillation of coal tar, they successfully isolated a new nitrogen-containing compound.[1][2][3][4] They named this new substance "carbazole," a nod to its origin in coal tar and the presence of a nitrogen atom (azote).
Experimental Protocol: The Graebe-Glaser Isolation (1872)
-
Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation. The fraction boiling between 300°C and 360°C, known as anthracene oil or green oil, was collected.[5] This fraction is rich in anthracene, phenanthrene, and carbazole.
-
Formation of Anthracene Cake: Upon cooling, the anthracene oil deposits a solid mass known as "anthracene salts" or "anthracene cake," which contains a concentrated mixture of these aromatic compounds.[5]
-
Separation of Carbazole: Graebe and Glaser would have employed a method of selective solubilization or chemical treatment to separate the carbazole from the more abundant anthracene. Early methods involved:
-
Solvent Extraction: Utilizing solvents that exhibit differential solubility for anthracene and carbazole. For instance, treatment with carbon tetrachloride at around 50°C dissolves most of the anthracene and phenanthrene, leaving the less soluble carbazole as a solid.[6]
-
Alkali Fusion: A common 19th-century technique for separating acidic or weakly acidic compounds. The anthracene cake was fused with potassium hydroxide, which reacts with the weakly acidic N-H proton of carbazole to form the potassium salt of carbazole. The unreacted hydrocarbons like anthracene could then be removed by distillation or extraction. The carbazole was subsequently regenerated by treating the salt with acid.[5]
-
-
Purification: The crude carbazole was then purified by recrystallization from a suitable solvent, such as xylene, to yield the final crystalline product.[7]
Pioneering Syntheses of the Carbazole Nucleus
The isolation of carbazole spurred the development of synthetic methods to access this novel heterocyclic system and its derivatives. Several classical named reactions emerged, which are still recognized for their historical and, in some cases, practical significance.
The Borsche-Drechsel Cyclization (1888)
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles.[8][9] The resulting tetrahydrocarbazole can then be oxidized to the fully aromatic carbazole.[4][9]
Experimental Protocol: Borsche-Drechsel Cyclization
-
Hydrazone Formation: An arylhydrazine (e.g., phenylhydrazine) is condensed with cyclohexanone in a suitable solvent, often with acid catalysis, to form the corresponding cyclohexanone arylhydrazone.
-
Cyclization: The isolated arylhydrazone is heated in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid. This induces a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the 1,2,3,4-tetrahydrocarbazole.
-
Aromatization: The tetrahydrocarbazole is then dehydrogenated to carbazole. This can be achieved using various oxidizing agents, such as red lead, chloranil, or catalytic dehydrogenation with palladium on carbon.[4]
The Graebe-Ullmann Reaction (1896)
Developed by Carl Graebe and his student Fritz Ullmann in 1896, this reaction provides a direct route to carbazoles from N-phenyl-1,2-diaminobenzenes (N-phenyl-o-phenylenediamines).[8][10]
Experimental Protocol: Graebe-Ullmann Synthesis
-
Diazotization: The N-phenyl-o-phenylenediamine is dissolved in a mixture of acetic acid and water and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding benzotriazole intermediate.
-
Cyclization: The isolated and dried benzotriazole is heated to a high temperature (often neat or in a high-boiling solvent like paraffin oil). This induces the extrusion of a molecule of nitrogen gas, leading to the formation of a diradical intermediate that subsequently cyclizes to form the carbazole. The reaction is driven to completion by the cessation of nitrogen evolution.
-
Purification: The crude carbazole is then purified by column chromatography or recrystallization.
The Bucherer Carbazole Synthesis (1908)
Introduced by Hans Theodor Bucherer in 1908, this method synthesizes carbazoles from the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.[8][11][12]
Experimental Protocol: Bucherer Carbazole Synthesis
-
Reaction Setup: A mixture of a naphthol (e.g., 2-naphthol), an arylhydrazine (e.g., phenylhydrazine), and an aqueous solution of sodium bisulfite is prepared.
-
Heating: The reaction mixture is heated, typically in a sealed vessel, to a temperature sufficient to drive the reaction, often in the range of 100-150°C. The reaction proceeds through the formation of an intermediate arylhydrazone of a tetralone-sulfonic acid.
-
Cyclization and Aromatization: Under the reaction conditions, this intermediate undergoes cyclization and subsequent aromatization, with the elimination of sulfurous acid and ammonia, to yield the carbazole derivative.
-
Workup and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude carbazole is then purified by washing and recrystallization.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for carbazole.
| Property | Value |
| Molecular Formula | C₁₂H₉N |
| Molar Mass | 167.21 g/mol |
| Melting Point | 246 °C |
| Boiling Point | 354.8 °C |
| Density | 1.10 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in acetone, sparingly soluble in ethanol and ether |
A comparative overview of the yields of these historical synthetic methods is challenging due to variations in reaction conditions and reporting standards over time. However, a general summary is presented below.
| Synthesis Method | Typical Yield Range | Notes |
| Graebe-Ullmann Reaction | Often quantitative for the cyclization step | Overall yield depends on the synthesis of the starting N-phenyl-o-phenylenediamine. |
| Borsche-Drechsel Cyclization | 45-94% for the cyclization step | The subsequent aromatization step also has a high yield. |
| Bucherer Carbazole Synthesis | Moderate to good | Yields are variable depending on the specific substrates and reaction conditions. |
Historical Timeline and Evolution of Applications
The journey of carbazole from a coal tar isolate to a versatile molecular scaffold is marked by several key milestones.
Initially, the applications of carbazole were primarily in the dye industry. The development of sulfur dyes like Hydron Blue, derived from carbazole, marked its early commercial importance.[4] The mid-20th century saw the discovery of naturally occurring carbazole alkaloids with significant biological activity. The isolation of ellipticine in 1959, which exhibits potent anticancer properties, opened a new chapter in the medicinal chemistry of carbazoles.[13] This was followed by the isolation of murrayanine in 1962, the first naturally occurring carbazole alkaloid.[14]
The latter half of the 20th century witnessed the emergence of carbazole-based polymers, most notably polyvinylcarbazole (PVK), which found applications in the electronics industry due to its photoconductive properties.[4] In recent decades, the focus has intensified on the use of carbazole derivatives in organic light-emitting diodes (OLEDs) and as versatile scaffolds in drug discovery for a wide range of therapeutic areas, including neurodegenerative diseases, diabetes, and infectious diseases.[15][16]
Signaling Pathways and Biological Activity
The biological significance of carbazole compounds is exemplified by the diverse mechanisms through which they exert their effects. A prominent example is the induction of apoptosis in cancer cells by the carbazole alkaloid mahanine, isolated from Murraya koenigii.
Mahanine-Induced Apoptosis Pathway
Mahanine triggers apoptosis through a mitochondrial-dependent pathway, as illustrated in the following diagram.
References
- 1. Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole - Wikipedia [en.wikipedia.org]
- 5. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bucherer Carbazole Synthesis [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. The carbazole drug_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Theoretical and Computational Analysis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a carbazole derivative with significant potential in materials science and medicinal chemistry. This document summarizes the known chemical and physical properties, outlines established synthesis protocols, and details the standard computational methodologies applicable to this class of molecules. While specific comprehensive theoretical studies on the title compound are not extensively available in public literature, this guide establishes a framework for such investigations based on research conducted on structurally similar carbazole derivatives. The guide includes detailed experimental protocols, tabulated data for key properties, and workflow diagrams to facilitate further research and development.
Introduction
Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. These properties make them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacophores in drug discovery. This compound, also known as 3-acetyl-9-ethylcarbazole, serves as a key intermediate in the synthesis of more complex carbazole-containing molecules and has been investigated for its electron-transporting capabilities.[1]
This guide aims to consolidate the existing knowledge on this compound and to provide a theoretical and computational framework for its further study. The information presented herein is intended to be a valuable resource for researchers in materials science, computational chemistry, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and computational settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | [2] |
| Molecular Weight | 237.30 g/mol | [3] |
| CAS Number | 1484-04-4 | [3] |
| Appearance | Not specified in literature | - |
| Boiling Point | 353.5 °C at 760 mmHg | [4] |
| Density | 1.12 g/cm³ | [4] |
| Flash Point | 167.6 °C | [4] |
Table 1: Physicochemical Properties of this compound
Synthesis Protocols
The synthesis of this compound typically involves the acylation of 9-ethylcarbazole. A general experimental protocol based on the literature is provided below.[5]
Materials and Reagents
-
9-ethylcarbazole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Experimental Procedure
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 9-ethylcarbazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
-
Addition of Acylating Agent: Add acetyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and wash it successively with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Theoretical and Computational Methodologies
Computational Protocol
A typical computational protocol for investigating this compound would involve the following steps:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) is performed to understand the electronic transitions, reactivity, and charge transport properties.
-
Spectroscopic Simulations: UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic absorption properties.
-
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Recommended Computational Details
Based on studies of related carbazole derivatives, the following computational parameters are recommended:[6][7]
| Parameter | Recommended Setting |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) if studying in solution |
Table 2: Recommended Computational Parameters
Computational Workflow Diagram
Caption: Computational workflow for theoretical studies of this compound.
Potential Applications and Future Directions
This compound shows promise in several areas of research and development:
-
Organic Electronics: Due to the electron-transporting properties of the carbazole moiety, this compound and its derivatives are potential candidates for use in OLEDs and other organic electronic devices.[1]
-
Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active compounds. This molecule can serve as a starting material for the synthesis of novel therapeutic agents.
-
Photocatalysis: Carbazole derivatives can exhibit photocatalytic activity, and further investigation into the properties of this specific compound is warranted.
Future research should focus on performing detailed computational studies as outlined in this guide to fully characterize the electronic and photophysical properties of this compound. Experimental validation of the theoretical predictions will be crucial for advancing its application in various fields. The synthesis of novel derivatives based on this core structure could also lead to the discovery of materials and molecules with enhanced properties.
Conclusion
This technical guide has provided a detailed overview of the current knowledge and a clear roadmap for future theoretical and computational investigations of this compound. By consolidating the available data and outlining standardized protocols, this document serves as a valuable resource for researchers aiming to explore the potential of this promising carbazole derivative. The combination of experimental synthesis and in-depth computational analysis will be instrumental in unlocking the full potential of this molecule in materials science and drug discovery.
References
The Versatility of Carbazole: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in both medicinal chemistry and materials science.[1][2] Their unique electronic properties, rigid planar structure, and amenability to chemical modification have led to a surge in research exploring their potential in a wide array of applications, from novel therapeutics to advanced electronic devices.[3][4] This technical guide provides an in-depth overview of the current and potential applications of carbazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
Carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new drugs to combat a range of diseases, including cancer, microbial infections, and inflammatory conditions.[5][6]
Anticancer Activity
A significant body of research has focused on the anticancer potential of carbazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the reactivation of tumor suppressor pathways and the inhibition of key signaling cascades.[5][7]
A notable mechanism is the reactivation of the p53 pathway. For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells by enhancing the phosphorylation of p53 at Ser15.[8] This activation of p53 is mediated through the upregulation of p38-MAPK and JNK signaling pathways.[8]
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3b | HepG-2 (Hepatocellular Carcinoma) | MTT | 0.0304 ± 0.001 | [9] |
| MCF-7 (Breast Cancer) | MTT | 0.058 ± 0.002 | [9] | |
| HCT-116 (Colon Carcinoma) | MTT | 0.047 ± 0.002 | [9] | |
| 5c | HepG-2 (Hepatocellular Carcinoma) | MTT | 0.048 ± 0.002 | [9] |
| MCF-7 (Breast Cancer) | MTT | 0.086 ± 0.0025 | [9] | |
| HCT-116 (Colon Carcinoma) | MTT | 0.06 ± 0.007 | [9] | |
| Compound 10 | HepG2 (Hepatocellular Carcinoma) | MTT | 7.68 | [10] |
| HeLa (Cervical Cancer) | MTT | 10.09 | [10] | |
| MCF7 (Breast Cancer) | MTT | 6.44 | [10] | |
| Compound 11 | HepG2 (Hepatocellular Carcinoma) | MTT | - | [10] |
| HeLa (Cervical Cancer) | MTT | - | [10] | |
| MCF7 (Breast Cancer) | MTT | - | [10] | |
| Compound 9 | HeLa (Cervical Cancer) | MTT | 7.59 | [10] |
| Compound 4o | MCF-7 (Breast Cancer) | Viability Assay | 2.02 | [11] |
| Compound 4r | MCF-7 (Breast Cancer) | Viability Assay | 4.99 | [11] |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | MTT | 80.0 | [12] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (Lung Cancer) | - | 13.6 | [12] |
| LLC (Lung Cancer) | - | 16.4 | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Carbazole derivatives have shown significant promise in this area, exhibiting potent activity against a range of bacteria and fungi.[13]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 8f | S. aureus | 0.5 | [1] |
| B. subtilis | 1 | [1] | |
| E. coli | 2 | [1] | |
| P. aeruginosa | 2 | [1] | |
| C. albicans | 1 | [1] | |
| 9d | S. aureus | 1 | [1] |
| B. subtilis | 0.5 | [1] | |
| E. coli | 2 | [1] | |
| P. aeruginosa | 1 | [1] | |
| C. albicans | 2 | [1] | |
| Macrocyclic diamide 10f | Various bacterial species | 5-10 | [14] |
| Carbazole derivative 20b | B. subtilis | 3.9-15.6 | [14] |
| Carbazole derivative 52a | E. coli | 1.25 | [14] |
| Carbazole derivative 53c | C. albicans | 0.625 | [14] |
Organic Electronics: Building Blocks for Advanced Materials
The unique photophysical and electronic properties of carbazoles make them ideal candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[12][15] Their high hole mobility, thermal stability, and tunable electronic structure are key attributes that contribute to their performance in these devices.[9][16]
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely used as host materials, hole-transporting layers (HTLs), and emissive materials in OLEDs.[9][17] Their high triplet energy makes them particularly suitable as hosts for phosphorescent emitters, enabling highly efficient devices.[17]
| Device/Material | Role | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| CZ-2 based OLED | Emitting Material | 4104 | 20.2 | 9.5 | [18] |
| CZ-1 based OLED | Emitting Material | 4130 | 19.3 | - | [18] |
| TPD derivative OLED | Emitting Material | 1729 | 4.5 | 1.5 | [18] |
| Carbazole-derived compound (Em1) OLED | Guest Emitter/Host | 10,000 | - | 5-7 | [19] |
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, carbazole-based polymers and small molecules are utilized as donor materials in bulk heterojunction solar cells.[20] Their ability to be chemically modified allows for the tuning of their absorption spectra and energy levels to better match the solar spectrum and improve power conversion efficiency (PCE).[21]
| Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Reference |
| Indolo[3,2-b]carbazole dopant-free HTM | Perovskite Solar Cell | 17.7 | [22] |
| Monosubstituted carbazole-based SAMs | Organic Solar Cell | 20.12 | [23] |
| Carbazole–cellulose composite (C–Cz) binder | Perovskite Solar Cell | 16.79 | [13] |
| Carbazole dye 21 | Dye-Sensitized Solar Cell | 3.51 | [24] |
| Phenothiazine dye 22 | Dye-Sensitized Solar Cell | 1.76 | [24] |
| Carbazole dye 24 | Dye-Sensitized Solar Cell | 5.98 | [24] |
| Phenothiazine dye 44 | Dye-Sensitized Solar Cell | 6.87 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Carbazole Derivatives
-
Materials: 9-Ethyl-9H-carbazole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Chloroform, Sodium sulfate (Na₂SO₄), Ethanol, Ice.
-
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (DMF, 10 ml).
-
Cool the mixture to 0 °C.
-
Slowly add a DMF solution of POCl₃ (0.24 g, 1.60 mmol) to the cooled mixture.
-
Stir the reaction mixture for 10 hours.
-
Pour the mixture into ice water and continue stirring for an additional 30 minutes.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
-
-
Materials: 6-formyl, 9-ethyl carbazole (2), various 3-acetyl coumarin (1a–c), piperidine, ethanol.
-
Procedure:
-
A mixture of 6-formyl, 9-ethyl carbazole (2) (3 mmol), various 3-acetyl coumarin (1a–c) (3 mmol), and piperidine (0.3 mmol) in 30 mL of ethanol was stirred at 70 °C for 45–60 min.
-
The mixture was then filtered, and the precipitated chalcone product was washed with cold ethanol.
-
Biological Activity Assays
-
Materials: Carbazole derivatives (dissolved in DMSO), Human cancer cell lines (e.g., MCF-7, HeLa), Complete cell culture medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO), 96-well microplates.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours in the dark.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability against the compound concentration to determine the IC50 value.
-
-
Materials: Carbazole derivatives, Bacterial/Fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates.
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the carbazole derivatives in the broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Organic Electronics Device Fabrication
-
Substrate Preparation:
-
Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition (Vacuum Thermal Evaporation):
-
Place the cleaned ITO substrate in a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Sequentially deposit the hole-injection layer (e.g., MoO₃), the carbazole-based hole-transporting layer, the emissive layer (either the carbazole derivative itself or a host doped with an emitter), the electron-transporting layer (e.g., TPBi), and a cathode (e.g., LiF/Al).
-
Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Conclusion
The carbazole scaffold continues to be a fertile ground for innovation in both medicinal chemistry and materials science. The diverse biological activities of its derivatives, coupled with their exceptional electronic properties, ensure their place at the forefront of research and development. This guide has provided a comprehensive overview of the potential applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this remarkable class of compounds. Further investigation into structure-activity relationships and the optimization of synthetic routes will undoubtedly unlock even more exciting applications for carbazole and its derivatives in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. en-journal.org [en-journal.org]
- 4. benchchem.com [benchchem.com]
- 5. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(9-ethyl-9H-carbazol-3-yl)ethanone in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole, in the field of Organic Light-Emitting Diodes (OLEDs). This document details its role as a key intermediate and potential electron transport material, providing protocols for its synthesis and application in OLED fabrication, alongside relevant performance data for analogous carbazole-based devices.
Introduction to this compound in OLEDs
Carbazole derivatives are a cornerstone in the development of high-performance OLEDs, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps. This compound is a versatile organic compound that serves two primary roles in this technology:
-
Precursor for Advanced OLED Materials: It is a crucial building block for the synthesis of more complex carbazole derivatives used as host materials, emitters, and hole-transporting layers.[1]
-
Potential Electron Transporting Layer (ETL) Material: Its inherent chemical structure, featuring a carbazole moiety, suggests it possesses electron-transporting capabilities, making it a candidate for use in the ETL of OLED devices.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 9-ethylcarbazole.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, predominantly at the 3-position.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of 3-acetyl-9-ethylcarbazole.
Materials:
-
9-ethylcarbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)[3]
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.
-
In a separate flask, dissolve 9-ethylcarbazole (1.0 equivalent) in dry dichloromethane.
-
Add the 9-ethylcarbazole solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in OLED Device Fabrication
General Experimental Protocol for Solution-Processed OLED Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Emissive layer material (e.g., a carbazole derivative) dissolved in a suitable organic solvent
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120°C) to remove residual solvent.
-
Emissive Layer (EML) Deposition: Inside a glovebox, spin-coat the emissive layer solution containing the carbazole derivative onto the PEDOT:PSS layer. The solvent and concentration will need to be optimized for the specific material. Anneal the film to remove the solvent.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the cathode layers, typically a low work function metal like Ca followed by a protective layer of Al, under high vacuum.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Diagram of OLED Fabrication Workflow:
Caption: General workflow for the fabrication of a solution-processed OLED.
Material Properties and Device Performance
Frontier Molecular Orbital Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the charge injection and transport properties of a material in an OLED. While experimentally determined values for this compound are not widely reported, the HOMO and LUMO levels of carbazole derivatives can be estimated using cyclic voltammetry and UV-Vis spectroscopy, and calculated using Density Functional Theory (DFT).[5][6]
Table 1: Representative HOMO/LUMO Energy Levels of Carbazole Derivatives
| Compound Reference | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Carbazole Derivative A | -5.60 | -2.63 | 2.97 |
| Carbazole Derivative B | -5.53 | -2.58 | 2.95 |
| Carbazole Derivative C | -5.06 | -2.31 | 2.75 |
| Carbazole Derivative D | -5.17 | -2.24 | 2.93 |
Note: Data presented is for representative carbazole derivatives to illustrate a typical range of energy levels.[7]
Diagram of Energy Level Alignment in a Hypothetical OLED:
References
- 1. Buy this compound | 1484-04-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(9-ethyl-9H-carbazol-3-yl)ethanone as an Electron Transporting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole, is a carbazole derivative with potential applications in organic electronics, particularly as an electron transporting material (ETM) in Organic Light-Emitting Diodes (OLEDs). The carbazole moiety provides a rigid, electron-rich system capable of facilitating charge transport, while the ethyl and acetyl substitutions can influence its morphological and electronic properties. This document provides an overview of its potential applications, key properties (based on available data for closely related compounds), and detailed protocols for its synthesis, device fabrication, and characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | [1] |
| Molecular Weight | 237.3 g/mol | [2] |
| CAS Number | 1484-04-4 | [2] |
| Appearance | Likely a solid | N/A |
| Boiling Point | 353.5°C at 760 mmHg | [3] |
| Density | 1.12 g/cm³ | [3] |
Electronic Properties (Reference Data from Analogous Carbazole Derivatives)
The electronic properties of electron transporting materials are critical for efficient device performance. While specific experimental data for this compound is unavailable, the following table provides a range of typical values for carbazole-based materials used in OLEDs. These values are crucial for predicting the energy level alignment within a device.
| Parameter | Typical Value Range for Carbazole Derivatives | Reference |
| HOMO Energy Level | -5.4 to -6.1 eV | [3] |
| LUMO Energy Level | -2.5 to -3.0 eV | [3] |
| Electron Mobility | 10⁻⁶ to 10⁻⁴ cm²/Vs | [4] |
Application in Organic Light-Emitting Diodes (OLEDs)
In an OLED device, the electron transport layer (ETL) plays a crucial role in facilitating the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. A well-designed ETL material should possess appropriate LUMO energy levels for efficient electron injection and high electron mobility for effective charge transport. The carbazole framework in this compound suggests its potential utility in this role.
A typical multilayer OLED architecture incorporating an ETL is as follows:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the Friedel-Crafts acylation of 9-ethylcarbazole.
Materials:
-
9-ethylcarbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 9-ethylcarbazole in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the solution while stirring.
-
Add acetyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone via Friedel-Crafts Acylation
Introduction
1-(9-ethyl-9H-carbazol-3-yl)ethanone is a carbazole derivative of significant interest in materials science and pharmaceutical research. Carbazole-based compounds are known for their wide range of therapeutic applications, acting as antibacterial, analgesic, antifungal, and anti-inflammatory agents.[1] The core carbazole structure is a key motif in various medicines and synthetic derivatives.[2] Specifically, derivatives of 9-ethyl-9H-carbazole are explored for their potential as anti-SARS-CoV-2 agents and as photoinitiators in photopolymerization processes for UV-curable coatings and inks.[2][3]
The Friedel-Crafts acylation is a robust and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones.[4] This method allows for the introduction of an acyl group onto an aromatic ring, such as 9-ethyl-9H-carbazole, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich carbazole ring.[6][7] This protocol details the synthesis of this compound utilizing this classic and effective method.
Reaction and Experimental Data
The synthesis is achieved by the reaction of 9-ethyl-9H-carbazole with acetyl chloride in the presence of aluminum chloride.[5]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 9-ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | Starting Material |
| Acetyl Chloride | C₂H₃ClO | 78.50 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Quenching Agent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
| This compound | C₁₆H₁₅NO | 237.30 | Product |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| Alternative Names | 3-acetyl-9-ethylcarbazole, 3-acetyl-N-ethylcarbazole[8] |
| CAS Number | 1484-04-4[8] |
| Molecular Formula | C₁₆H₁₅NO[9] |
| Molecular Weight | 237.30 g/mol |
| Appearance | (Typically) Solid |
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis.
Caption: Friedel-Crafts acylation of 9-ethyl-9H-carbazole.
Caption: Experimental workflow for the synthesis protocol.
Detailed Experimental Protocol
This protocol is a representative procedure for the Friedel-Crafts acylation of 9-ethyl-9H-carbazole.
1. Materials and Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
9-ethyl-9H-carbazole
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Purification apparatus (column chromatography or recrystallization setup)
2. Reaction Procedure
-
Setup: Assemble the three-necked flask under a nitrogen atmosphere to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, dissolve 9-ethyl-9H-carbazole (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, approx. 1.1 equivalents) to the stirred solution at 0°C.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the DCM solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by either column chromatography (using a solvent system like petroleum ether:ethyl acetate) or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[1]
-
3. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water; handle with care under anhydrous conditions.
-
Acetyl chloride is corrosive and lachrymatory.
-
Dichloromethane is a volatile and potentially hazardous solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 1484-04-4 [chemicalbook.com]
- 9. This compound | C16H15NO | CID 2842972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Photoluminescence of Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for measuring the photoluminescence (PL) of carbazole compounds. These protocols are essential for characterizing the photophysical properties of these molecules, which are widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for biological imaging.
Introduction to Photoluminescence of Carbazole Compounds
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their excellent photoluminescent properties, high thermal stability, and charge-transporting capabilities.[1][2][3] The photoluminescence of these compounds arises from the emission of light upon relaxation of electrons from an excited state to the ground state after absorbing photons.[4] The characteristics of this emission, such as wavelength, intensity, and lifetime, provide valuable insights into the electronic structure and local environment of the molecule. These properties are crucial for applications ranging from materials science to drug development, where carbazole-based molecules can be utilized as fluorescent tags or sensors.
Instrumentation
A typical experimental setup for measuring photoluminescence requires a light source for excitation, a sample holder, wavelength selectors (monochromators or filters), and a detector.[5]
Key Components:
-
Excitation Source: A high-intensity lamp, such as a 150-W ozone-free xenon arc lamp, is commonly used to provide a broad range of excitation wavelengths.[6] For time-resolved measurements or specific wavelength excitation, lasers (e.g., diode lasers, Nd:YAG lasers) are employed.[7][8]
-
Monochromators: Both excitation and emission pathways are equipped with monochromators, typically with reflection gratings (e.g., 1200 grooves/mm), to select specific wavelengths of light.[6]
-
Sample Compartment: This holds the sample, which can be in a quartz cuvette for solutions or on a substrate for thin films.
-
Detector: A photomultiplier tube (PMT) is a standard detector for its high sensitivity in detecting the emitted photons.[7] For measurements in the near-infrared, specialized detectors like Indium Gallium Arsenide (InGaAs) detectors may be used.[7]
-
Spectrofluorometer: Integrated systems, such as the Edinburgh Instruments FLS1000 or the Horiba FluoroMax-4, combine all these components and are capable of performing both steady-state and time-resolved measurements.[6][7] For high-resolution measurements of solid-state materials, a Raman spectrometer can also be adapted for photoluminescence spectroscopy.[9]
Experimental Workflow
The general workflow for a photoluminescence measurement experiment is outlined below.
Caption: Experimental workflow for photoluminescence measurements.
Experimental Protocols
Detailed methodologies for sample preparation and photoluminescence measurements are provided below.
A. Solution State:
-
Solvent Selection: Choose a suitable solvent in which the carbazole compound is highly soluble and that does not absorb significantly at the excitation and emission wavelengths. Common solvents include dichloromethane, toluene, and ethanol.[6][10][11]
-
Concentration: Prepare a dilute solution of the carbazole compound, typically in the range of 10⁻⁵ to 10⁻⁶ M, to minimize aggregation and inner filter effects.[1][6]
-
Cuvette: Use a standard 1 cm path length quartz cuvette for the measurements.
-
Degassing (Optional): For measurements sensitive to oxygen quenching, such as determining absolute quantum yields or triplet state lifetimes, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.[3]
B. Thin Film State:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass or quartz) to remove any organic residues. A common procedure involves ultrasonic cleaning in acetone and ethanol.[6]
-
Solution Preparation: Prepare a more concentrated solution of the carbazole compound in a volatile solvent like toluene, dichloromethane, or chlorobenzene.[6]
-
Deposition: Use a spin-coating technique to deposit a uniform thin film of the material onto the cleaned substrate.[2][6] The spin speed and time can be adjusted to control the film thickness.
-
Annealing: After deposition, bake the film on a hot plate (e.g., at 100 °C for 30 minutes) to remove any residual solvent.[2][6]
This technique provides information about the emission and excitation spectra of the material.
-
Instrument Setup:
-
Turn on the excitation source and allow it to stabilize.
-
Set the excitation and emission monochromators to the desired wavelengths or scan ranges.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over a range of shorter wavelengths to determine the wavelengths of light that are absorbed to produce the observed emission.
-
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength of maximum absorption (determined from the excitation spectrum or a separate UV-Vis absorption measurement).
-
Scan the emission monochromator over a range of longer wavelengths to record the photoluminescence spectrum.
-
TRPL measures the decay of photoluminescence intensity over time after excitation with a short pulse of light, providing information about the excited-state lifetime.
-
Instrumentation: This measurement requires a pulsed light source (e.g., a laser) and a fast detector. Time-Correlated Single Photon Counting (TCSPC) is a common and sensitive technique used for these measurements.[12]
-
Measurement:
-
Excite the sample with a short light pulse.
-
Record the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process many times to build up a histogram of photon arrival times, which represents the decay of the photoluminescence.
-
-
Data Analysis: The resulting decay curve is typically fitted to an exponential function to determine the excited-state lifetime (τ).
PLQY is the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for assessing the efficiency of a luminescent material.
-
Relative Method:
-
Measure the emission spectrum and absorbance of the carbazole compound solution.
-
Measure the emission spectrum and absorbance of a standard fluorescent dye with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ = 0.90) under the same experimental conditions.[3]
-
Calculate the PLQY of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Absolute Method:
-
This method uses an integrating sphere to collect all the light emitted from the sample.[5]
-
Measure the emission spectrum of the excitation source with the empty integrating sphere.
-
Measure the emission spectrum with the sample inside the sphere, but not in the direct path of the excitation beam (for solution measurements).
-
Measure the emission spectrum with the sample directly in the excitation beam.
-
The PLQY is calculated from the integrated intensities of these spectra.
-
Data Presentation: Photophysical Properties of Selected Carbazole Compounds
The following table summarizes the photophysical properties of some representative carbazole compounds.
| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference(s) |
| Carbazole (Cz) | n-heptane | ~293, 325 | ~340, 355 | 0.51-0.56 (ISC yield) | 13-15 | [13] |
| 3,6-di-tert-butylcarbazole (t-Bu-Cz) | n-heptane | ~300, 335 | ~350, 365 | - | 3.85 | [13][14] |
| Cz-P(2,7) | Dichloromethane | ~300, >350 | ~460 | - | - | [6] |
| CZ-BT | DCM Solution | ~290, 340 | 434 | 0.70 | - | [10][15] |
| CZ-BT | Crystalline Solid | - | 419 | 0.75 | 1.9 | [10][15] |
| Carbazole Derivatives | Dichloromethane | 328-353 | 386-437 | 0.72-0.89 | 2.09-3.91 | [3] |
Logical Relationships in Photoluminescence
The following diagram illustrates the key processes involved in photoluminescence.
Caption: Key photophysical processes in luminescence.
Conclusion
The measurement of photoluminescence is a powerful tool for characterizing carbazole compounds. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the photophysical properties of their materials. This information is critical for the rational design of new carbazole derivatives with tailored properties for a wide range of applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoluminescence Spectrometer (PL) - Makmal i-CRIM [ukm.my]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. nplindia.in [nplindia.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Thin-Film Deposition of 1-(9-Ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the thin-film deposition of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a carbazole derivative with potential applications in organic electronics and optoelectronics. The protocols for thermal evaporation and spin coating are based on established methods for similar organic small molecules and are intended as a starting point for process optimization.
Compound Overview
This compound is a carbazole derivative with the molecular formula C₁₆H₁₅NO. Carbazole-based materials are known for their excellent hole-transporting properties, thermal stability, and photoconductivity, making them promising candidates for various electronic applications. Thin films of this material could be utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.3 g/mol |
| Boiling Point | 353.5 °C at 760 mmHg |
| Flash Point | 167.6 °C |
| Appearance | Off-white to light yellow powder (typical for carbazole derivatives) |
| Solubility | Expected to be soluble in common organic solvents like chloroform, toluene, chlorobenzene, and tetrahydrofuran (THF). Experimental verification is recommended. |
Thin-Film Deposition Protocols
Two primary methods for the deposition of this compound thin films are detailed below: vacuum thermal evaporation for high-purity, uniform films, and spin coating for rapid, solution-based processing.
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a physical vapor deposition technique that is well-suited for creating high-purity, uniform thin films of organic small molecules. This method offers precise control over film thickness and morphology.
Experimental Protocol:
-
Substrate Preparation:
-
Begin with clean substrates (e.g., glass, silicon, or indium tin oxide (ITO)-coated glass).
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For applications requiring high-quality interfaces (e.g., OLEDs), an oxygen plasma treatment can be used to enhance the work function of ITO and improve film adhesion.
-
-
Material Preparation:
-
Place a small amount (e.g., 10-20 mg) of this compound powder into a suitable evaporation source, such as a quartz or tantalum boat.
-
Ensure the material is of high purity (>99%) to minimize contamination.
-
-
Deposition Process:
-
Mount the cleaned substrates in a substrate holder within the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly increase the current to the evaporation source to heat the material. The temperature should be carefully controlled to achieve a stable deposition rate.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).
-
Once the desired thickness is achieved, close the shutter and gradually cool down the evaporation source.
-
Vent the chamber with an inert gas like nitrogen before removing the coated substrates.
-
Recommended Deposition Parameters (Starting Points):
| Parameter | Value | Notes |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes contamination and ensures a long mean free path for evaporated molecules. |
| Source Temperature | 180 - 250 °C | This is an estimated range. The optimal temperature will depend on the desired deposition rate and should be determined experimentally. It should be well below the boiling point to avoid decomposition. |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower rate generally leads to more uniform and well-ordered films. |
| Substrate Temperature | Room Temperature | Can be varied to influence film morphology and crystallinity. |
| Target Film Thickness | 10 - 100 nm | Dependent on the specific application. |
Workflow for Vacuum Thermal Evaporation:
Spin Coating
Spin coating is a solution-based technique that is ideal for rapid prototyping and coating large areas. The film thickness is primarily controlled by the solution concentration and the spin speed.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent.
-
Common solvents for carbazole derivatives include chloroform, toluene, chlorobenzene, and THF.
-
The concentration will influence the final film thickness. A good starting range is 5-20 mg/mL.
-
Ensure the material is fully dissolved, using an ultrasonic bath if necessary. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for thermal evaporation (Section 2.1).
-
-
Deposition Process:
-
Place the cleaned substrate onto the chuck of the spin coater.
-
Dispense a small amount of the solution onto the center of the substrate, enough to cover the surface.
-
Start the spin coater. A typical two-step process involves a low-speed spread cycle followed by a high-speed thinning cycle.
-
After the spinning process is complete, transfer the substrate to a hotplate for a post-deposition bake to remove any residual solvent.
-
Recommended Spin Coating Parameters (Starting Points):
| Parameter | Value | Notes |
| Solvent | Chloroform, Toluene, Chlorobenzene | The choice of solvent can affect film morphology and drying time. |
| Concentration | 5 - 20 mg/mL | Higher concentrations lead to thicker films. |
| Spin Speed | 1000 - 4000 rpm | Higher spin speeds result in thinner films. |
| Spin Time | 30 - 60 s | Sufficient time for the film to spread and for the solvent to evaporate. |
| Baking Temperature | 80 - 120 °C | Should be above the boiling point of the solvent but well below the melting point of the compound. |
| Baking Time | 5 - 15 min | Ensures complete removal of residual solvent. |
Workflow for Spin Coating:
Characterization of Thin Films
After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
Profilometry or Ellipsometry: To measure film thickness.
-
Atomic Force Microscopy (AFM): To assess surface morphology and roughness.
-
UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.
-
Photoluminescence Spectroscopy: To investigate the emissive properties.
-
X-ray Diffraction (XRD): To study the crystallinity of the films.
Potential Applications
Thin films of this compound can be investigated for their use in various organic electronic devices. Based on the known properties of carbazole derivatives, potential applications include:
-
Hole Transport Layer (HTL) in OLEDs and OPVs: Carbazole derivatives are well-known for their high hole mobility.
-
Host Material for Phosphorescent Emitters in OLEDs: The high triplet energy of many carbazole compounds makes them suitable hosts for phosphorescent guest molecules.
-
Active Layer in OFETs: The semiconducting nature of this material could be exploited in transistor applications.
-
Photoconductive Layers: The response of the material to light could be utilized in photodetectors and other photosensitive devices.
The relationship between the deposition method and potential applications is illustrated below.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The organic solvents used for spin coating are flammable and volatile. Work in a fume hood and away from ignition sources.
-
Follow all safety guidelines for the operation of high-vacuum equipment and spin coaters.
Disclaimer: These protocols are intended as a guide and may require optimization for specific equipment and applications. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines.
Application Notes and Protocols for 1-(9-ethyl-9H-carbazol-3-yl)ethanone as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and application of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a promising carbazole derivative, as a host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The information is based on established principles of carbazole chemistry and data from analogous compounds, intended to guide researchers in the development of efficient and stable PhOLEDs.
Introduction to this compound as a PhOLED Host
The carbazole moiety is a well-established building block for host materials in PhOLEDs due to its excellent hole-transporting properties, high thermal stability, and wide energy gap. The ethyl group at the 9-position enhances solubility and improves film-forming characteristics, which are crucial for solution-processed device fabrication. The acetyl group at the 3-position can influence the electronic properties of the carbazole core, potentially leading to a high triplet energy and balanced charge transport, which are critical for efficient energy transfer to phosphorescent guest emitters.
The key to a high-performance PhOLED is the selection of a host material with a triplet energy level higher than that of the phosphorescent dopant to ensure efficient confinement of triplet excitons on the guest molecule. While specific experimental data for this compound is limited, its structural similarity to other high-performing carbazole-based hosts suggests its potential for application in efficient green and blue PhOLEDs.
Synthesis Protocol for this compound
The synthesis of this compound, also known as 3-acetyl-9-ethylcarbazole, can be achieved via Friedel-Crafts acylation of 9-ethyl-9H-carbazole.
Materials and Reagents:
-
9-ethyl-9H-carbazole
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-ethyl-9H-carbazole (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (or zinc chloride, approximately 1.2 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.
-
Acylation: Add acetyl chloride (or acetic anhydride, approximately 1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a solvent like ethanol to obtain pure this compound.
Estimated Photophysical and Electrochemical Properties
| Property | Estimated Value | Method of Estimation |
| Triplet Energy (E_T) | ~2.8 - 3.0 eV | Based on the triplet energies of various functionalized carbazole hosts, which typically range from 2.7 eV to over 3.0 eV. The acetyl group may slightly lower the triplet energy compared to unsubstituted carbazole, but it is expected to remain sufficiently high for hosting green and blue emitters. |
| HOMO Level | ~ -5.6 to -5.8 eV | Estimated from cyclic voltammetry data of similar carbazole derivatives. The electron-withdrawing nature of the acetyl group is expected to lower the HOMO level compared to unsubstituted 9-ethylcarbazole. |
| LUMO Level | ~ -2.4 to -2.6 eV | Calculated from the estimated HOMO level and the expected energy gap of carbazole derivatives. |
| Energy Gap (E_g) | ~3.2 - 3.4 eV | Based on the typical optical energy gaps of carbazole-based host materials. |
PhOLED Fabrication Protocol (Generalized)
This protocol describes a general procedure for the fabrication of a multilayer PhOLED using this compound as the host material in the emissive layer via thermal evaporation.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
HIL material (e.g., MoO₃)
-
HTL material (e.g., NPB - N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Host Material: this compound
-
Guest (Phosphorescent Emitter): e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission or bis(2-(2,4-difluorophenyl)pyridine)(5-(pyridin-2-yl)-1,2,4-triazolate)iridium(III) [FIrpic] for blue emission
-
ETL material (e.g., TPBi - 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)
-
EIL material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum.
-
HIL: Deposit a 5 nm layer of MoO₃.
-
HTL: Deposit a 40 nm layer of NPB.
-
EML: Co-evaporate this compound as the host and the phosphorescent guest material from separate sources. The typical doping concentration for the guest is 5-15 wt%. The thickness of the EML is typically 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
ETL: Deposit a 30 nm layer of TPBi.
-
EIL: Deposit a 1 nm layer of LiF.
-
Cathode: Deposit a 100 nm layer of Al.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
PhOLED Characterization Protocol
Instrumentation:
-
Source measure unit (e.g., Keithley 2400)
-
Spectrometer with a calibrated photodiode (e.g., PR-655 spectroradiometer)
-
Integrating sphere for external quantum efficiency (EQE) measurements
Procedures:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the device using the source measure unit and measure the corresponding current density.
-
Simultaneously, measure the luminance (in cd/m²) using the spectroradiometer.
-
Plot the J-V and L-V curves.
-
-
Electroluminescence (EL) Spectra:
-
Record the EL spectra of the device at different driving voltages to check for any spectral shifts.
-
-
Efficiency Measurements:
-
Current Efficiency (cd/A): Calculate from the luminance and current density data.
-
Power Efficiency (lm/W): Calculate from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): Measure the total photon flux from the device using an integrating sphere and compare it to the injected charge carriers.
-
Expected Performance and Data Presentation
While no direct performance data for PhOLEDs using this compound as a host is available, we can present representative data from high-performing PhOLEDs that utilize other functionalized carbazole host materials. This data serves as a benchmark for what could potentially be achieved.
Table 1: Representative Performance of Green PhOLEDs with Carbazole-Based Hosts
| Host Material | Guest (Doping %) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| CBP | Ir(ppy)₃ (6%) | 3.5 | 60.1 | 55.4 | 19.2 |
| mCP | Ir(ppy)₃ (8%) | 3.2 | 77.3 | 80.2 | 22.1 |
| TCTA | Ir(ppy)₃ (10%) | 3.8 | 55.2 | 48.9 | 17.5 |
Table 2: Representative Performance of Blue PhOLEDs with Carbazole-Based Hosts
| Host Material | Guest (Doping %) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| mCP | FIrpic (8%) | 4.1 | 30.4 | 22.1 | 14.5 |
| Ugh2 | FIrpic (10%) | 4.5 | 25.6 | 17.8 | 12.1 |
| DCB | FIrpic (15%) | 3.9 | 35.7 | 28.3 | 17.0 |
Note: The performance of PhOLEDs is highly dependent on the device architecture, layer thicknesses, and fabrication conditions.
Visualizations
Logical Workflow for PhOLED Fabrication and Characterization
Caption: Workflow for PhOLED fabrication and characterization.
Estimated Energy Level Diagram for a PhOLED with this compound Host
Caption: Estimated energy level diagram of a PhOLED.
Conclusion
This compound presents itself as a promising candidate for a host material in PhOLEDs, particularly for green and blue emitters. Its synthesis is straightforward, and its carbazole core provides a robust platform for efficient charge transport and high triplet energy. While direct experimental data on its performance in PhOLEDs is yet to be reported, the information and protocols provided in these application notes, based on analogous high-performing materials, offer a solid foundation for researchers to explore its potential. Experimental verification of its photophysical and electrochemical properties is a critical next step to fully realize its capabilities in next-generation organic electronic devices.
Application Notes and Protocols: 1-(9-ethyl-9H-carbazol-3-yl)ethanone in Photopolymerization Processes
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that 1-(9-ethyl-9H-carbazol-3-yl)ethanone , also known as 3-acetyl-9-ethylcarbazole, is not established as a photoinitiator for photopolymerization processes. Research primarily highlights its application in the field of organic electronics, specifically as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs) and as a precursor for the synthesis of other carbazole derivatives.
In contrast, a closely related and more complex derivative, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) , has been identified as a highly efficient photoinitiator. This compound effectively generates free radicals upon exposure to UV light, making it suitable for applications in UV-curable coatings and inks.
Given the absence of data on the photopolymerization applications of this compound, this document will instead provide detailed application notes and protocols for the aforementioned efficient photoinitiator, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), to serve as a relevant and informative alternative.
Application Notes: 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) as a Photoinitiator
Introduction:
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) is a potent photoinitiator used to initiate radical polymerization of ethylenically unsaturated compounds upon exposure to ultraviolet (UV) light. Its carbazole-based structure provides excellent light absorption characteristics and high efficiency in generating the free radicals necessary to start the polymerization chain reaction. This makes it a valuable component in formulations for UV-curable coatings, inks, adhesives, and photoresists.
Mechanism of Action:
Upon absorption of UV radiation, the 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) molecule undergoes excitation to a higher energy state. This excited state is unstable and rapidly undergoes cleavage to generate two distinct free radicals. These radicals then react with monomer units, initiating the polymerization process. The efficiency of this process is attributed to the effective generation of radicals that can readily participate in the propagation of polymer chains.
Key Applications:
-
UV-Curable Coatings: Utilized in the formulation of protective and decorative coatings for various substrates, including wood, plastic, and metal. The rapid curing process initiated by this compound allows for high-speed production lines.
-
Printing Inks: A key component in UV-curable inks for screen, flexographic, and inkjet printing, offering fast drying times and durable print quality.
-
Adhesives: Employed in the formulation of UV-curable adhesives that provide strong bonding upon exposure to UV light, suitable for applications in electronics and medical device assembly.
-
Photoresists: Used in the microelectronics industry for the fabrication of printed circuit boards and microchips, where high-resolution patterning is required.
Quantitative Data Summary:
| Parameter | Typical Value Range | Conditions |
| Concentration | 0.5 - 5.0 wt% | In a multifunctional acrylate monomer blend |
| UV Wavelength | 365 - 405 nm | Mercury vapor lamp or LED light source |
| Cure Speed | 1 - 10 m/min | For a 10-20 µm thick film |
| Final Conversion | > 90% | Measured by FTIR spectroscopy |
| Hardness (Pencil) | H - 3H | ASTM D3363 |
Experimental Protocols
Protocol 1: Evaluation of Curing Performance in an Acrylate Formulation
Objective: To determine the curing efficiency of 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) in a standard acrylate resin.
Materials:
-
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
Urethane acrylate oligomer
-
Glass or metal substrate panels
-
UV curing system with a variable intensity mercury vapor lamp (365 nm)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pencil hardness test kit
Procedure:
-
Formulation Preparation: Prepare a series of formulations by dissolving the photoinitiator in a 50:50 (w/w) mixture of urethane acrylate oligomer and TMPTA. The photoinitiator concentrations should range from 0.5% to 5.0% by weight. Ensure complete dissolution by stirring in the dark.
-
Coating Application: Apply the formulations onto the substrate panels using a wire-wound bar to achieve a uniform wet film thickness of approximately 20 µm.
-
UV Curing: Expose the coated panels to UV radiation using the curing system. Vary the exposure time or belt speed to deliver a range of UV doses.
-
Conversion Analysis: Immediately after curing, measure the degree of acrylate double bond conversion using FTIR-ATR. Record the decrease in the peak area of the acrylate C=C bond at approximately 810 cm⁻¹ and 1635 cm⁻¹. The conversion is calculated as: Conversion (%) = [1 - (A_cured / A_uncured)] * 100 where A is the peak area of the acrylate double bond.
-
Hardness Testing: After 24 hours of post-curing at room temperature, assess the surface hardness of the cured films using the pencil hardness test according to ASTM D3363.
Protocol 2: Determination of Photopolymerization Kinetics
Objective: To measure the rate of polymerization of an acrylate monomer initiated by 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime).
Materials:
-
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)
-
Pentaerythritol tetraacrylate (PETA) (monomer)
-
Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Prepare a formulation containing 2% by weight of the photoinitiator in PETA.
-
Photo-DSC Analysis: Place a small, accurately weighed sample (5-10 mg) of the formulation into an open aluminum DSC pan.
-
Experimental Setup: Place the pan in the Photo-DSC cell. Purge the cell with nitrogen to eliminate oxygen inhibition. Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25°C).
-
Initiation and Measurement: Irradiate the sample with UV light of a specific intensity (e.g., 10 mW/cm²). The instrument will record the heat flow as a function of time. The rate of polymerization is directly proportional to the heat evolved.
-
Data Analysis: The rate of polymerization (Rp) can be calculated from the heat flow data. The total heat evolved is proportional to the final monomer conversion.
Visualizations
Caption: Experimental workflow for evaluating the performance of a photoinitiator in a UV-curable formulation.
Caption: Simplified mechanism of radical photopolymerization initiated by a photoinitiator.
Application Notes and Protocols for Testing the Biological Activity of Novel Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic aromatic compounds with a wide array of pharmacological properties.[1][2] These compounds have garnered considerable interest in drug discovery due to their potential as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[1][2][3] The diverse biological activities of carbazole derivatives are often attributed to their ability to interact with various molecular targets and modulate key signaling pathways.[2][4][5] This document provides detailed methodologies for the initial screening and evaluation of the biological activities of novel carbazole derivatives.
Anticancer Activity
Carbazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with critical signaling pathways such as the JAK/STAT and p53 pathways.[4][5][6]
Cell Viability and Cytotoxicity Assays
A primary step in assessing anticancer potential is to determine the cytotoxic effects of the novel carbazole derivatives on cancer cell lines. The MTT and XTT assays are widely used colorimetric methods for this purpose.[7][8][9]
1.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel carbazole derivative (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivative in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[13]
-
1.1.2. XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.[8][15]
-
Materials:
-
Same as MTT assay, but replace MTT solution with an XTT labeling mixture (XTT and an electron-coupling reagent).
-
-
Protocol:
-
Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
-
Data Presentation: Cytotoxicity of Carbazole Derivatives
| Carbazole Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | MTT | 48 | [Insert Value] |
| Compound A | HeLa | MTT | 48 | [Insert Value] |
| Compound B | MCF-7 | XTT | 48 | [Insert Value] |
| Compound B | HeLa | XTT | 48 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | [Insert Value] |
Apoptosis Assays
To determine if the cytotoxic effect is due to programmed cell death, apoptosis assays are performed. Common methods include Annexin V staining for early apoptosis and caspase activity assays for key executioner caspases.[16][17][18]
1.2.1. Annexin V/Propidium Iodide (PI) Staining Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membranes.[18]
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with the carbazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
1.2.2. Caspase-3/7 Activity Assay Protocol
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspase-3/7.[17]
-
Materials:
-
Treated cells
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer or fluorometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the carbazole derivative.
-
Reagent Addition: Add the caspase-3/7 reagent to each well and incubate at room temperature.
-
Signal Measurement: Measure luminescence or fluorescence according to the kit's instructions.
-
Data Presentation: Apoptosis Induction by Carbazole Derivatives
| Carbazole Derivative | Cell Line | Assay | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Compound A | MCF-7 | Annexin V/PI | [Insert Value] | [Insert Value] |
| Compound B | MCF-7 | Annexin V/PI | [Insert Value] | [Insert Value] |
| Staurosporine (Control) | MCF-7 | Annexin V/PI | [Insert Value] | [Insert Value] |
| Carbazole Derivative | Cell Line | Caspase-3/7 Activity (Fold Change) |
| Compound A | MCF-7 | [Insert Value] |
| Compound B | MCF-7 | [Insert Value] |
| Staurosporine (Control) | MCF-7 | [Insert Value] |
Anticancer Activity Experimental Workflow
Caption: Workflow for in vitro anticancer screening of novel carbazole derivatives.
Caption: Workflow for antimicrobial activity testing of carbazole derivatives.
Antioxidant Activity
The antioxidant capacity of carbazole derivatives can be evaluated using cell-free assays such as the DPPH and ABTS radical scavenging assays. [19]
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. [19]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol) [19] * Novel carbazole derivative
-
Methanol or other suitable solvent
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Sample Preparation: Prepare various concentrations of the carbazole derivative.
-
Reaction Mixture: In a 96-well plate, add the sample solution followed by the DPPH working solution. [19] 3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [19] 4. Absorbance Measurement: Measure the absorbance at 517 nm. [19] 5. Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). [19]
-
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Novel carbazole derivative
-
Ethanol or buffer
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ radical cation working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours. [19] 2. Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent to an absorbance of ~0.7 at 734 nm. Add the sample solution to the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity.
-
Data Presentation: Antioxidant Activity of Carbazole Derivatives
| Carbazole Derivative | Assay | IC50 (µg/mL) |
| Compound E | DPPH | [Insert Value] |
| Compound E | ABTS | [Insert Value] |
| Ascorbic Acid (Control) | DPPH | [Insert Value] |
| Trolox (Control) | ABTS | [Insert Value] |
Neuroprotective Activity
Evaluating the neuroprotective potential of carbazole derivatives involves using in vitro models of neuronal cell death.
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, glutamate)
-
Novel carbazole derivative
-
Cell viability assay kit (e.g., MTT, LDH)
-
-
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the carbazole derivative for a specified time (e.g., 2 hours). [20] 3. Neurotoxin Exposure: Induce neurotoxicity by adding the neurotoxin. Include appropriate controls (vehicle only, neurotoxin only). [20] 4. Incubation: Incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Data Analysis: Determine the protective effect of the carbazole derivative by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
-
Neuroprotective Activity Screening Workflow
Caption: Workflow for in vitro neuroprotective activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. biotium.com [biotium.com]
- 17. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application of 1-(9-ethyl-9H-carbazol-3-yl)ethanone in Perovskite Solar Cells: A Precursor to High-Performance Hole-Transporting Materials
Introduction
1-(9-ethyl-9H-carbazol-3-yl)ethanone is a chemical compound that serves as a crucial building block in the synthesis of advanced organic electronic materials. While not directly employed as a functional layer in perovskite solar cells (PSCs), its carbazole moiety is a key component in the design of highly efficient hole-transporting materials (HTMs). Carbazole-based HTMs are a promising class of materials that facilitate the extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode, a critical process for achieving high power conversion efficiencies (PCE). The ethyl and acetyl groups on the carbazole core of this compound offer versatile points for chemical modification, allowing for the synthesis of a diverse range of larger, more complex HTMs with tailored properties.
This application note provides an overview of the role of carbazole derivatives, synthesized from precursors like this compound, in perovskite solar cells. It includes a summary of the performance of various carbazole-based HTMs, a general protocol for the synthesis of a representative carbazole-based HTM, and a standard procedure for the fabrication of perovskite solar cells incorporating such materials.
Data Presentation: Performance of Carbazole-Based Hole-Transporting Materials
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| V1221 | 17.81 | 1.03 | 23.6 | 73 |
| V1225 | 17.81 | 1.03 | 23.6 | 73 |
| V1209 | 17.31 | - | - | - |
| SGT-405 | 14.79 | - | - | - |
| PCz1 | 18.04 | - | - | - |
Experimental Protocols
The following protocols provide a general guideline for the synthesis of a carbazole-based HTM and the subsequent fabrication of a perovskite solar cell. It is important to note that specific parameters may need to be optimized depending on the exact molecular structure of the HTM and the desired device architecture.
Synthesis of a Representative Carbazole-Based HTM
-
Functionalization of the Carbazole Core: The synthesis typically begins with the modification of the carbazole starting material. This can involve reactions such as bromination, nitration, or acylation to introduce reactive sites for subsequent coupling reactions. For a precursor like this compound, the acetyl group could be a site for further chemical transformations.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly employed to link the carbazole core to other aromatic units, such as triphenylamine or other carbazole moieties. This builds the larger, conjugated structure of the final HTM.
-
Purification: The synthesized HTM is then purified using techniques like column chromatography and recrystallization to achieve the high purity required for efficient device performance.
Perovskite Solar Cell Fabrication Protocol
The following is a generalized protocol for the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based HTM.
-
Substrate Cleaning:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 or SnO2 is deposited onto the FTO substrate. This can be done by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
-
-
Hole-Transporting Material (HTM) Deposition:
-
A solution of the carbazole-based HTM is prepared in a suitable solvent like chlorobenzene.
-
Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve the conductivity and performance of the HTM layer.
-
The HTM solution is spin-coated on top of the perovskite layer.
-
-
Electrode Deposition:
-
Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTM layer by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication
Application Notes and Protocols for the Synthesis of Carbazole-Based Polymers for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various carbazole-based porous organic polymers (POPs) for carbon dioxide (CO₂) capture applications. The document outlines key synthetic methodologies, including oxidative coupling, Friedel-Crafts hyper-crosslinking, and Suzuki-Miyaura coupling, along with protocols for polymer activation and CO₂ adsorption measurements.
Introduction
Carbazole-based porous organic polymers have emerged as a promising class of materials for CO₂ capture due to their high thermal and chemical stability, tunable porosity, and the presence of nitrogen-rich frameworks that enhance CO₂ affinity.[1][2] The electron-rich nitrogen atoms in the carbazole moiety interact favorably with the quadrupole moment of CO₂ molecules, leading to high adsorption capacities and selectivity.[1] This document provides detailed experimental procedures for the synthesis and evaluation of these materials.
Synthesis Methodologies
Several synthetic strategies can be employed to construct porous carbazole-based polymers. The choice of method influences the resulting polymer's properties, such as surface area, pore size distribution, and ultimately, its CO₂ capture performance.
Oxidative Coupling Polymerization
Oxidative coupling is a straightforward and cost-effective method for synthesizing porous polycarbazoles using an oxidizing agent, typically anhydrous iron(III) chloride (FeCl₃).[3] This reaction proceeds through the coupling of carbazole units at their 3,6- and/or 2,7-positions.
Experimental Protocol: Synthesis of a Porous Polycarbazole via FeCl₃-Catalyzed Oxidative Coupling
-
Materials:
-
Carbazole monomer (e.g., 1,3,5-tri(9-carbazolyl)benzene)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Methanol
-
Hydrochloric Acid (HCl), 1 M solution
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the carbazole monomer in anhydrous DCM.
-
Under a nitrogen atmosphere, add anhydrous FeCl₃ (typically 3-5 equivalents per mole of carbazole monomer) to the solution in portions. The reaction mixture will gradually change color.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding methanol, which will precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol, 1 M HCl solution, water, and methanol again to remove the catalyst and unreacted monomers.
-
Purify the polymer by Soxhlet extraction with THF for 24 hours to remove any soluble oligomers.
-
Dry the purified polymer in a vacuum oven at 80-100 °C overnight to yield the final porous polycarbazole.
-
Friedel-Crafts Hyper-crosslinking
Friedel-Crafts alkylation is a versatile method to create hyper-crosslinked polymers (HCPs) with high surface areas.[4][5][6] This involves the crosslinking of aromatic monomers, such as carbazole or its derivatives, using an external crosslinker like formaldehyde dimethyl acetal (FDA) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).[4][5][6]
Experimental Protocol: Synthesis of a Carbazole-Based Hyper-crosslinked Polymer
-
Materials:
-
9-Phenylcarbazole
-
Formaldehyde dimethyl acetal (FDA)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Methanol
-
-
Procedure:
-
To a dried Schlenk flask under a nitrogen atmosphere, add 9-phenylcarbazole and anhydrous DCE.
-
Add formaldehyde dimethyl acetal (FDA) as the crosslinker to the solution.
-
Cool the mixture in an ice bath and add anhydrous FeCl₃ as the catalyst.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C and stir for an additional 24 hours.
-
Cool the mixture to room temperature and add methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash thoroughly with methanol.
-
The polymer is then subjected to Soxhlet extraction with methanol for 24 hours.
-
Dry the polymer under vacuum at 100 °C overnight.
-
Suzuki-Miyaura Cross-Coupling Polymerization
Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the synthesis of well-defined conjugated microporous polymers (CMPs).[7][8] This method involves the palladium-catalyzed reaction between a boronic acid or ester functionalized monomer and a halogenated monomer.[9][10]
Experimental Protocol: Synthesis of a Carbazole-Based Conjugated Microporous Polymer
-
Materials:
-
Diboronic acid or ester functionalized carbazole monomer
-
Dihalo- or trihalo-aromatic comonomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water or Dimethylformamide (DMF)/Water solvent mixture
-
-
Procedure:
-
In a Schlenk tube, combine the carbazole-based boronic acid monomer, the halogenated comonomer, and the palladium catalyst.
-
Add the solvent mixture and an aqueous solution of the base (e.g., K₂CO₃).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under a nitrogen atmosphere at 90-120 °C for 48-72 hours.
-
After cooling to room temperature, pour the mixture into water or methanol to precipitate the polymer.
-
Filter the polymer and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the final polymer product in a vacuum oven at 100 °C.
-
Polymer Characterization and CO₂ Capture Evaluation
Activation of Porous Polymers
Prior to CO₂ adsorption measurements, it is crucial to activate the polymers to remove any trapped solvent or moisture from the pores.
Protocol for Polymer Activation
-
Place the polymer sample in a sample tube of a gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar).
-
The activation temperature and time can vary depending on the polymer's thermal stability, but a typical procedure is to heat at 120-150 °C for 6-12 hours.
CO₂ Adsorption Measurement
CO₂ uptake capacity is typically measured using a volumetric gas adsorption analyzer.
Protocol for CO₂ Adsorption Isotherm Measurement
-
After activation, cool the sample to the desired adsorption temperature (e.g., 273 K or 298 K).
-
Introduce known doses of high-purity CO₂ gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the pressure.
-
The amount of gas adsorbed is calculated from the pressure change.
-
Repeat the dosing until the desired pressure range (typically 0-1 bar) is covered to generate the adsorption isotherm.
Quantitative Data Summary
The following tables summarize the CO₂ capture performance of representative carbazole-based polymers synthesized by different methods.
Table 1: CO₂ Adsorption Capacities of Carbazole-Based Polymers
| Polymer Name | Synthesis Method | Surface Area (m²/g) | CO₂ Uptake at 273 K, 1 bar (wt%) | CO₂ Uptake at 298 K, 1 bar (wt%) | Reference |
| CPOP-7 | Oxidative Coupling | 1430 | 13.2 | - | [3] |
| CPOP-19 | Oxidative Coupling & Friedel-Crafts | 1130 | 16.7 | - | [11] |
| Cz-TPA CMP | Suzuki-Miyaura Coupling | 618 | - | - | [7] |
| HCP-CN | Friedel-Crafts | - | - | - | [2] |
| PIM-1 (hydrolyzed) | Condensation | - | - | ~9.8 | [8] |
Table 2: Selectivity of CO₂ over N₂ for Selected Carbazole-Based Polymers
| Polymer Name | CO₂/N₂ Selectivity (IAST) | Conditions | Reference |
| CPOP-7 | High | 273 K | [3] |
Note: IAST refers to the Ideal Adsorbed Solution Theory, a common method for predicting gas mixture adsorption behavior from single-component isotherms.
Visualizations
Synthesis Workflows
Caption: Synthetic routes to carbazole-based polymers.
CO₂ Capture Mechanism
Caption: Mechanism of selective CO₂ capture by carbazole polymers.
References
- 1. Nitrogen-rich porous adsorbents for CO2 capture and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen-containing microporous conjugated polymers via carbazole-based oxidative coupling polymerization: preparation, porosity, and gas uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Post-combustion capture - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 10500613.s21d-10.faiusrd.com [10500613.s21d-10.faiusrd.com]
Functionalization of the Carbazole Core: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the functionalization of the carbazole core for specific, high-value applications. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, prized for their unique electronic, photophysical, and biological properties.[1] The versatility of the carbazole scaffold allows for extensive functionalization, enabling the fine-tuning of its characteristics for use in organic electronics, chemical sensing, and pharmacology.
The following sections detail the application of functionalized carbazoles in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and as pharmaceutical agents. Each section includes a summary of key performance data in tabular format, detailed experimental protocols for representative compounds, and diagrams illustrating relevant mechanisms and workflows.
Application I: Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in OLEDs due to their excellent charge-transporting properties, high thermal stability, and tunable emission characteristics.[2][3] They can function as host materials for phosphorescent emitters, as hole-transporting layers (HTLs), electron-blocking layers (EBLs), and as fluorescent emitters themselves, particularly for deep-blue light.[3][4] The ability to functionalize the carbazole core at various positions allows for precise control over the frontier orbital energies, leading to a wide gamut of emission colors and high device efficiencies.[2]
Quantitative Data for Carbazole-Based OLEDs
| Compound/Device Structure | Role of Carbazole Derivative | External Quantum Efficiency (EQE) (%) | Max Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Ref. |
| Device A | Guest Emitter | Up to 5 | >10000 | Blue | Not Specified | [5] |
| Device B | Acceptor in Exciplex Emitter | 5 - 7 | >10000 | Blue-Green | Not Specified | [5] |
| Device C | Host for Quantum Dots | 5 - 7 | >10000 | White | Not Specified | [5] |
| 9-Phenyl-9H,9'H-[3,3']bicarbazolyl based device | Hole Transport/Host | High Luminous Efficiency | Not Specified | Not Specified | Not Specified | [3] |
| Fused-ring carbazole derivatives | Emitter/Host | High | Not Specified | Red, Green, Blue, White | Not Specified | [2] |
Experimental Protocol: Synthesis of 2,6-Dimethyl-9H-carbazole
This protocol describes a multi-step synthesis of 2,6-Dimethyl-9H-carbazole, a key intermediate for OLED materials.[6] The synthesis involves acetylation of 2-bromo-4-methylaniline, followed by a copper-catalyzed Ullmann coupling and a final Tauber-type cyclization.[6]
Step 1: Acetylation of 2-bromo-4-methylaniline
-
Dissolve 2-bromo-4-methylaniline in a suitable solvent such as acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
After cooling, pour the reaction mixture into ice-water to precipitate the acetylated product.
-
Filter the precipitate, wash with water, and dry to obtain N-(2-bromo-4-methylphenyl)acetamide.
Step 2: Ullmann Coupling
-
Combine N-(2-bromo-4-methylphenyl)acetamide with a suitable coupling partner, such as another molecule of itself or a different aryl halide, in the presence of a copper catalyst (e.g., copper powder or a copper(I) salt) and a high-boiling point solvent (e.g., nitrobenzene or dimethylformamide).
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture at an elevated temperature (typically 150-200 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Purify the crude product by column chromatography to yield the biphenyl intermediate.
Step 3: Tauber-type Cyclization
-
Treat the biphenyl intermediate from Step 2 with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the mixture to induce intramolecular cyclization, forming the carbazole ring.
-
After the reaction is complete, carefully pour the mixture into ice-water to precipitate the crude 2,6-Dimethyl-9H-carbazole.
-
Filter the product, wash thoroughly with water to remove the acid, and then with a suitable organic solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure 2,6-Dimethyl-9H-carbazole.
OLED Device Fabrication and Characterization Workflow
Caption: Workflow for OLED fabrication and characterization.
Application II: Fluorescent Sensors
The inherent fluorescence of the carbazole core makes it an excellent scaffold for the development of chemosensors.[7] By introducing specific recognition moieties, carbazole derivatives can be designed to selectively detect various analytes, including metal ions and anions, through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT).[7] These sensors are valuable tools in environmental monitoring and biological imaging.
Quantitative Data for Carbazole-Based Fluorescent Sensors
| Sensor Compound | Analyte | Detection Mechanism | Limit of Detection (LOD) | Solvent System | Ref. |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence Quenching | Not Specified | Aqueous DMSO | [8] |
| Rhodamine-based carbazole derivative | Cu²⁺ | CHEF (Fluorescence Enhancement) | Not Specified | Not Specified | [7] |
| 1-hydroxycarbazole | F⁻, Cl⁻ | Hydrogen Bonding | Not Specified | Not Specified | [9][10] |
| 1,8-diamidocarbazole with nitro groups | Basic Anions | Proton Transfer (Colorimetric) | Not Specified | Wet DMSO | [11] |
Experimental Protocol: Synthesis of a Carbazole-Based Fluorescent Sensor for Cu²⁺
This protocol describes the synthesis of 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine, a fluorescent sensor for copper ions.[8]
Step 1: Synthesis of 3-amino-9-ethyl-9H-carbazole
-
Start with 9-ethyl-9H-carbazole.
-
Perform nitration at the 3-position using a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperature.
-
Reduce the resulting 3-nitro-9-ethyl-9H-carbazole to the corresponding amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine
-
Dissolve 3-amino-9-ethyl-9H-carbazole and 2-(chloromethyl)pyridine hydrochloride in a suitable solvent like ethanol or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final sensor molecule.
Signaling Pathway for a "Turn-On" Fluorescent Sensor
Caption: "Turn-on" fluorescence sensing mechanism.
Application III: Pharmaceutical Agents
The carbazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[12] Carbazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][13] Marketed drugs like carvedilol (for hypertension) and ellipticine (an anticancer agent) feature the carbazole core.[1]
Quantitative Data for Bioactive Carbazole Derivatives
| Compound | Biological Activity | Target/Mechanism | IC₅₀ / MIC | Ref. |
| Ellipticine (natural alkaloid) | Anticancer | DNA intercalation, Topoisomerase II inhibition | Varies with cell line | [12] |
| Carvedilol | Antihypertensive | β- and α₁-adrenergic receptor blocker | Not Applicable | [1] |
| Murraya koenigii alkaloid 1 | Antimicrobial | Not Specified | MIC against S. aureus | [1] |
| Pyrano[3,2-c]carbazole derivative 30f | Antibacterial (MRSA) | Growth inhibition | MIC = 4 µg/mL | [1] |
| Carprofen | Anti-inflammatory (veterinary) | NSAID | Not Applicable | [1] |
Experimental Protocol: General Synthesis of Functionalized Carbazoles via Diels-Alder Reaction
This protocol outlines a general and efficient method for synthesizing polyfunctionalized carbazoles using a domino Diels-Alder reaction strategy.[14]
-
Generation of the Diene (3-vinylindole):
-
Start with a suitable indole precursor, such as 3-(indol-3-yl)-1,3-diphenylpropan-1-one.
-
In a reaction vessel, dissolve the indole precursor in a suitable solvent like acetonitrile.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the solution at room temperature to carry out oxidative dehydrogenation, which generates the reactive 3-vinylindole diene in situ.
-
-
Diels-Alder Cycloaddition:
-
To the in situ-generated diene, add a dienophile (e.g., a chalcone or benzylideneacetone).
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux to promote the [4+2] cycloaddition reaction, forming a tetrahydrocarbazole intermediate.
-
-
Aromatization:
-
After the cycloaddition is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Add another portion of DDQ to the mixture to effect the aromatization of the tetrahydrocarbazole intermediate to the final polyfunctionalized carbazole product.
-
Stir at room temperature for about an hour.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure functionalized carbazole.
-
Logical Relationship in Drug Discovery Process
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions | MDPI [mdpi.com]
- 10. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The carbazole drug_Chemicalbook [chemicalbook.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(9-ethyl-9H-carbazol-3-yl)ethanone synthesis. The following sections detail troubleshooting advice, experimental protocols, and comparative data to address common challenges encountered during this procedure.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation.
Q1: My reaction resulted in a low yield of the desired product. What are the potential causes?
A1: Low yields in the Friedel-Crafts acylation of 9-ethylcarbazole can stem from several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) may have degraded due to exposure to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.
-
Poor Quality Starting Materials: Ensure the 9-ethylcarbazole and the acylating agent (acetyl chloride or acetic anhydride) are pure.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 3-position?
A2: The acylation of 9-ethylcarbazole can potentially occur at the 1, 3, 6, and 8 positions. The formation of multiple isomers is a common challenge. To enhance selectivity for the 3-position:
-
Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Steric Hindrance: The ethyl group at the 9-position provides some steric hindrance that can influence the position of acylation.
Q3: The work-up procedure is complicated, and I am losing a significant amount of product during purification. What is the best way to isolate the final product?
A3: The work-up of Friedel-Crafts reactions requires careful neutralization of the Lewis acid.
-
Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum chloride complexes.
-
Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Column chromatography is often necessary to separate the desired 3-acetyl isomer from other isomers and byproducts. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective. Recrystallization from a suitable solvent, such as ethanol or isopropanol, can be used for further purification.[1]
Q4: My reaction is not proceeding at all, even after extending the reaction time. What could be the issue?
A4: A complete lack of reactivity can be due to:
-
Deactivated Catalyst: As mentioned, moisture can completely deactivate the Lewis acid catalyst.
-
Deactivated Substrate: While the 9-ethylcarbazole ring is activated towards electrophilic substitution, the presence of strongly deactivating groups on the carbazole ring (if using a substituted starting material) can prevent the reaction.[2][3]
-
Incorrect Stoichiometry: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[4] Ensure you are using the correct molar ratios of reactants and catalyst.
Experimental Protocols
A detailed methodology for the Friedel-Crafts acylation of 9-ethylcarbazole is provided below.
Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-ethylcarbazole (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until all the aluminum salts are dissolved.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound isomer.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Friedel-Crafts acylation of N-substituted carbazoles, based on literature for similar reactions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 5 | ~70-80 |
| AlCl₃ | Acetic Anhydride | Dichloromethane | 0 to RT | 6 | ~65-75 |
| FeCl₃ | Acetyl Chloride | 1,2-Dichloroethane | RT | 8 | ~50-60 |
| ZnCl₂ | Acetic Anhydride | Nitrobenzene | 80 | 12 | ~40-50 |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | 0 | 4 | ~75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
The following diagrams illustrate the key experimental workflow and a logical troubleshooting guide for the synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of 3-Acetyl-9-ethylcarbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetyl-9-ethylcarbazole. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-acetyl-9-ethylcarbazole?
The two primary and most effective methods for the purification of 3-acetyl-9-ethylcarbazole are recrystallization and column chromatography.[1] Recrystallization is often attempted first, especially if the crude product is relatively pure. Column chromatography is employed for separating the desired product from significant impurities.
Q2: What are the potential impurities I might encounter after synthesizing 3-acetyl-9-ethylcarbazole?
Common impurities can include:
-
Unreacted starting material (9-ethylcarbazole).
-
Di-acetylated byproduct (3,6-diacetyl-9-ethylcarbazole).[2][3]
-
Tarry residues formed during the Friedel-Crafts acetylation reaction.[2]
-
Side products from subsequent reactions if the acetyl group is further functionalized.[1]
Q3: My purified 3-acetyl-9-ethylcarbazole has a low melting point. What could be the issue?
A low or broad melting point typically indicates the presence of impurities. The reported melting point for pure 3-acetyl-9-ethylcarbazole is in the range of 114-116°C.[1] If your product's melting point is significantly lower, further purification is recommended.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solvent may be too nonpolar for the compound, or the cooling process is too rapid.[4]
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of a more polar co-solvent to increase the overall polarity of the solvent system.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the product.
-
Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).
-
Introduce a seed crystal of pure 3-acetyl-9-ethylcarbazole, if available.
-
Problem: The recrystallized product is still impure.
-
Cause: The chosen solvent may not be optimal for rejecting the specific impurities present.
-
Solution:
-
Try a different recrystallization solvent or a solvent mixture.
-
Perform a second recrystallization.
-
If impurities persist, consider purifying the material by column chromatography before a final recrystallization step.
-
Column Chromatography Issues
Problem: Poor separation of 3-acetyl-9-ethylcarbazole from impurities.
-
Cause: The solvent system (eluent) does not have the optimal polarity to differentiate between the compound of interest and the impurities on the stationary phase.[5]
-
Solution:
-
Adjust Solvent Polarity: If the desired compound and impurities are eluting too close together, a less polar solvent system may improve separation. Conversely, if they are stuck on the column, a more polar system is needed.
-
Thin Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.[5]
-
Gradient Elution: If there is a wide range of impurity polarities, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be effective.
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a 1:9 mixture of ethyl acetate to petroleum ether, try increasing the ratio to 2:8 or 3:7.
-
Ensure the column is not overloaded with crude material.
-
Data Presentation
Table 1: Recrystallization Solvents for 3-Acetyl-9-ethylcarbazole and Related Compounds
| Solvent/Solvent System | Compound | Reference |
| 95% Ethanol | 3-acetyl-9-ethylcarbazole | [1] |
| Methanol/Chloroform (2:1) | A derivative of 3-acetyl-9-ethylcarbazole | [1][2] |
Table 2: Column Chromatography Parameters for 3-Acetyl-9-ethylcarbazole
| Stationary Phase | Eluent System | Compound | Reference |
| Silica Gel | Ethyl acetate/Petroleum ether (1:9) | 3-acetyl-9-ethylcarbazole | [1] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Acetyl-9-ethylcarbazole
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-acetyl-9-ethylcarbazole in the minimum amount of hot 95% ethanol.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography of 3-Acetyl-9-ethylcarbazole
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Sample Loading: Dissolve the crude 3-acetyl-9-ethylcarbazole in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a mixture of ethyl acetate and petroleum ether (1:9).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-acetyl-9-ethylcarbazole.
Visualizations
References
Technical Support Center: Synthesis of Substituted Carbazoles
Welcome to the Technical Support Center for the synthesis of substituted carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted carbazoles.
Issue 1: Low Yield in Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
-
Symptoms: The yield of the desired N-arylcarbazole is significantly lower than expected. Starting materials may or may not be fully consumed.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or is decomposing. Ensure anhydrous and anaerobic conditions by using properly dried solvents and inert gas (Argon or Nitrogen). Consider using a pre-catalyst which can be more reliable in generating the active catalytic species.[1] |
| Inappropriate Ligand | The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction.[2] For sterically hindered substrates, bulky and electron-rich ligands often provide better results. It is advisable to screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs2CO3 are commonly used.[2] A weaker base might be insufficient to deprotonate the carbazole, while a very strong base could lead to side reactions. The choice of base can also influence the reaction rate and selectivity. |
| Poor Solvent Choice | The reaction is sensitive to the solvent. Toluene and dioxane are commonly used and generally effective. Ensure the solvent is anhydrous and degassed. |
| Reaction Temperature | The reaction temperature is a critical parameter. Insufficient temperature may lead to low conversion, while excessively high temperatures can cause catalyst decomposition and formation of side products. A systematic screening of temperatures, for instance between 80-120 °C, is recommended.[3] |
Issue 2: Formation of Side Products in Borsche-Drechsel Cyclization
-
Symptoms: Observation of significant impurities alongside the desired tetrahydrocarbazole or carbazole product on TLC or other analytical techniques.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Aldol Condensation | The cyclohexanone starting material can undergo self-condensation under the acidic reaction conditions, leading to aldol products as impurities.[2] To minimize this, add the cyclohexanone dropwise to the heated solution of the arylhydrazine.[4] |
| Friedel-Crafts Type Reactions | The acidic catalyst can promote undesired electrophilic aromatic substitution reactions on the phenylhydrazine ring or the carbazole product.[2] Using a milder acid or optimizing the reaction temperature and time can help reduce these side reactions. |
| Incomplete Cyclization | The multi-step mechanism of the Borsche-Drechsel synthesis involves several intermediates.[4][5] Incomplete reaction can result in a complex mixture. Ensure the reaction is heated for a sufficient amount of time and monitor the progress by TLC until the starting material is consumed. |
Issue 3: Poor Regioselectivity in Carbazole Functionalization
-
Symptoms: Formation of a mixture of isomers when introducing a substituent onto the carbazole ring.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent Reactivity of the Carbazole Core | The C3 and C6 positions of the carbazole ring are inherently more reactive towards electrophilic substitution.[6][7] This often leads to a mixture of products. |
| Lack of Directing Group | To achieve regioselective functionalization, especially at the C1 or C2 positions, the use of a directing group on the nitrogen atom is often necessary.[6][7] The choice of the directing group can influence the position of functionalization. |
| Reaction Conditions | The regioselectivity of the functionalization can be influenced by the choice of catalyst, ligand, solvent, and temperature.[8][9][10] A systematic optimization of these parameters is recommended to favor the formation of the desired regioisomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the carbazole core?
The primary methods for constructing the carbazole skeleton include:
-
Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be dehydrogenated to carbazoles.[2][5]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used for intramolecular C-N bond formation to yield carbazoles.[2]
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of N-phenyl-1,2-diaminobenzene followed by cyclization.[2]
-
Suzuki Coupling followed by Cadogan Cyclization: This two-step process involves a Suzuki coupling to form a 2-nitrobiphenyl derivative, which is then reductively cyclized to the carbazole.
Q2: I am having trouble purifying my substituted carbazole. What are some common techniques?
Purification of carbazole derivatives can be challenging due to their often similar polarities. Common purification techniques include:
-
Column Chromatography: This is the most common method for purifying carbazole derivatives. Silica gel is typically used as the stationary phase with a gradient of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.[11]
-
Solvent Crystallization: Cooling crystallization from solvents like xylene or chlorobenzene can yield pure carbazole crystals.[11]
Q3: How can I control the regioselectivity of C-H functionalization on a pre-formed carbazole ring?
Controlling regioselectivity in C-H functionalization of carbazoles is a significant challenge. Here are some strategies:
-
Directing Groups: The most effective strategy is to install a directing group on the carbazole nitrogen (N9 position).[6][7] Different directing groups can direct functionalization to specific positions (e.g., C1, C2, or C4).
-
Catalyst and Ligand Control: In some transition-metal-catalyzed reactions, the choice of catalyst and ligand can influence the regioselectivity of the C-H activation step.[3]
-
Substrate Control: The electronic and steric properties of substituents already present on the carbazole ring can influence the position of further functionalization.
Quantitative Data Summary
Table 1: Reaction Conditions for Buchwald-Hartwig Synthesis of N-Arylcarbazoles
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd₂(dba)₃ (1) | Tri-tert-butylphosphine (4) | K₂CO₃ | Xylene | Reflux | 18 | 98 | [1] |
| Iodobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 95 | [12] |
| Chlorobenzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 12 | 88 | General Literature |
Table 2: Reaction Conditions for Borsche-Drechsel Cyclization
| Arylhydrazine | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylphenylhydrazine HCl | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 2-4 | 85-95 | [4] |
| Phenylhydrazine | Sulfuric Acid | Ethanol | Reflux | 3 | 75-85 | [13] |
| 4-Methoxyphenylhydrazine | Acetic Acid/HCl | Ethanol | Reflux | 4 | 80-90 | [14] |
Table 3: Conditions for Suzuki Coupling for Carbazole Functionalization
| Carbazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | General Literature |
| 2-Bromo-N-ethylcarbazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 89 | General Literature |
| 3,6-Dibromo-9-phenylcarbazole | Thiophene-2-boronic acid | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 85 | General Literature |
Experimental Protocols
Protocol 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination [1]
This protocol describes the synthesis of 9-phenylcarbazole from 9H-carbazole and bromobenzene.
-
Materials:
-
9H-Carbazole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (1.0 M solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Anhydrous xylene
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.0 mol%) and tri-tert-butylphosphine (4.0 mol%).
-
Add dry xylene and stir the mixture for 20 minutes at room temperature.
-
To the catalyst mixture, add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), 18-Crown-6 (0.1 eq), and potassium carbonate (1.5 eq) in sequence.
-
Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Decant the xylene solution to separate it from the solid residues.
-
Wash the solid residue with xylene.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-phenylcarbazole.
-
Protocol 2: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole via Borsche-Drechsel Cyclization [4]
This protocol outlines the synthesis of a tetrahydrocarbazole derivative from 4-phenylphenylhydrazine hydrochloride and cyclohexanone.
-
Materials:
-
4-Phenylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone (1.1 eq) dropwise over a period of 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
For higher purity, the crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
-
Protocol 3: Synthesis of 3-Phenyl-9H-carbazole via Suzuki Coupling
This protocol provides a general procedure for the C-C bond formation on the carbazole core using a Suzuki coupling reaction.
-
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 100 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-phenyl-9H-carbazole.
-
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Borsche-Drechsel cyclization.
Caption: Logical troubleshooting workflow for carbazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 7. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
Technical Support Center: Optimizing OLED Performance with 1-(9-ethyl-9H-carbazol-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(9-ethyl-9H-carbazol-3-yl)ethanone in Organic Light-Emitting Diode (OLED) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an OLED device?
A1: this compound, also known as 3-acetyl-9-ethylcarbazole, is primarily investigated as a host material in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). Its carbazole moiety provides good hole transport properties and high thermal stability, which are crucial for device longevity.[1][2][3] The ethyl group at the 9-position enhances solubility, and the acetyl group at the 3-position can influence the material's electronic properties and morphology in thin films.
Q2: What are the expected photophysical properties of this compound?
A2: As a carbazole derivative, it is expected to have a high triplet energy, making it suitable as a host for blue and green phosphorescent emitters.[4] The presence of the ketone group might slightly lower the triplet energy compared to unsubstituted carbazoles, so it is crucial to match it with an appropriate guest emitter to prevent reverse energy transfer.[5]
Q3: How can I synthesize this compound?
A3: A common method for the synthesis of 3-acetyl-9-ethylcarbazole is through a Friedel-Crafts acylation of 9-ethylcarbazole. Using a mild Lewis acid catalyst like zinc chloride (ZnCl₂) is reported to favor monosubstitution at the 3-position.[6] A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Q: My OLED device using this compound as a host shows significantly lower EQE and brightness than expected. What are the potential causes and how can I troubleshoot this?
A: Low efficiency in OLEDs with carbazole-based hosts can stem from several factors. Here is a step-by-step guide to diagnose and resolve the issue:
-
Material Purity:
-
Cause: Impurities in the this compound host or the guest emitter can act as quenching sites for excitons, reducing radiative recombination.
-
Troubleshooting:
-
Verify the purity of your synthesized or purchased material using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.
-
If impurities are detected, purify the material through column chromatography followed by temperature gradient sublimation.
-
-
-
Energy Level Mismatch:
-
Cause: Inefficient energy transfer from the host to the guest emitter. The triplet energy of the this compound host must be higher than that of the phosphorescent guest.
-
Troubleshooting:
-
Measure the triplet energy of your host material using low-temperature phosphorescence spectroscopy.
-
Ensure the chosen guest emitter has a lower triplet energy to facilitate efficient Förster or Dexter energy transfer.
-
-
-
Charge Carrier Imbalance:
-
Cause: An unequal number of holes and electrons reaching the emissive layer leads to charge leakage and reduced exciton formation. Carbazole derivatives are typically hole-transporting, which can lead to an excess of holes.
-
Troubleshooting:
-
Adjust Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge injection. Try decreasing the HTL thickness or increasing the ETL thickness.
-
Incorporate Blocking Layers: Introduce an electron-blocking layer (EBL) between the EML and the HTL, and a hole-blocking layer (HBL) between the EML and the ETL to confine charge carriers within the emissive layer.
-
-
-
Sub-optimal Doping Concentration:
-
Cause: The concentration of the guest emitter in the host material can significantly impact performance. Too low a concentration leads to incomplete energy transfer, while too high a concentration can cause self-quenching or triplet-triplet annihilation (TTA).
-
Troubleshooting:
-
Fabricate a series of devices with varying doping concentrations of the guest emitter (e.g., from 2% to 15% by weight) to find the optimal ratio.
-
-
Issue 2: High Turn-On Voltage and Poor Power Efficiency
Q: The turn-on voltage of my device is very high, leading to poor power efficiency. How can I address this?
A: High turn-on voltage is typically related to poor charge injection or transport.
-
Injection Barriers:
-
Cause: A large energy barrier between the work function of the electrodes (ITO for anode, Al for cathode) and the charge transport levels (HOMO of HTL, LUMO of ETL) hinders the injection of charges into the device.
-
Troubleshooting:
-
Use an appropriate hole injection layer (HIL), such as PEDOT:PSS, to reduce the hole injection barrier from the ITO.
-
Insert an electron injection layer (EIL), like Lithium Fluoride (LiF), between the ETL and the aluminum cathode to facilitate electron injection.
-
-
-
Poor Charge Transport:
-
Cause: The charge carrier mobility of the transport layers or the host material itself might be low.
-
Troubleshooting:
-
Ensure the HTL and ETL materials have high charge mobility and their energy levels are well-aligned with the adjacent layers.
-
Optimize the thickness of all organic layers. Excessively thick layers can increase the driving voltage.
-
-
Issue 3: Poor Device Stability and Short Lifetime
Q: My OLED degrades rapidly during operation. What are the common degradation mechanisms and how can I improve the device lifetime?
A: Device stability is a critical challenge, and degradation can be due to both intrinsic and extrinsic factors.
-
Material Degradation:
-
Cause: The chemical bonds within the organic materials can break under electrical stress and heat, leading to the formation of non-emissive species that quench luminescence. The keto group in this compound could be a potential site for electrochemical instability.
-
Troubleshooting:
-
Ensure high purity of all materials, as impurities can accelerate degradation.
-
Operate the device at a lower current density to reduce electrical stress.
-
-
-
Thermal Effects:
-
Cause: Joule heating during operation can raise the internal temperature of the device, accelerating material degradation and causing inter-layer diffusion.
-
Troubleshooting:
-
Optimize the device architecture and driving voltage to minimize heat generation.
-
Fabricate the device on a substrate with good thermal conductivity.
-
Consider thermal annealing of the device post-fabrication in an inert atmosphere to improve layer morphology and stability.
-
-
-
Environmental Factors:
-
Cause: Exposure to oxygen and moisture can severely degrade the organic materials and the cathode.
-
Troubleshooting:
-
Fabricate and test the devices in a controlled inert atmosphere (e.g., a glovebox).
-
Use proper encapsulation techniques to protect the device from the ambient environment.
-
-
Data Presentation
Below is a table of hypothetical performance data for an OLED device using this compound as a host material with a green phosphorescent emitter. These values are representative of what might be expected from a moderately optimized device.
| Parameter | Device A (10% emitter) | Device B (15% emitter) |
| Turn-on Voltage (V) | 3.5 | 3.2 |
| Max. Luminance (cd/m²) | 12,500 | 18,200 |
| Max. Current Efficiency (cd/A) | 45.8 | 55.3 |
| Max. Power Efficiency (lm/W) | 38.9 | 48.7 |
| Max. EQE (%) | 15.2 | 18.5 |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.33, 0.60) |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 9-ethylcarbazole (10 mmol) in 50 mL of dry dichloromethane.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (12 mmol) to the solution and stir for 15 minutes under a nitrogen atmosphere.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Fabrication of a Phosphorescent OLED
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS (30 nm) onto the ITO substrate and anneal at 120°C for 20 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Transfer the substrate into a thermal evaporation chamber. Deposit a 40 nm layer of a suitable HTL material (e.g., NPB) by thermal evaporation at a rate of 1-2 Å/s under a pressure of < 5 x 10⁻⁶ Torr.
-
Emissive Layer (EML) Deposition: Co-evaporate this compound as the host and a phosphorescent emitter (e.g., Ir(ppy)₃) at a desired weight ratio (e.g., 90:10) to form a 30 nm thick emissive layer.
-
Electron Transport Layer (ETL) Deposition: Deposit a 30 nm layer of an ETL material (e.g., TPBi) onto the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a 1 nm layer of LiF and a 100 nm layer of aluminum (Al) through a shadow mask to define the cathode.
-
Encapsulation: Encapsulate the completed device using a UV-curable epoxy resin and a glass lid inside the glovebox to protect it from oxygen and moisture.
Mandatory Visualizations
Caption: Experimental workflow for OLED fabrication.
Caption: Troubleshooting workflow for OLED performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1484-04-4 [smolecule.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Carbazole-Based Materials in Electronic Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of electronic devices incorporating carbazole-based materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for carbazole-based materials in organic electronic devices?
A1: Carbazole-based materials are susceptible to several degradation mechanisms that can impact device performance and longevity. The primary concerns include:
-
Thermal Degradation: Decomposition at elevated temperatures, which can occur during device fabrication (e.g., thermal evaporation) or under operational stress.[1] High thermal stability is a crucial property for these materials.[2][3]
-
Photodegradation: Chemical alterations due to light exposure, particularly UV radiation, can lead to the formation of non-emissive species and a reduction in device efficiency.[1]
-
Electrochemical Instability: Degradation under electrical stress is a significant factor.[1] This can involve irreversible oxidation or reduction processes, leading to an increased driving voltage and decreased luminance over time.[1] The electrochemical instability of radical cations and anions can influence long-term device degradation.[4]
-
Morphological Instability: Changes in the thin-film structure, such as crystallization or aggregation, can create defects that act as charge traps or exciton quenching centers.[1][5] Exciton-induced morphological aggregation has been observed in materials like CBP.[5]
-
Environmental Factors: Exposure to oxygen and moisture can accelerate degradation by reacting with the organic materials.[6] Proper encapsulation is critical to prevent this.[1]
Q2: My OLED device with a carbazole-based host is showing a gradual decrease in luminance and a shift in the emission spectrum. What could be the cause?
A2: This is a common issue often linked to several factors:
-
Host Material Degradation: The degradation of the carbazole-based host material itself is a primary contributor to luminance decay.[4] This can be caused by exciton-induced degradation, where the interaction between excitons and polarons leads to molecular aggregation.[5][7] This aggregation can create new emission sites at longer wavelengths, causing a spectral shift.[5][8]
-
Formation of Non-Emissive Species: Electrical aging can lead to the homolytic cleavage of carbon-nitrogen (C-N) bonds in carbazole molecules, creating non-emissive species that reduce the overall quantum efficiency.[5][8]
-
Interface Degradation: The interface between the emissive layer (EML) and the electron transport layer (ETL) is a critical region where degradation often occurs.[5] Complexation between aggregated host molecules and ETL molecules can also play a role.[5]
Q3: I am observing an unexpected increase in the turn-on voltage of my perovskite solar cell that uses a carbazole-based hole transport material (HTM). What are the likely reasons?
A3: An increase in turn-on voltage often points to issues with charge injection and transport, which can be caused by:
-
HTM Oxidation: The carbazole-based HTM can undergo electrochemical oxidation during device operation.[9] While some level of oxidation is necessary for its function, excessive or irreversible oxidation can lead to the formation of charge traps and an increased energy barrier for hole injection, thus increasing the turn-on voltage.
-
Interfacial Degradation: Degradation at the interface between the perovskite and the HTM can impede efficient hole extraction. This can be caused by chemical reactions between the layers or morphological changes in the HTM film.
-
Moisture and Oxygen Ingress: As with many organic electronic devices, exposure to moisture and oxygen can degrade the carbazole-based HTM and the perovskite layer, leading to decreased performance, including a higher turn-on voltage.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid Luminance Decay in OLEDs | Host material degradation, formation of exciton quenchers.[4] | - Material Selection: Choose host materials with high thermal stability and bond dissociation energies.[11] - Device Architecture: Optimize the device structure to ensure balanced charge injection and prevent exciton accumulation in one region.[1] - Encapsulation: Ensure robust encapsulation to prevent oxygen and moisture ingress.[1] |
| Color Shift in OLED Emission | Molecular aggregation of the carbazole host, formation of electroplexes.[7][8] | - Host Material Design: Synthesize carbazole derivatives with bulky side groups to suppress π-π stacking and aggregation. - Interface Engineering: Introduce a thin interlayer between the EML and ETL to manage exciton distribution.[6] |
| Increased Operating Voltage | Electrochemical degradation of the carbazole material, charge trapping.[1] | - Cyclic Voltammetry: Analyze the electrochemical stability of the material to understand its oxidation and reduction potentials. - Interlayer Materials: Use stable and energetically well-matched charge transport layers to reduce electrical stress on the carbazole layer.[1] |
| Formation of Dark Spots | Localized degradation due to moisture/oxygen, pinholes in the film, or material crystallization.[6] | - Substrate Cleaning: Ensure meticulous cleaning of substrates before film deposition. - Deposition Conditions: Optimize deposition parameters to achieve uniform, amorphous films. - Glovebox Environment: Fabricate and encapsulate devices in an inert atmosphere with low oxygen and moisture levels. |
| Poor Thermal Stability | Low glass transition temperature (Tg) or decomposition temperature (Td) of the material. | - Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine Td and Tg.[12] - Molecular Design: Incorporate rigid structural motifs into the carbazole backbone to increase thermal stability.[2][3] |
Quantitative Data Summary
Table 1: Thermal Properties of Selected Carbazole-Based Materials
| Material | Role in Device | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) |
| CBP | Host | ~320[12] | - |
| TCTA | Hole Transport | ~456[12] | - |
| CBCZ | Hole Transport | ~450[13] | 142-182[13] |
| FCzTPA | Hole Transport | 416[2][3] | 190[2][3] |
| FCzDPNA | Hole Transport | 452[2][3] | 207[2][3] |
Table 2: Operational Lifetime of Devices with Carbazole-Based Materials
| Device Type | Carbazole Material | Lifetime (LT50) (hours) | Test Conditions |
| Blue PHOLED | CBP (Host) | > 10,000[12] | Constant current, initial luminance of 1000 cd/m²[12] |
| Blue PHOLED | TCTA (Hole Transport) | > 25,000[12] | Constant current, initial luminance of 1000 cd/m²[12] |
| Blue TADF OLED | 4N-oCBP (Host) | Improved by 88% over reference | Initial luminance of 200 cd/m²[11] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td) of a carbazole-based material.[12]
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the carbazole material into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[2][3]
-
2. Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical properties, including oxidation and reduction potentials, of a carbazole-based material.
-
Methodology:
-
Prepare a solution of the carbazole material in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the solution.
-
Scan the potential of the working electrode linearly with time between defined limits.
-
Record the resulting current. The potential at which oxidation and reduction peaks occur provides information about the material's HOMO and LUMO energy levels and its electrochemical stability.
-
Visualizations
Caption: Key degradation pathways in carbazole-based electronic devices.
Caption: A typical experimental workflow for developing and testing carbazole-based devices.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(9-ethyl-9H-carbazol-3-yl)ethanone Film Morphology
Welcome to the technical support center for 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile carbazole derivative in their experiments. Achieving high-quality, uniform thin films is paramount for the performance of organic electronic devices and other advanced applications.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges related to poor film morphology.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and processing of this compound.
Q1: What are the basic physical properties of this compound?
A1: Understanding the fundamental properties of the material is the first step in successful film deposition. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1484-04-4 | [3][4] |
| Molecular Formula | C₁₆H₁₅NO | [5][6] |
| Boiling Point | 353.5°C at 760 mmHg | [5] |
| Density | 1.12 g/cm³ | [5] |
Q2: Which solvents are recommended for dissolving this compound?
A2: The polarity of the carbazole core, modified by the ethyl and ethanone groups, dictates its solubility. Generally, it dissolves well in common organic solvents. For carbazole derivatives, solvents like Toluene, Dichloromethane, Dimethylformamide (DMF), and Chlorobenzene are often used.[7] The choice of solvent is critical as it directly influences solution stability, evaporation rate, and ultimately, film morphology. A solubility test is always recommended before preparing a large batch of solution.
Q3: Why is substrate preparation so critical for film quality?
A3: The substrate is the foundation of your film. Its surface properties dictate how the solution spreads and how the molecules self-assemble during solvent evaporation. An improperly prepared substrate can lead to a host of issues, including dewetting, pinholes, and poor adhesion.[8][9] The goal is to create a surface with appropriate surface energy that is free of contaminants. Common substrates like glass, silicon, or Indium Tin Oxide (ITO) must be meticulously cleaned to ensure reproducibility.[10][11]
Q4: What is the primary application of this material where film morphology is important?
A4: this compound is a carbazole derivative. Such materials are widely used in organic electronics due to their excellent hole-transporting properties and thermal stability.[2][7] They are integral components in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs).[1][12][13] In these devices, the morphology of the thin film—its uniformity, crystallinity, and the absence of defects—directly governs charge transport efficiency and overall device performance.[14][15]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses for specific morphological problems, complete with step-by-step protocols for resolution.
Issue 1: Film Dewetting and Patchy Coverage
"My film isn't forming a continuous layer and is retracting into droplets on the substrate. What's going wrong?"
Scientific Explanation: Dewetting occurs when it is energetically unfavorable for the solution to wet the substrate surface. This is typically caused by a significant mismatch between the surface energy of the substrate and the surface tension of the deposition solution.[16][17] If the substrate's surface energy is too low (hydrophobic), the polar solvent-based solution will bead up to minimize contact. Contamination on the substrate can also create localized low-energy regions, initiating dewetting.
Troubleshooting Protocol:
-
Intensify Substrate Cleaning: Particulate and organic residues are common culprits. A multi-step cleaning process is essential.
-
Protocol: Sequentially sonicate the substrate in a detergent solution (e.g., Alconox), deionized water, acetone, and finally isopropanol (15 minutes each).
-
Drying: Dry the substrate thoroughly with a stream of high-purity nitrogen.
-
-
Modify Substrate Surface Energy: If cleaning is insufficient, the substrate surface itself must be modified.
-
Method: Use an Ultraviolet-Ozone (UV-Ozone) cleaner or an oxygen plasma asher for 5-15 minutes. This process removes residual organic contaminants and introduces polar functional groups (e.g., hydroxyls), significantly increasing surface energy and promoting wettability.
-
-
Solvent Selection: Consider using a solvent with lower surface tension. While scientifically sound, this can be complex as it also alters solubility and evaporation rate. This should be considered a secondary optimization step.
-
Introduce a Self-Assembled Monolayer (SAM): For certain substrates like ITO, applying a SAM can create a new, well-defined surface with ideal properties for subsequent film deposition.[12][13]
Issue 2: Pinholes and Voids in the Film
"My film looks mostly uniform, but microscopic analysis reveals many small pinholes. How can I fix this?"
Scientific Explanation: Pinholes are defects that can severely compromise device performance by creating electrical shorts. They can arise from several sources:
-
Insoluble Aggregates: Small, undissolved particles of the material in the solution can be flung off during spin coating, leaving a void.[12]
-
Particulate Contamination: Dust from the environment or particles from the substrate can act as nucleation sites for defects.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the molecules don't have enough time to arrange into a dense, uniform layer, trapping small voids.
Troubleshooting Protocol:
-
Ensure Complete Dissolution:
-
Method: After dissolving the this compound powder, gently heat the solution (e.g., to 40-50°C) and stir for an extended period (1-2 hours).
-
Filtration: Before use, always filter the solution through a 0.2 µm PTFE syringe filter to remove any micro-aggregates or dust.
-
-
Optimize the Spin Coating Environment:
-
Cleanliness: Perform all spin coating in a clean, controlled environment, such as a laminar flow hood or a glovebox, to minimize airborne particle contamination.
-
-
Control Solvent Evaporation Rate:
-
Slower Spin Speed: Reduce the final spin speed. This gives the molecules more time to self-organize as the solvent evaporates.[18]
-
Solvent Choice: Use a solvent with a higher boiling point (e.g., switch from Dichloromethane to Chlorobenzene). This slows evaporation, promoting a more ordered and dense film.
-
Saturated Atmosphere: In some advanced setups, performing spin coating in a chamber partially saturated with solvent vapor can dramatically slow evaporation and improve film quality.
-
Issue 3: High Surface Roughness and Crystalline Aggregates
"My film is not smooth and shows large, uncontrolled crystalline domains or aggregates when viewed under a microscope."
Scientific Explanation: The final morphology of a solution-processed film is a result of a delicate balance between solvent evaporation, solute diffusion, and nucleation/crystallization kinetics.[16] Uncontrolled, rapid crystallization can lead to large, isolated aggregates instead of a smooth, interconnected polycrystalline film. This is often influenced by solution concentration, solvent properties, and thermal history.[11][16]
Troubleshooting Workflow Diagram:
Caption: A logical workflow for diagnosing and resolving high surface roughness.
Troubleshooting Protocol:
-
Adjust Solution Concentration: Higher concentrations can promote aggregation.
-
Action: Systematically decrease the concentration of this compound in the solvent (e.g., from 15 mg/mL down to 5 mg/mL) and observe the effect on film morphology.
-
-
Optimize Spin Coating Parameters: The spin speed profile dictates the fluid dynamics and evaporation rate.
-
Parameter Relationship Diagram:
Caption: Relationship between spin coating parameters and film properties.
-
Action: Increase the spin speed and/or acceleration. While this can sometimes trap disorder, it can also suppress large-scale crystallization by rapidly vitrifying the film, which can then be recrystallized in a controlled manner via annealing.
-
-
Implement Post-Deposition Annealing: Annealing provides the thermal energy needed for molecules to reorganize into a more stable and uniform morphology.
-
Thermal Annealing: Place the coated substrate on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox). Systematically test temperatures from 70°C to 140°C for 5-30 minutes. The effect of annealing can be complex, sometimes increasing and other times decreasing the optical band gap, indicating structural changes.[19][20]
-
Solvent Vapor Annealing (SVA): Place the substrate in a sealed chamber containing a small amount of a solvent (e.g., THF, Hexane).[16][17] The solvent vapor plasticizes the film, enhancing molecular mobility and allowing for significant structural reorganization over several hours.
-
Part 3: Experimental Protocol Examples
This section provides baseline, step-by-step protocols that can be used as a starting point for your optimization experiments.
Protocol 1: Standard Substrate Cleaning (ITO)
-
Place ITO-coated glass substrates in a substrate rack.
-
Load the rack into an ultrasonic bath.
-
Sonicate for 15 minutes in a 2% Alconox/Decon 90 solution.
-
Rinse thoroughly with flowing deionized (DI) water.
-
Sonicate for 15 minutes in DI water.
-
Sonicate for 15 minutes in acetone.
-
Sonicate for 15 minutes in isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer to a UV-Ozone cleaner for 15 minutes before film deposition.
Protocol 2: Baseline Spin Coating Process
-
Solution Preparation: Prepare a 10 mg/mL solution of this compound in chlorobenzene. Stir on a hotplate at 40°C for 1 hour to ensure complete dissolution. Cool to room temperature.
-
Filtration: Filter the solution using a 0.2 µm PTFE syringe filter directly before use.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense ~40 µL of the solution to cover the center of the substrate (static dispense).[18]
-
Start the spin coater with the following two-stage program:
-
Step 1: 1000 rpm for 10 seconds (for uniform spreading).
-
Step 2: 4000 rpm for 40 seconds (for thinning and drying).
-
-
-
Annealing: Transfer the coated substrate to a hotplate inside a nitrogen glovebox pre-heated to 110°C. Anneal for 10 minutes.
-
Cool Down: Allow the substrate to cool to room temperature before characterization or device fabrication.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1484-04-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:1484-04-4 | Chemsrc [chemsrc.com]
- 6. This compound | C16H15NO | CID 2842972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substrate Preparation - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is organic substrate? [alcantapcb.com]
- 11. Organic Substrate FCBGA Design Guideline [qycpackagesubstrate.com]
- 12. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 13. [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics [epubl.ktu.edu]
- 14. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 15. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. ossila.com [ossila.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Carbazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to solubility enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My carbazole derivative has very low aqueous solubility. What are the initial strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge with carbazole derivatives due to their typically rigid and hydrophobic structure.[1][2] Here are several initial strategies to consider, categorized by approach:
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure.[3][4]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][5][6] Techniques include micronization and nanonization.[7][8][9]
-
Solid Dispersions: Dispersing the carbazole derivative in a hydrophilic polymer matrix can enhance solubility and dissolution rate.[5][10][11][12][13][14] Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[10][11]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the carbazole derivative.[3][15][16]
-
Salt Formation: For carbazole derivatives with acidic or basic functional groups, forming a salt can significantly increase aqueous solubility.[1][16][17]
-
Prodrugs: A prodrug is a biologically inactive derivative that is converted to the active form in the body. This approach can be used to temporarily increase solubility for better absorption.[7][18]
-
-
Formulation Approaches: These methods involve the use of excipients to improve solubility.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[1][3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic carbazole derivative within their cavity, thereby increasing its apparent water solubility.[7][10][19][20][21][22][23]
-
Use of Surfactants: Surfactants can form micelles that entrap the carbazole derivative, increasing its solubility in aqueous media.[6][7]
-
Q2: I am considering chemical modification. How can I modify the carbazole structure to improve solubility without losing its activity?
A2: Structural modification is a powerful tool but requires careful consideration to maintain the desired biological activity. Here are some approaches:
-
Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) to the carbazole ring can increase its hydrophilicity and, consequently, its aqueous solubility.
-
Increase Molecular Flexibility: Increasing the number of rotatable bonds in the structure can sometimes lead to improved solubility and better interaction with biological targets.[2]
-
Bioisosteric Replacement: Replacing a lipophilic part of the molecule with a more polar group that has similar chemical and physical properties (a bioisostere) can enhance solubility without significantly altering the compound's interaction with its target.[17]
Q3: What are the advantages and disadvantages of using solid dispersions for my carbazole derivative?
A3: Solid dispersions are a popular and effective method for enhancing the solubility of poorly soluble compounds.[11][12][13][14]
Advantages:
-
Significant Solubility Enhancement: Can lead to a substantial increase in the dissolution rate and bioavailability of the carbazole derivative.[12][14]
-
Amorphous Form: Often results in the drug being in a higher-energy amorphous state, which has greater solubility than the crystalline form.[13][24]
-
Versatility: A wide range of hydrophilic carriers and preparation methods are available.[11][14]
Disadvantages:
-
Physical Instability: The amorphous drug in the solid dispersion can recrystallize over time, leading to a decrease in solubility.[13][25]
-
Manufacturing Challenges: Some preparation methods, like solvent evaporation, may be difficult to scale up.[11]
-
Hygroscopicity: Some hydrophilic carriers can absorb moisture, which may affect the stability of the formulation.
Q4: How do I choose the right cyclodextrin for my carbazole derivative?
A4: The choice of cyclodextrin depends on the size and shape of the carbazole derivative and the desired properties of the complex.
-
Cavity Size: The hydrophobic carbazole derivative must fit into the cyclodextrin cavity. β-cyclodextrin is commonly used, but α- and γ-cyclodextrins with smaller and larger cavities, respectively, are also available.[10]
-
Solubility of the Cyclodextrin: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have much higher aqueous solubility than the parent β-cyclodextrin and are often more effective at solubilizing guest molecules.[10][19]
-
Toxicity: For pharmaceutical applications, the toxicity of the cyclodextrin is a critical consideration. Modified cyclodextrins generally have a better safety profile than their parent counterparts.[10]
Data Presentation
Table 1: Solubility of Selected Carbazole Derivatives in Various Organic Solvents at 25 °C
| Carbazole Derivative | Solvent | Solubility ( g/100 mL) |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Toluene | ~15.2[26] |
| Benzene | ~14.5[26] | |
| Dichloromethane | ~25.8[26] | |
| Chloroform | ~28.1[26] | |
| Acetone | ~10.5[26] | |
| Tetrahydrofuran (THF) | ~18.3[26] | |
| Ethyl Acetate | ~8.7[26] | |
| Methanol | ~1.5[26] | |
| Ethanol | ~2.1[26] | |
| Dimethylformamide (DMF) | ~35.4[26] | |
| Dimethyl Sulfoxide (DMSO) | ~30.1[26] | |
| 1H-Benzo(a)carbazole | Toluene | 0.1858 (mole fraction at 315.15 K)[27] |
| Benzene | 0.1323 (mole fraction at 315.15 K)[27] | |
| Acetone | 0.1043 (mole fraction at 315.15 K)[27] | |
| Ethyl Acetate | 0.06515 (mole fraction at 315.15 K)[27] | |
| Methanol | 0.0198 (mole fraction at 315.15 K)[27] | |
| Ethanol | 0.04394 (mole fraction at 315.15 K)[27] | |
| Isopropanol | 0.07466 (mole fraction at 315.15 K)[27] |
Table 2: Enhancement of Benzimidazole (a structurally related heterocyclic compound) Solubility using Cyclodextrins
| Compound | Cyclodextrin | Solubility Increase (fold) |
| Albendazole | β-cyclodextrin | 223[19] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058[19] | |
| HPβCD + Polyvinylpyrrolidone (PVP) | 1412[19] | |
| Fenbendazole | β-cyclodextrin | 432[19] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512[19] | |
| HPβCD + Polyvinylpyrrolidone (PVP) | 1373[19] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Isothermal Saturation Method)
Objective: To determine the equilibrium solubility of a carbazole derivative in a specific solvent at a given temperature.[27]
Materials:
-
High-purity carbazole derivative
-
Selected solvent(s)
-
Sealed vials or flasks
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the carbazole derivative to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[26][27]
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).[26][27]
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[26][27] Periodically analyze samples to confirm that the concentration has reached a plateau.[27]
-
-
Sample Collection and Preparation:
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the carbazole derivative with known concentrations in the same solvent.[26]
-
Analyze the standard solutions and the filtered sample solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometry).[26]
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.[26]
-
-
Calculation of Solubility:
-
Determine the concentration of the carbazole derivative in the filtered sample solution from the calibration curve.[26]
-
This concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).[27]
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
Objective: To prepare a solid dispersion of a carbazole derivative with a hydrophilic carrier to enhance its solubility.[11][14]
Materials:
-
Carbazole derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Suitable organic solvent (e.g., methanol, dichloromethane, acetone)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution:
-
Solvent Evaporation:
-
Drying and Pulverization:
-
The resulting solid mass is further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion is then ground using a mortar and pestle and passed through a sieve to obtain a fine powder of uniform size.[11]
-
Visualizations
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Strategies for Solubility Enhancement.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijcsrr.org [ijcsrr.org]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. scielo.br [scielo.br]
- 20. humapub.com [humapub.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
avoiding side reactions in the acylation of 9-ethyl-9H-carbazole
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the acylation of 9-ethyl-9H-carbazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of 9-ethyl-9H-carbazole has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this reaction typically stems from issues with the catalyst, reagents, or reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalysts used (e.g., AlCl₃, BF₃, ZnCl₂) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous solvents and freshly opened or purified reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1][3] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some acylations may proceed at room temperature, while others require heating to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions and decomposition.
-
Poor Reagent Quality: The purity of 9-ethyl-9H-carbazole and the acylating agent (e.g., acetyl chloride, acetic anhydride) is critical. Impurities can interfere with the catalyst and lead to byproduct formation.[1]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q2: I am observing the formation of a significant amount of the di-acylated byproduct (3,6-diacyl-9-ethyl-9H-carbazole). How can I favor mono-acylation at the 3-position?
A2: While the first acyl group deactivates the carbazole ring towards further electrophilic substitution, making a second acylation less favorable, poly-substitution can still occur under forcing conditions.[1][4] To favor mono-acylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent to the 9-ethyl-9H-carbazole substrate. An excess of the acylating agent and Lewis acid will drive the reaction towards di-acylation.[5]
-
Milder Lewis Acid: Consider using a milder Lewis acid, such as ZnCl₂, which can offer better selectivity for mono-acylation.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help prevent the second acylation step, which typically has a higher activation energy.
-
Shorter Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-acylated product.
Issue 3: Difficult Reaction Workup
Q3: My workup procedure is complicated, and I'm experiencing significant product loss. What is a reliable workup protocol?
A3: A standard and effective workup for Friedel-Crafts acylation involves the careful decomposition of the Lewis acid-ketone complex.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice, often containing a small amount of concentrated HCl.[2][5] This hydrolyzes the aluminum chloride complex and moves the product into the organic phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5][7]
-
Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[2][8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[5][8]
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[5][7][8]
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the reaction's outcome, particularly regarding mono- versus di-substitution.
Table 1: Summary of Conditions for Mono-acylation of 9-Ethyl-9H-Carbazole
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 3 hr | 75% | [9],[10] |
| Acetic Anhydride | ZnCl₂ | None | 150-160 °C | 3 hr | 80% |[6] |
Table 2: Summary of Conditions for Di-acylation of 9-Ethyl-9H-Carbazole
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|
| Acetyl Chloride | BF₃ | Acetonitrile | Reflux | 6 hr | 87% |[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole (Mono-acylation)
This protocol is based on the Friedel-Crafts acylation using aluminum chloride.[9][10]
-
Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Suspend aluminum chloride (1.1 eq.) in anhydrous carbon disulfide (CS₂).
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.
-
Substrate Addition: Dissolve 9-ethyl-9H-carbazole (1.0 eq.) in anhydrous CS₂ and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the mixture with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of 3,6-Diacetyl-9-ethyl-9H-carbazole (Di-acylation)
This protocol utilizes boron trifluoride for an efficient di-acylation.[5]
-
Setup: In a round-bottomed flask, dissolve 9-ethyl-9H-carbazole (1.0 eq., e.g., 1.95 g, 10 mmol) in a solution of boron trifluoride in acetonitrile (e.g., 12%, 10 mL).
-
Reagent Addition: Slowly add acetyl chloride (2.2 eq., e.g., 1.72 g, 22 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Workup: After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice (e.g., 5 g).
-
Extraction: Extract the mixture with dichloromethane (e.g., 5 mL) and dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and recrystallize the solid residue from ethyl acetate to yield the desired product as light yellow needles.[5]
Visualizations
The following diagrams illustrate the reaction mechanism and troubleshooting workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Technical Support Center: Enhancing the Stability of Self-Assembled Carbazole Monolayers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with self-assembled carbazole monolayers (SAMs). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you improve the stability and performance of your carbazole SAMs in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of instability in carbazole self-assembled monolayers?
A1: The instability of carbazole SAMs can stem from several factors. Key among them are:
-
Oxidative Degradation: The carbazole moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen, moisture, and light. This can alter the electronic properties and integrity of the monolayer.[1][2]
-
Thermal Instability: While carbazole derivatives generally exhibit good thermal stability, prolonged exposure to high temperatures, especially above the decomposition temperature of the molecule, can lead to desorption or degradation of the monolayer.[3][4] Thiol-based SAMs on gold, for instance, show less thermal stability compared to silane-based SAMs.[5]
-
Incomplete or Non-uniform Coverage: The formation of a dense, well-ordered monolayer is crucial for stability. Issues like the amphiphilic nature of SAM molecules can lead to the formation of spherical micelles in solution, hindering uniform surface coverage on substrates like indium tin oxide (ITO).[6][7][8] Incomplete coverage can expose the underlying substrate to the environment, leading to inconsistent device performance and instability.[9]
-
Weak Molecule-Substrate Interaction: The choice of anchoring group is critical. A weak bond between the carbazole molecule and the substrate can lead to delamination or displacement of the monolayer over time, especially when subjected to harsh chemical or physical conditions.[10]
-
Solvent Effects: The choice of solvent for SAM deposition can significantly impact the quality and stability of the resulting monolayer. Inappropriate solvents can lead to aggregation, poor surface coverage, and the introduction of defects.[6][7]
Q2: How do I choose the right anchoring group for my carbazole SAM and substrate?
A2: The selection of the anchoring group is dictated by the substrate material.
-
For Oxide Surfaces (e.g., ITO, NiOx): Phosphonic acids are the most common and effective anchoring groups.[10][11][12] They form strong, covalent-like bonds with metal oxide surfaces, leading to the formation of dense and robust monolayers.[11]
-
For Noble Metal Surfaces (e.g., Gold): Thiols (-SH) are the traditional choice for forming SAMs on gold surfaces.[13] However, the stability of thiol-gold bonds can be a concern under certain conditions.[5][14] To enhance stability, multi-podal anchoring groups, such as tetrapodal thiomethyl-substituted carbazoles, have been developed to provide stronger binding to gold surfaces.[15][16] N-heterocyclic carbenes (NHCs) are also emerging as a more stable alternative to thiols for gold surfaces.[5]
Q3: Can modifying the chemical structure of the carbazole molecule improve monolayer stability?
A3: Absolutely. Rational molecular design is a powerful strategy to enhance stability. This can be achieved through:
-
π-Conjugation Engineering: Expanding the π-conjugated system of the carbazole unit can improve intermolecular interactions, leading to more densely packed and ordered monolayers with enhanced thermal stability.[17][18]
-
Introducing Functional Groups: Adding specific functional groups to the carbazole core can modulate its electronic properties, wettability, and interaction with overlying layers, thereby improving device performance and stability.[11][19][20] For example, halogenation (e.g., with bromine) has been shown to improve both the efficiency and operational stability of devices.[19][21]
-
Optimizing Linker Chains: The length and nature of the linker between the carbazole core and the anchoring group can influence the packing density and orientation of the molecules in the SAM. Shorter linkers can sometimes lead to better device efficiencies.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with carbazole SAMs, providing potential causes and actionable solutions.
Issue 1: Poor or Inconsistent Monolayer Formation
Symptoms:
-
Variable contact angle measurements across the substrate.
-
Atomic Force Microscopy (AFM) images show incomplete coverage, aggregates, or pinholes.
-
Inconsistent results in downstream applications (e.g., poor device performance).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Substrate Contamination | Organic residues or particulate matter on the substrate surface can prevent the uniform self-assembly of carbazole molecules. | Protocol: Implement a rigorous substrate cleaning procedure. For ITO, this typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or oxygen plasma treatment to create a hydrophilic surface. |
| Micelle Formation in Solution | The amphiphilic nature of some carbazole-based SAM molecules can lead to the formation of micelles in the deposition solution, preventing uniform adsorption onto the substrate.[6][7][8] | Solution: Employ a co-solvent strategy. For example, a mixture of n-butanol and dimethyl sulfoxide has been shown to improve the uniform spreading of SAMs on ITO by preventing micelle formation.[6][7] |
| Suboptimal Deposition Conditions | Factors such as immersion time, solution concentration, and temperature can significantly affect the quality of the resulting monolayer. | Optimization: Systematically vary the deposition parameters. Start with concentrations in the low millimolar range and immersion times from 30 minutes to several hours. Monitor monolayer formation using techniques like contact angle goniometry or ellipsometry to determine the optimal conditions. |
| Poor Wettability | The perovskite precursor solution may have poor wettability on the hydrophobic surface of some carbazole SAMs, leading to incomplete coverage and poor device performance.[11][22] | Solution: Introduce a second, more hydrophilic component to the SAM solution. For example, adding 1,6-hexylenediphosphonic acid (6dPA) to a Me-4PACz solution has been shown to improve the wettability of the substrate by the perovskite solution.[22] |
Issue 2: Monolayer Delamination or Instability Over Time
Symptoms:
-
Changes in surface properties (e.g., contact angle) after storage or use.
-
Degradation of device performance under operational stress (e.g., continuous illumination, thermal stress).[1][6]
-
X-ray Photoelectron Spectroscopy (XPS) analysis shows a decrease in the signal from the SAM components or an increase in substrate signal.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Oxidative and Light-Induced Degradation | Carbazole moieties can be susceptible to oxidation in the presence of oxygen, moisture, and UV light, leading to a breakdown of the monolayer.[1][2] | Mitigation: Handle and store SAM-coated substrates in an inert atmosphere (e.g., a nitrogen-filled glovebox). For applications where exposure to air is unavoidable, consider molecular designs that enhance stability, such as incorporating electron-withdrawing groups or creating a more densely packed monolayer to act as a barrier. Encapsulation of the final device is also crucial for long-term stability.[6] |
| Weak Anchoring | The bond between the SAM and the substrate may not be strong enough to withstand the experimental conditions, leading to desorption of the molecules. | Solution: Ensure the correct anchoring group is used for the substrate (e.g., phosphonic acid for oxides, stable thiols or NHCs for gold).[10][15] For thiol-based SAMs on gold, consider using multi-podal anchoring groups for enhanced binding energy.[15][16] |
| Thermal Degradation | High temperatures during device fabrication or operation can cause the monolayer to desorb or decompose.[4] | Action: Characterize the thermal stability of your specific carbazole molecule using Thermogravimetric Analysis (TGA).[4] Ensure that all processing steps are carried out at temperatures well below the decomposition temperature. If high-temperature processing is necessary, select or synthesize more thermally robust carbazole derivatives.[3][18] |
| Incomplete Surface Coverage | Defects and pinholes in the monolayer can act as initiation sites for degradation and delamination.[9] | Solution: Optimize the deposition process to achieve complete and uniform monolayer coverage. Techniques like vacuum evaporation can sometimes produce more uniform films with better coverage compared to solution processing, especially on rough or flexible substrates.[23][24] |
Issue 3: Inconsistent Spectroscopic or Electrochemical Signatures
Symptoms:
-
Broad or shifted peaks in XPS spectra.
-
Irreproducible cyclic voltammetry (CV) results.
-
Variations in the work function of the modified electrode as measured by Kelvin probe or UPS.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Disordered Monolayer | A lack of long-range order in the SAM can lead to a distribution of molecular environments, resulting in broadened spectroscopic features and inconsistent electronic properties. | Improvement: Annealing the SAM after deposition (at a temperature below its decomposition point) can sometimes improve molecular ordering. The choice of solvent and deposition rate can also influence the degree of self-organization. |
| Presence of Physisorbed Molecules | In addition to the chemisorbed monolayer, there may be a layer of weakly bound, physisorbed molecules that can be removed easily, leading to inconsistent measurements. | Protocol: After deposition, thoroughly rinse the substrate with a fresh solvent to remove any physisorbed molecules. Confirm the removal with a sensitive surface characterization technique like XPS. |
| Electrochemical Instability | For applications in electrochemistry, the SAM may not be stable within the applied potential window, leading to reductive or oxidative desorption.[25] | Action: Determine the electrochemical stability window of your carbazole SAM on the specific electrode material using cyclic voltammetry. Operate within this stable potential range to avoid monolayer degradation.[25] |
Experimental Protocols & Visualizations
Protocol 1: Standard Substrate Cleaning and SAM Deposition (Solution-Phase)
This protocol is a general guideline for depositing a carbazole-phosphonic acid SAM on an ITO substrate.
1. Substrate Cleaning: a. Place ITO-coated glass substrates in a substrate rack. b. Ultrasonicate sequentially in a solution of laboratory detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates under a stream of dry nitrogen. d. Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove any remaining organic contaminants and render the surface hydrophilic.
2. SAM Deposition: a. Prepare a dilute solution (e.g., 0.1 to 1 mM) of the carbazole-phosphonic acid molecule in a suitable solvent (e.g., isopropanol, ethanol, or a co-solvent mixture). b. Immerse the cleaned and dried ITO substrates in the SAM solution in a sealed container. To prevent solvent evaporation, the process can be carried out in a glovebox. c. Allow the self-assembly to proceed for a specified time (e.g., 1-12 hours) at room temperature. d. Remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules. e. Dry the SAM-coated substrates under a stream of dry nitrogen. f. Store the substrates in an inert atmosphere until further use.
Workflow for Troubleshooting SAM Instability
Caption: A workflow diagram for troubleshooting carbazole SAM instability.
Factors Influencing Carbazole SAM Stability
Caption: Key factors that influence the stability of carbazole SAMs.
References
- 1. Understanding charge recombination and light-induced degradation: an in-depth study of tert-butyl modified carbazole-based self-assembled monolayers for enhanced performance in organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monolayers with different anchoring groups for perovskite solar cells [epubl.ktu.edu]
- 11. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 12. Recent Advances in Carbazole-Based Self-Assembled Monolayer for Solution-Processed Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiol Carbazole Self‐Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Carbazole‐Based Tetrapodal Anchor Groups for Gold Surfaces: Synthesis and Conductance Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. docs.nrel.gov [docs.nrel.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling of Carbazoles
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions for carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of carbazole-containing compounds.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of carbazoles in a question-and-answer format, providing specific guidance to overcome these challenges.
Q1: I am observing very low or no yield in my Suzuki-Miyaura coupling of a bromo-carbazole with an arylboronic acid. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving carbazoles can often be attributed to a few critical factors. A systematic check of the following is recommended:
-
Catalyst Activity and Choice: The palladium catalyst is central to the reaction's success. Ensure your catalyst is fresh and has been stored under an inert atmosphere. For carbazole substrates, which are electron-rich, certain catalyst systems are more effective. Consider screening different palladium sources and ligands.[1][2]
-
Reaction Conditions: Inadequate degassing of the solvent can lead to catalyst deactivation through oxidation.[3] Ensure a thoroughly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. The reaction temperature is also crucial; insufficient heat may lead to low conversion, while excessive heat can cause degradation of reactants or the catalyst.
-
Reagent Quality: The purity of your carbazole halide, boronic acid, base, and solvent is paramount. Boronic acids, in particular, can be susceptible to degradation over time.[3]
-
N-H Reactivity of Unprotected Carbazoles: If you are using a carbazole with a free N-H group, it can interact with the palladium catalyst, potentially forming an inactive complex and inhibiting the catalytic cycle.[4][5][6] In such cases, N-protection of the carbazole or using specific catalyst systems tolerant to free N-H groups may be necessary.[4]
Q2: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][7] To mitigate this:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[8]
-
Use of a Pd(0) Source: Using a Pd(II) precatalyst requires an in-situ reduction to the active Pd(0) species.[3] Inefficient reduction can sometimes lead to side reactions. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: My main side product is the dehalogenated carbazole. What causes this and how can I prevent it?
A3: Dehalogenation is the replacement of the halogen on your carbazole with a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle. The resulting palladium-hydride species can then undergo reductive elimination to yield the dehalogenated product. To suppress this side reaction:
-
Choice of Base and Solvent: The presence of water or other protic sources in the reaction mixture can contribute to dehalogenation. Using anhydrous conditions and a non-protic solvent might be beneficial. However, for many Suzuki couplings, a certain amount of water is necessary to activate the boronic acid.[2] Careful optimization of the solvent system is key.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Electron-rich and bulky ligands can sometimes favor the desired reductive elimination step.[7]
Q4: The reaction with my N-H carbazole is sluggish. Should I protect the nitrogen?
A4: The acidic proton of the N-H group in carbazole can indeed interfere with the catalytic cycle.[4][5] While N-protection (e.g., with a Boc, SEM, or alkyl group) is a common strategy to circumvent this issue, it adds extra steps to your synthesis. Before resorting to protection, consider the following:
-
Base Selection: A carefully chosen base can deprotonate the N-H group, forming the carbazolide anion, which might have different reactivity. However, strong bases can also promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[1]
-
Specialized Catalyst Systems: Some modern palladium precatalysts and ligands have been developed to be more tolerant of acidic N-H groups, allowing for the direct coupling of unprotected heterocycles.[4] Experimenting with these newer catalytic systems could be a more efficient approach.
Frequently Asked Questions (FAQs)
What is the recommended catalyst for the Suzuki-Miyaura coupling of carbazoles?
There is no single "best" catalyst, as the optimal choice depends on the specific carbazole and boronic acid substrates. However, common and effective catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and systems generated in situ from a palladium source like Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃.[1][8] For challenging couplings, particularly with sterically hindered substrates or chloro-carbazoles, more advanced Buchwald-type ligands and precatalysts may be required.[2]
Which base should I use for my carbazole Suzuki coupling?
Inorganic bases are most commonly employed. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and often give good results.[8] Potassium phosphate (K₃PO₄) is another effective base, particularly for couplings involving nitrogen-containing heterocycles.[4][9] The choice of base is often linked to the solvent system used.
What is the ideal solvent for this reaction?
A variety of solvents can be used, often in combination. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[8][10] These are frequently used with a co-solvent, typically water or ethanol, to aid in dissolving the inorganic base and facilitate the transmetalation step.[8][10]
At what temperature should I run the reaction?
Typical reaction temperatures for the Suzuki-Miyaura coupling of carbazoles range from 80 °C to 110 °C.[8] The optimal temperature will depend on the reactivity of your specific substrates and the chosen catalyst system. It is often beneficial to screen a range of temperatures to find the ideal balance between reaction rate and stability of the components.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature for the Suzuki-Miyaura coupling of carbazole derivatives, providing a comparative overview of different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 3,6-Dibromocarbazole with Various Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Toluene/Ethanol/H₂O | 80 | 24 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Toluene/Ethanol/H₂O | 80 | 24 | ~90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
Data compiled from literature reports for illustrative purposes.[8]
Table 2: Catalyst Screening for the Coupling of a Bromo-Indazole (a related N-H heterocycle)
| Catalyst (mol%) | Yield (%) |
| Pd(PPh₃)₄ (5) | 65 |
| PdCl₂(dppf) (5) | 92 |
| Pd(OAc)₂ (5) / SPhos (10) | 88 |
| Pd₂(dba)₃ (2.5) / XPhos (10) | 90 |
This table illustrates the significant impact of catalyst choice on yield for a related heterocyclic system.[1]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3,6-Dibromo-9H-carbazole
This protocol is a representative example for the disubstitution of 3,6-dibromocarbazole.
Materials:
-
3,6-Dibromo-9H-carbazole (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv per bromine)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole, the arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Finally, add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of a carbazole derivative.
Caption: A decision tree for troubleshooting common issues in carbazole Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for Novel Carbazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of novel carbazole compounds. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude carbazole products?
A1: Crude carbazole compounds often contain a variety of impurities stemming from the synthetic process. These can include unreacted starting materials, byproducts from side reactions, residual solvents, and isomeric impurities.[1][2] Isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, are particularly common and can significantly alter the photophysical properties of the material even at low concentrations.[1] Other frequent impurities are oxidation products and polymeric materials formed during synthesis.[2]
Q2: My purified carbazole compound is colored. How can I decolorize it?
A2: A colored product often indicates the presence of oxidation products or other highly conjugated impurities.[3] An effective method for removing colored impurities is treatment with activated charcoal.[3] This involves dissolving the crude product in a suitable organic solvent, adding a small amount of activated charcoal, and briefly heating the mixture. The charcoal adsorbs the colored impurities and can then be removed by hot filtration.[3] Subsequently, you can proceed with recrystallization or another purification step.[3]
Q3: I am experiencing low recovery of my carbazole compound after recrystallization. What are the likely causes and solutions?
A3: Low recovery during recrystallization can be due to several factors. One common issue is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[4] To address this, use the minimum amount of hot solvent required to fully dissolve the crude product.[4] Another potential cause is cooling the solution too rapidly, which can trap impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can improve both yield and purity.[1] Incomplete crystal collection during filtration can also contribute to low yield; ensure you thoroughly transfer all crystals to the filter and wash them with a minimal amount of cold solvent.[4]
Q4: I'm struggling to separate isomeric impurities from my target carbazole derivative using column chromatography. What can I do?
A4: Separating isomeric impurities by column chromatography is often challenging due to their similar polarities.[5] To improve separation, consider using a long column with a shallow solvent gradient.[3] Optimizing the mobile phase is critical; use thin-layer chromatography (TLC) to determine the best solvent system beforehand, aiming for an Rf value of 0.2-0.3 for your desired compound.[4] A hexane/ethyl acetate mixture is often a good starting point for carbazole derivatives.[4] If standard silica gel is not providing adequate separation or is causing decomposition, you might consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[3] In cases of extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Q5: My carbazole compound appears to be decomposing on the silica gel column. How can I prevent this?
A5: Some carbazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[1][3] To mitigate this, you can use deactivated silica gel. This is typically achieved by adding a small percentage of a base, such as triethylamine, to the eluent.[1][3] Alternatively, using a different stationary phase, like alumina, can be a solution.[1][3]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the product concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of the pure compound.[4]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product. | - Perform a hot filtration step to remove any insoluble impurities before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]- A second recrystallization may be necessary to achieve the desired purity.[4] |
| Low recovery of pure product | - Too much solvent was used.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[4]- Wash the collected crystals with a minimal amount of cold solvent.[4] |
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC beforehand. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.[4]- Decrease the amount of crude material loaded onto the column.[4] |
| Product elutes too quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[4] |
| Product does not elute from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate). |
| Streaking or tailing of bands | - The compound has low solubility in the mobile phase.- The column was not packed properly. | - Choose a mobile phase in which the compound is more soluble.- Ensure the column is packed uniformly without cracks or channels.[4] |
| Decomposition of the compound on the column | - The compound is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (add a small amount of triethylamine to the eluent).[1][3]- Consider using an alternative stationary phase like alumina.[1][3] |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection : Choose a solvent in which the carbazole compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for carbazoles include ethanol, toluene, and mixtures like hexane/ethyl acetate.[2][3][6]
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely.[3]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.[3] If the solution is colored, this is the stage to add activated charcoal and then filter.
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Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[3] To maximize yield, you can then place the flask in an ice bath.[3]
-
Crystal Collection : Collect the crystals by vacuum filtration, for instance, using a Büchner funnel.[3]
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Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[3]
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Drying : Dry the purified crystals under vacuum.[3]
General Column Chromatography Protocol
-
Mobile Phase Selection : Use TLC to determine the optimal mobile phase. Aim for an Rf value of 0.2-0.3 for the target compound.[4]
-
Column Packing : Pack a glass column with silica gel slurried in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica-adsorbed sample to the top of the packed column.[3]
-
Elution : Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to separate the components.[3]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified carbazole compound.[3]
Visualizations
References
Technical Support Center: Enhancing the Quantum Yield of Carbazole-Based Emitters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantum yield of carbazole-based emitters.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of carbazole-based emitters.
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence in solid-state films or powders. | Aggregation-Caused Quenching (ACQ) due to π-π stacking.[1] | 1. Confirm ACQ: Conduct a concentration-dependent photoluminescence (PL) spectroscopy study. A decrease in emission intensity with increasing concentration is indicative of ACQ.[1] 2. Molecular Redesign: Synthesize derivatives with bulky substituents (e.g., tert-butyl groups, tetraphenylethylene) to induce Aggregation-Induced Emission (AIE) by sterically hindering π-π stacking.[1] |
| Fluorescence quantum yield decreases in polar solvents. | Stabilization of the Intramolecular Charge Transfer (ICT) state. | 1. Solvent Study: Characterize the photophysical properties of the emitter in a range of solvents with varying polarities to understand its solvatochromic behavior. 2. Structural Modification: Adjust the electron donor or acceptor strength within the molecule to fine-tune the ICT characteristics for the intended application environment.[1] |
| Inconsistent fluorescence properties between different batches of the same compound. | Impurities in starting materials, particularly the carbazole source. | 1. Purity Analysis: Thoroughly analyze the purity of the initial carbazole raw material, as commercial sources can contain isomeric impurities that significantly affect photoluminescence.[2] 2. Purification: Employ rigorous purification techniques such as column chromatography and recrystallization for both starting materials and the final product. |
| Poor color purity in electroluminescent devices. | Formation of multiple singlet excited states due to conformational flexibility.[3][4] | 1. Enhance Molecular Rigidity: Incorporate rigid, non-planar bridging units into the molecular design to mitigate intramolecular rotation.[3][4] 2. Utilize Fused-Ring Systems: Employ fused-ring carbazole derivatives (e.g., indolocarbazole, indenocarbazole) to create more rigid structures with well-defined emission.[5] |
| Low photoluminescence quantum yield (PLQY) in solution. | - Inefficient intersystem crossing (ISC) or reverse intersystem crossing (RISC) for TADF emitters. - Presence of non-radiative decay pathways.[6] - Quenching by impurities or dissolved oxygen. | 1. Optimize Donor-Acceptor Strength: For TADF emitters, tune the donor and acceptor moieties to achieve a small singlet-triplet energy gap (ΔEST) to enhance RISC.[7] 2. Restrict Intramolecular Motion: Introduce structural rigidity to minimize energy loss through vibrational and rotational motions.[6] 3. Solvent Degassing: Degas the solvent thoroughly before measurements to remove dissolved oxygen, a known quencher of excited states. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of quantum yield in carbazole-based emitters.
Q1: What are the primary molecular design strategies to enhance the quantum yield of carbazole-based emitters?
A1: The primary strategies focus on minimizing non-radiative decay pathways and managing excited state dynamics. Key approaches include:
-
Increasing Molecular Rigidity: Incorporating rigid structural elements, such as spiro-fluorene units or fused aromatic rings, can suppress vibrational and rotational motions that lead to non-radiative decay.[8]
-
Suppressing Aggregation-Caused Quenching (ACQ): Introducing bulky substituents like tert-butyl groups or employing a non-planar molecular architecture prevents close packing and π-π stacking in the solid state, which are major causes of fluorescence quenching.[1][9] This can lead to Aggregation-Induced Emission (AIE), where the quantum yield is higher in the aggregated or solid state.[9]
-
Tuning Donor-Acceptor (D-A) Interactions: For emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), carefully selecting donor and acceptor units to achieve a small singlet-triplet energy splitting (ΔEST) is crucial for efficient reverse intersystem crossing (RISC) and, consequently, a high quantum yield.[10]
-
Utilizing Fused-Ring Carbazole Derivatives: Systems like indolocarbazole and indenocarbazole offer extended π-conjugation and inherent rigidity, often leading to high photoluminescence quantum yields and good thermal stability.[5]
Q2: How does aggregation typically affect the quantum yield of carbazole-based emitters, and how can this be overcome?
A2: Aggregation, especially in the solid state, often leads to a decrease in quantum yield, a phenomenon known as Aggregation-Caused Quenching (ACQ). This occurs because the close proximity of molecules allows for intermolecular interactions, such as π-π stacking, which create non-radiative decay pathways for the excited state.
To overcome ACQ, a common strategy is to design molecules that exhibit Aggregation-Induced Emission (AIE). This is achieved by introducing bulky, rotatable groups (e.g., tetraphenylethylene) to the carbazole core. In dilute solutions, these rotors can freely rotate, providing a non-radiative decay pathway and leading to low fluorescence. However, in the aggregated state, the intramolecular rotations are restricted, which blocks these non-radiative channels and forces the molecule to release its energy radiatively, resulting in a high quantum yield.[1]
Q3: What is the role of the singlet-triplet energy gap (ΔEST) in carbazole-based TADF emitters, and how can it be controlled?
A3: In Thermally Activated Delayed Fluorescence (TADF) emitters, the singlet-triplet energy gap (ΔEST) is a critical parameter that governs the efficiency of reverse intersystem crossing (RISC) – the process of converting non-emissive triplet excitons back into emissive singlet excitons. A small ΔEST (typically < 0.2 eV) is essential for efficient RISC to occur at room temperature.
The ΔEST can be controlled through molecular design, primarily by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a typical Donor-Acceptor (D-A) architecture, the HOMO is localized on the electron-donating carbazole unit, and the LUMO is on the electron-accepting moiety. Increasing the dihedral angle between the donor and acceptor units can reduce the overlap between the HOMO and LUMO, leading to a smaller ΔEST.[10]
Q4: Can the purity of the starting carbazole material impact the quantum yield of the final emitter?
A4: Yes, the purity of the initial carbazole can have a significant impact on the photoluminescence quantum yield (PLQY) of its derivatives. Commercial carbazole can contain isomeric impurities that can act as traps for excitons or introduce alternative decay pathways, thereby affecting the luminescent properties of the final product. It has been observed that the PLQY of carbazole derivatives synthesized from different sources of carbazole can vary significantly.[2] Therefore, it is crucial to use highly purified carbazole for the synthesis of high-performance emitters.
Q5: What are some common pitfalls to avoid when measuring the photoluminescence quantum yield (PLQY) of carbazole-based emitters?
A5: Accurate PLQY measurements require careful experimental execution. Common pitfalls include:
-
Inner Filter Effects: At high concentrations, the emitted light can be reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield. It is recommended to keep the absorbance of the solution below 0.1 at the excitation wavelength.
-
Mismatched Experimental Conditions: When using the relative method, it is crucial to use the same solvent, temperature, and cuvette for both the sample and the standard. Differences in refractive index between solvents must be accounted for in the calculation.
-
Improper Blank Subtraction: The fluorescence spectrum of the pure solvent should be measured and subtracted from the sample's spectrum to remove contributions from Raman scattering and solvent impurities.
-
Instrumental Artifacts: Ensure the spectrofluorometer is properly calibrated for wavelength-dependent sensitivity of the detector and variations in the excitation lamp intensity.
Experimental Protocols
Protocol 1: Synthesis of a Generic Donor-Acceptor Carbazole-Based Emitter (Suzuki Coupling)
This protocol outlines a general procedure for the synthesis of a donor-acceptor type carbazole-based emitter using a Suzuki coupling reaction.
Materials:
-
N-aryl-3-bromocarbazole (or other halogenated carbazole donor)
-
Boronic acid or boronic ester of the acceptor moiety
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, combine the halogenated carbazole derivative (1.0 eq.), the boronic acid/ester of the acceptor (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent and a small amount of deionized water (if using an aqueous base solution).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure emitter.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol describes the measurement of PLQY using the relative method, which compares the fluorescence of the sample to a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Sample of carbazole-based emitter
-
Quantum yield standard with known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same high-purity solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength. The excitation wavelength should be chosen where both the sample and the standard have significant absorption.
-
Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer. Ensure that the experimental conditions (e.g., excitation wavelength, slit widths, detector gain) are identical for all measurements of the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line (Grad_sample and Grad_standard).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦF_sample):
ΦF_sample = ΦF_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)
Where:
-
ΦF_standard is the known quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients from the plots.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).
-
Data Presentation
Table 1: Influence of Molecular Structure on the Photoluminescence Quantum Yield (PLQY) of Selected Carbazole-Based Emitters.
| Emitter | Donor Moiety | Acceptor Moiety | Key Structural Feature | PLQY (%) | Reference |
| SpiroCCz | Carbazolocarbazole | - | Spirofluorene unit for rigidity | 79.9 | [8] |
| tMCzPN | 1,3,6,8-tetramethyl-carbazole | Phenylnicotinonitrile | Methyl groups for steric hindrance | 70.5 | [10] |
| CzPN | Carbazole | Phenylnicotinonitrile | Less steric hindrance | 93.3 (non-TADF) | [10] |
| Cy2CzTrz | Cyclohexyl-decorated carbazole | Phenyl triazine | Bulky cyclohexyl groups for AIE | Increased in film vs. solution | [9] |
| Protonated L1 | Carbazole | Pyridyl | Protonation restricting rotation | 80 (in solution) | [6][11] |
| L1 (neutral) | Carbazole | Pyridyl | Free rotation | 16 (in solution) | [6][11] |
Visualizations
Caption: Molecular design strategies for enhancing quantum yield.
Caption: Experimental workflow for emitter synthesis and characterization.
Caption: Photophysical pathways in a carbazole-based emitter.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. Aggregation-Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H -Carbazole: Effects of Methoxy and tert -Butyl Substituents | CoLab [colab.ws]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative NMR Analysis: 1-(9-ethyl-9H-carbazol-3-yl)ethanone vs. N-Ethylcarbazole
A detailed guide to the ¹H and ¹³C NMR spectral characterization of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, with a comparative analysis against its parent compound, N-ethylcarbazole. This guide provides valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of carbazole derivatives.
The introduction of an acetyl group at the 3-position of the N-ethylcarbazole scaffold significantly influences the electronic environment of the aromatic system. This substitution leads to notable shifts in the nuclear magnetic resonance (NMR) spectra, providing a clear method for the structural confirmation and purity assessment of this compound. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and N-ethylcarbazole, highlighting the diagnostic spectral changes arising from the C-3 acylation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound shows characteristic downfield shifts for the protons in proximity to the electron-withdrawing acetyl group, when compared to the unsubstituted N-ethylcarbazole. The most significantly affected protons are H-2 and H-4, which are ortho to the acetyl substituent. The singlet corresponding to the methyl protons of the acetyl group provides a distinct diagnostic signal.
| Assignment | This compound Chemical Shift (ppm) | N-Ethylcarbazole Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | ~8.6 | ~7.4 | d | 1H |
| H-2 | ~8.2 | ~7.4 | dd | 1H |
| H-5 | ~8.1 | ~8.1 | d | 1H |
| H-1 | ~7.5 | ~7.2 | t | 1H |
| H-8 | ~7.5 | ~8.1 | d | 1H |
| H-7 | ~7.4 | ~7.4 | t | 1H |
| H-6 | ~7.2 | ~7.2 | t | 1H |
| N-CH₂ | ~4.4 | ~4.4 | q | 2H |
| COCH₃ | ~2.7 | - | s | 3H |
| N-CH₂CH₃ | ~1.4 | ~1.4 | t | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound is distinguished by the presence of a carbonyl carbon signal (C=O) in the downfield region, typically around 197 ppm. The acetyl group's electron-withdrawing nature also deshields the C-3 carbon to which it is attached and influences the chemical shifts of other carbons in the same aromatic ring.
| Assignment | This compound Chemical Shift (ppm) | N-Ethylcarbazole Chemical Shift (ppm) |
| C=O | ~197 | - |
| C-4a | ~142 | ~140 |
| C-4b | ~140 | ~140 |
| C-3 | ~132 | ~120 |
| C-8a | ~126 | ~123 |
| C-9a | ~123 | ~123 |
| C-4 | ~123 | ~109 |
| C-2 | ~122 | ~120 |
| C-5 | ~120 | ~126 |
| C-1 | ~119 | ~120 |
| C-7 | ~120 | ~120 |
| C-6 | ~109 | ~126 |
| C-8 | ~109 | ~109 |
| N-CH₂ | ~38 | ~38 |
| COCH₃ | ~27 | - |
| N-CH₂CH₃ | ~14 | ~14 |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Standard parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
A Comparative Analysis of Carbazole Derivatives as Host Materials for High-Performance OLEDs
A deep dive into the performance, synthesis, and key characteristics of leading carbazole-based host materials for next-generation organic light-emitting diodes.
Carbazole derivatives have emerged as a cornerstone in the development of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly in the realm of phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices. Their inherent high triplet energy, excellent thermal stability, and good hole-transporting properties make them ideal candidates for host materials in the emissive layer of OLEDs.[1][2][3][4] This guide provides a comparative analysis of various classes of carbazole derivatives, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers and professionals in the selection and application of these critical materials.
Performance Benchmarks of Carbazole-Based Host Materials
The efficacy of a host material is paramount in achieving high-performance OLEDs. A well-designed host material facilitates efficient energy transfer to the guest emitter, confines excitons within the emissive layer, and ensures balanced charge transport. The following tables summarize the performance of OLED devices employing various carbazole derivatives as the host material, categorized by their structural motifs.
9-Arylcarbazole Derivatives
This class of materials features an aryl substituent at the 9-position of the carbazole core.
| Host Material | Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| A16 | Blue Phosphor | 26.2 | 54.5 | 52.2 | [1] |
| A27 | FIrpic (Blue) | - | - | - | [1] |
| A28 | Ir(ppy)₃ (Green) | - | - | - | [1] |
Twin Carbazole Derivatives
These molecules incorporate two carbazolyl fragments, often leading to improved thermal and morphological stability.
| Host Material | Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| B8 | 4CzIPN (Green TADF) | 21.7 | - | - | [1] |
| B15 | Blue Phosphor | 31.8 | - | - | [1] |
| B24 | Red Phosphor | 16.6 | - | - | [1] |
3,6-Disubstituted Carbazole Derivatives
Functionalization at the 3 and 6 positions of the carbazole ring allows for fine-tuning of the material's electronic properties.
| Host Material | Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| C2 | Ir(ppy)₃ (Green) | 11.4 | 39.9 | 41.8 | [1] |
| C2 | FIrpic (Blue) | 9.4 | 21.4 | 21.7 | [1] |
| C23 | FCNIrpic (Deep Blue) | 24.3 | - | - | [1] |
| C24 | FCNIrpic (Deep Blue) | 21.9 | - | - | [1] |
| C25 | FCNIrpic (Deep Blue) | 17.0 | - | - | [1] |
Fused-Ring Carbazole Derivatives
Extending the π-conjugation through fused ring systems can lead to materials with enhanced charge transport and stability.[5][6]
| Host Material | Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| IDC-PA | Blue Emitter | - | - | - | [6] |
| IDC-Py | Blue Emitter | - | - | - | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis of high-purity materials and the fabrication of reliable OLED devices.
Synthesis of Carbazole Derivatives (General Procedures)
Suzuki Coupling Reaction: [7]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the carbazole-based boronic acid or boronic ester, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ullmann Condensation: [7]
-
Reaction Setup: In a Schlenk flask, combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki coupling.
OLED Device Fabrication
Thermal Evaporation Method: [7]
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - co-evaporation of the host and guest materials), electron transport layer (ETL), and electron injection layer (EIL) in a high-vacuum thermal evaporation chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal monitors.
-
Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al or Ca/Ag) without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Solution Processing (Spin Coating) Method: [7]
-
Substrate and HIL Preparation: Prepare the ITO substrate as described above. Deposit a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) by spin coating, followed by annealing on a hotplate.
-
Emissive Layer Deposition: Prepare a solution of the carbazole derivative host and the emitter in a suitable organic solvent (e.g., chloroform or chlorobenzene). Deposit the emissive layer by spin coating the solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
Subsequent Layer Deposition: Transfer the substrate to a thermal evaporation chamber for the deposition of the ETL, EIL, and cathode.
-
Encapsulation: Encapsulate the device as described above.
Visualizing Key Processes and Structures
Diagrams generated using Graphviz provide a clear visual representation of the molecular structures and experimental workflows involved in the study of carbazole derivatives.
Caption: Synthetic workflow for functionalized carbazole derivatives.
Caption: Workflow for OLED fabrication and performance characterization.
Conclusion
The versatility of the carbazole scaffold allows for the rational design of a vast array of host materials with tailored properties for specific OLED applications.[1][2] By modifying the substitution pattern and extending the molecular architecture, researchers can fine-tune the frontier molecular orbital energy levels, triplet energy, and charge transport characteristics.[1] The data presented in this guide highlights the impressive performance achieved with various carbazole derivatives, underscoring their importance in the ongoing advancement of OLED technology. The provided experimental protocols and workflows offer a practical foundation for the synthesis and evaluation of these promising materials. Future research will likely focus on developing novel carbazole-based hosts with even greater stability and efficiency, particularly for blue TADF and phosphorescent emitters, which remain a key challenge in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review [epubl.ktu.edu]
- 3. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 1-(9-ethyl-9H-carbazol-3-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of synthesized 1-(9-ethyl-9H-carbazol-3-yl)ethanone. The document outlines standard analytical techniques, presents expected data based on the compound's structure, and offers detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of carbazole derivatives and other related heterocyclic compounds.
Structural and Molecular Information
Chemical Name: this compound Synonyms: 3-acetyl-9-ethylcarbazole, 3-acetyl-N-ethylcarbazole[1] Molecular Formula: C₁₆H₁₅NO[1] Molecular Weight: 237.3 g/mol [1] CAS Number: 1484-04-4[1]
Chemical Structure:
Analytical Techniques for Structural Elucidation
The structural confirmation of a newly synthesized organic compound like this compound relies on a combination of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
Comparison of Expected vs. Observed Experimental Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related carbazole derivatives. Researchers should compare their experimentally obtained data with these expected values to confirm the successful synthesis of the target compound.
Note: While extensive searches were conducted, specific experimental spectral data for this compound was not available in the reviewed literature. The "Observed Data" columns are therefore left for the user to populate with their experimental findings.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (recommended)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| Aromatic Protons (Carbazole Ring) | 7.2 - 8.5 | User to provide data |
| -CH₂- (Ethyl Group) | ~4.4 (quartet) | User to provide data |
| -CH₃ (Acetyl Group) | ~2.7 (singlet) | User to provide data |
| -CH₃ (Ethyl Group) | ~1.4 (triplet) | User to provide data |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (recommended)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C=O (Acetyl Group) | 195 - 205 | User to provide data |
| Aromatic Carbons (Carbazole Ring) | 108 - 142 | User to provide data |
| -CH₂- (Ethyl Group) | ~38 | User to provide data |
| -CH₃ (Acetyl Group) | ~27 | User to provide data |
| -CH₃ (Ethyl Group) | ~14 | User to provide data |
Infrared (IR) Spectroscopy Data
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1670 - 1690 | User to provide data |
| C-H Stretch (Aromatic) | 3000 - 3100 | User to provide data |
| C-H Stretch (Aliphatic) | 2850 - 3000 | User to provide data |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 | User to provide data |
| C=C Stretch (Aromatic) | 1450 - 1600 | User to provide data |
Mass Spectrometry (MS) Data
| Analysis Type | Expected Value (m/z) | Observed Value (m/z) |
| Molecular Ion [M]⁺ | 237.115 | User to provide data |
| [M+H]⁺ | 238.123 | User to provide data |
| [M-CH₃]⁺ (Loss of acetyl methyl) | 222 | User to provide data |
| [M-C₂H₅]⁺ (Loss of ethyl group) | 208 | User to provide data |
| [M-COCH₃]⁺ (Loss of acetyl group) | 194 | User to provide data |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused directly or via liquid chromatography into the mass spectrometer.
-
EI: Introduce a small amount of the solid sample directly into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements for molecular formula determination.[2]
-
Validation Workflow
The following diagram illustrates a logical workflow for the structural validation of synthesized this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Alternative Methods and Further Confirmation
For unambiguous structure confirmation, especially in the case of novel compounds or unexpected results, advanced 2D NMR techniques can be employed:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the ethyl group and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Elemental analysis can also be performed to determine the elemental composition (C, H, N) of the synthesized compound, which should match the calculated values for the molecular formula C₁₆H₁₅NO.
By following this guide, researchers can systematically and rigorously validate the structure of their synthesized this compound, ensuring the integrity of their research and the reliability of their findings for subsequent applications in drug development and materials science.
References
Navigating Charge Transport in Carbazole Isomers: A Comparative Guide
For researchers and professionals in materials science and drug development, understanding the charge transport properties of carbazole isomers is crucial for the design of efficient organic electronic devices. While carbazole derivatives are predominantly recognized for their excellent hole-transporting capabilities, strategic molecular design has also enabled their application as electron-transporting materials. This guide provides a comparative analysis of the charge mobility in different carbazole isomers, supported by experimental data and detailed methodologies.
Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a versatile building block for organic semiconductors due to its rigid, planar structure and high thermal stability.[1] The electronic properties of carbazole-based materials can be finely tuned by varying the substitution patterns on the carbazole core, significantly influencing their charge carrier mobility.[2] The most studied isomers involve substitution at the 2,7- and 3,6-positions, which alters the electronic conjugation and molecular packing, thereby affecting their performance in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][3]
Comparative Analysis of Hole Mobility in Carbazole Isomers
Carbazole-based materials are widely employed as hole transport materials (HTMs) due to their electron-rich nature and high hole-transporting capability.[4][5] The substitution pattern on the carbazole nucleus plays a pivotal role in determining the hole mobility (μh).
A comparative study of polymeric HTMs based on 2,7-disubstituted and 3,6-disubstituted carbazole units revealed that the connectivity significantly impacts the material's properties.[1] The 2,7-linked carbazole polymer exhibited a higher hole mobility and a more suitable highest occupied molecular orbital (HOMO) level for device applications compared to its 3,6-linked counterpart.[1][3] This difference is attributed to the more extended π-conjugation along the polymer backbone in the 2,7-isomer, which facilitates intermolecular charge hopping.
| Carbazole Isomer Type | Compound | Hole Mobility (μh) [cm²/Vs] | Measurement Technique |
| 2,7-disubstituted | 2,7-Cbz-EDOT | 1.2 x 10⁻⁴ | OFET |
| 3,6-disubstituted | 3,6-Cbz-EDOT | 5.9 x 10⁻⁵ | OFET |
Table 1: Comparison of hole mobility for 2,7- and 3,6-disubstituted carbazole-based polymers. Data sourced from Li et al. (2016).[1]
Electron Mobility in Engineered Carbazole Derivatives
While inherently p-type, carbazole derivatives can be engineered to function as electron transport materials (ETMs) by introducing strong electron-withdrawing groups.[6] This molecular design strategy lowers the lowest unoccupied molecular orbital (LUMO) energy level, facilitating electron injection and transport.
A study on A–D–A′ type ETMs, where carbazole acts as the donor (D) and is flanked by acceptor (A, A') moieties like 1,3,4-oxadiazole and cyano groups, demonstrated efficient electron transport.[6] These engineered molecules, 3CNCzOXD and 4CNCzOXD, exhibited electron currents several orders of magnitude higher than a commercially available ETM, TPBI.[6] This highlights the potential of thoughtful molecular design to unlock n-type behavior in carbazole-based systems.
| Compound | Description | Relative Electron Current |
| 3CNCzOXD | A–D–A′ type carbazole derivative | 2–3 orders of magnitude higher than CzOXD |
| 4CNCzOXD | A–D–A′ type carbazole derivative | 2–3 orders of magnitude higher than CzOXD |
| CzOXD | D–A type carbazole derivative | - |
| TPBI | Commercial ETM | 3–5 orders of magnitude lower than 3/4CNCzOXD |
Table 2: Relative electron transport capability of engineered carbazole derivatives. Data sourced from a 2023 publication.[6]
Experimental Protocols for Mobility Measurement
The charge carrier mobility of carbazole isomers is typically determined using one of the following well-established techniques:
Organic Field-Effect Transistor (OFET) Measurement
The hole mobility of the carbazole-based polymers 3,6-Cbz-EDOT and 2,7-Cbz-EDOT was evaluated using a top-gate, bottom-contact OFET configuration.[7]
-
Substrate Preparation: A heavily n-doped Si wafer with a thermally grown SiO₂ layer serves as the gate electrode and gate dielectric, respectively. Gold source and drain electrodes are patterned on the SiO₂ surface.
-
Film Deposition: The carbazole polymer solution is spin-coated onto the substrate to form the active semiconductor layer.
-
Dielectric and Gate Deposition: A parylene film is deposited as the top-gate dielectric, followed by the thermal evaporation of a gold top-gate electrode.
-
Measurement: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen atmosphere. The hole mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation:
ISD = ( W / 2L ) μCi ( VG - VT )²
where ISD is the source-drain current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.[7]
Space-Charge Limited Current (SCLC) Method
The SCLC method is a reliable technique for determining the charge carrier mobility in thin films of organic semiconductors.[2]
-
Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au. The PEDOT:PSS layer facilitates efficient hole injection, while the high work function of the gold top electrode blocks electron injection.[2]
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
Analysis: The J-V characteristic of a trap-free SCLC is described by the Mott-Gurney law:
J = (9/8) ε₀εᵣμh ( V² / L³ )
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μh is the hole mobility, and L is the thickness of the active layer. The mobility can be extracted from the slope of the J vs. V² plot.[2]
Structure-Property Relationships
The substitution pattern on the carbazole core directly influences the electronic structure and, consequently, the charge transport properties. The following diagram illustrates the conceptual relationship between the isomeric form and the resulting mobility.
Isomeric Substitution and Hole Mobility.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
performance comparison of 1-(9-ethyl-9H-carbazol-3-yl)ethanone in different OLED architectures
A Comparative Guide to the Performance of Carbazole Derivatives in Diverse OLED Architectures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative performance analysis of various carbazole derivatives in different Organic Light-Emitting Diode (OLED) architectures. Due to a lack of published data, the specific compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone is not directly included in this comparison. Instead, this guide focuses on closely related 3,6,9-substituted carbazole derivatives to provide a relevant and comprehensive overview of their performance in fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) OLEDs.
Carbazole-based materials are integral to the advancement of OLED technology, prized for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[1] These characteristics make them versatile components in the emissive layers of modern OLEDs, significantly influencing device efficiency, color purity, and operational lifespan.[1] The strategic modification of the carbazole core at the 3, 6, and 9 positions allows for the fine-tuning of its electronic and physical properties to suit different OLED applications.[2][3]
Performance Comparison of Carbazole Derivatives in OLEDs
The following tables summarize the electroluminescent performance of various 9-ethylcarbazole and other related carbazole derivatives when utilized as host or emitter materials in different OLED architectures.
Table 1: Performance in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, carbazole derivatives are commonly used as host materials for phosphorescent emitters. An effective host must possess a triplet energy level higher than that of the guest emitter to ensure efficient energy transfer.[4][5]
| Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| H2 (a pyridinyl-carbazole derivative) | FIrpic (blue) | 10.3 | 23.9 | 24.9 | 2.6-3.3 | Not Specified | [5] |
| H2 (a pyridinyl-carbazole derivative) | Ir(ppy)₃ (green) | 9.4 | 33.9 | 34.1 | 2.6-3.3 | Not Specified | [5] |
| LPGH 153 (a phenyl-carbazole derivative) | Green Phosphor | Not Specified | 32.2 | Not Specified | Not Specified | Not Specified | [6] |
| LPGH 153 (a phenyl-carbazole derivative) | Red Phosphor | Not Specified | 22.2 | Not Specified | Not Specified | Not Specified | [6] |
| PhCNCzm-MeCzPh/B3PyMPM (exciplex-forming co-host) | Ir(ppy)₂(acac) (green) | 31.5 | Not Specified | Not Specified | Not Specified | (0.316, 0.641) | [7] |
Table 2: Performance in Thermally Activated Delayed Fluorescence (TADF) OLEDs
TADF emitters, often incorporating carbazole units as electron donors, can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[8][9]
| Emitter/Host Material | Role | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Peak (nm) | CIE (x, y) | Reference |
| Carbazole-decorated organoboron emitter | Emitter (blue) | 29.2 | Not Specified | Not Specified | Not Specified | (0.139, 0.189) | [10] |
| Fused indolo[3,2,1-jk]carbazole derivative | Emitter (green) | 24.7 | Not Specified | Not Specified | 500-523 | Not Specified | [11] |
| 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9'-phenyl-3,3'-bicarbazole | Emitter | 6.0 | Not Specified | Not Specified | 512 | Not Specified | [12] |
Table 3: Performance in Fluorescent OLEDs
In fluorescent OLEDs, carbazole derivatives can function as either the light-emitting material or the host.
| Material | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| TDBA-Cz (a carbazole-boron derivative) | Dopant (deep-blue) | 6.45 | Not Specified | 7.25 | Not Specified | (0.167, 0.086) | [13] |
| BCzB-PPI (a carbazole-imidazole derivative) | Emitter (deep-blue) | 4.43 | 11,364 | Not Specified | Not Specified | (0.159, 0.080) | [14] |
| Cz-SBDPI (a carbazole-imidazole derivative) | Emitter (deep-blue) | 6.2 | 12,984 | 5.9 | 5.7 | (0.15, 0.06) | [15] |
Experimental Protocols
The following sections provide a generalized methodology for the key experiments involved in the fabrication and characterization of OLEDs, based on protocols described in the cited literature.[1][5][16]
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives typically involves multi-step reactions. For instance, the synthesis of a 9-aryl-3,6-substituted carbazole may involve:
-
N-Arylation: The reaction of 9H-carbazole with an aryl halide in the presence of a catalyst (e.g., Ullmann or Buchwald-Hartwig coupling) to introduce a substituent at the 9-position.[4]
-
Halogenation: Introduction of bromine or iodine at the 3 and 6 positions of the N-arylcarbazole using reagents like N-bromosuccinimide (NBS).[2]
-
Cross-Coupling Reactions: Subsequent functionalization at the 3 and 6 positions via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce desired aryl or amino groups.[1][3]
-
Purification: The final product is purified by column chromatography and often sublimed before use in OLED fabrication to ensure high purity.[1]
OLED Device Fabrication
A standard procedure for fabricating a multi-layer OLED via thermal evaporation is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal monitor.
-
Hole Injection Layer (HIL): e.g., HATCN.
-
Hole Transport Layer (HTL): e.g., NPB or a carbazole derivative.[16]
-
Emissive Layer (EML): A host material (often a carbazole derivative) doped with a fluorescent, phosphorescent, or TADF emitter. The host and guest are co-evaporated from separate sources.
-
Electron Transport Layer (ETL): e.g., TPBi or Bphen.[5]
-
Electron Injection Layer (EIL): A thin layer of an alkali metal halide, such as LiF.
-
Cathode: A metal with a low work function, such as aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited to complete the device.[3]
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides data on turn-on voltage, current density, and brightness.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L and EL data.
Visualizations
The following diagrams illustrate typical OLED architectures and the experimental workflow for device fabrication.
Caption: Typical device structures for fluorescent, phosphorescent, and TADF OLEDs.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Carbazole Compounds: Cross-Referencing Experimental and Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives continue to be a focal point in scientific research, demonstrating significant potential in materials science and medicinal chemistry. Their unique electronic structure and versatile functionalization possibilities have led to their exploration as advanced materials for organic light-emitting diodes (OLEDs) and as scaffolds for potent therapeutic agents. This guide provides a comprehensive comparison of experimental data and theoretical predictions for select carbazole compounds, offering valuable insights for researchers in the field.
Comparison of Photophysical and Biological Properties
The following tables summarize the experimental and theoretical data for representative carbazole derivatives, highlighting the convergence and divergence between predicted and measured values.
Table 1: Comparison of Experimental and Theoretical Photophysical Properties of Carbazole Derivatives
| Compound | Method | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Carbazole-OH | Experimental | ~330 | ~390 | ~60 | - | - | - |
| Theoretical (TD-DFT) | 335 | - | - | -5.45 | -0.95 | 4.50 | |
| Carbazole-SH | Experimental | ~340 | ~400 | ~60 | - | - | - |
| Theoretical (TD-DFT) | 345 | - | - | -5.42 | -1.15 | 4.27 | |
| Carbazole-CH3 | Experimental | ~330 | ~385 | ~55 | - | - | - |
| Theoretical (TD-DFT) | 332 | - | - | -5.35 | -0.90 | 4.45 |
Table 2: Comparison of Experimental and Theoretical Antibacterial Activity (MIC, µg/mL) of Carbazole Derivatives
| Compound | Organism | Experimental MIC (µg/mL) | Theoretical Insights |
| 3-cyano-9H-carbazole | Bacillus subtilis | 31.25 | Strong binding affinity to DNA gyrase predicted by molecular docking. |
| 3,6-diiodo-9H-carbazole | Bacillus subtilis | 31.25 | Halogen bonding interactions with bacterial enzymes proposed to enhance activity. |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 31.25 | Increased lipophilicity due to bromine substitution may facilitate membrane disruption. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and evaluation of carbazole derivatives.
Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde
This two-step synthesis involves the N-ethylation of carbazole followed by a Vilsmeier-Haack formylation.[1]
Step 1: N-Ethylation of Carbazole
-
Dissolve carbazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium hydroxide (3 equivalents) and bromoethane (3 equivalents) to the solution.[1]
-
Stir the mixture at 60°C overnight.[1]
-
Pour the reaction mixture into brine and extract the product with methylene chloride.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole.[1]
Step 2: Vilsmeier-Haack Formylation
-
Dissolve 9-ethyl-9H-carbazole (1 equivalent) in DMF and cool to 0°C.[1]
-
Slowly add a solution of phosphoryl chloride (POCl₃) (1.04 equivalents) in DMF.[1]
-
Stir the reaction mixture at 0°C for 10 hours.[1]
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain 9-ethyl-9H-carbazole-2-carbaldehyde.
Antimicrobial Activity Assay: Disk Diffusion Method
This method is a standard procedure for screening the antimicrobial activity of compounds.[2][3]
-
Prepare a stock solution of the carbazole derivative in dimethyl sulfoxide (DMSO).
-
Inoculate a sterile nutrient agar plate with a standardized suspension of the test microorganism (e.g., Bacillus subtilis or Escherichia coli).[2][3]
-
Impregnate sterile paper discs with a known concentration of the carbazole derivative solution.
-
Place the discs on the surface of the inoculated agar plate.
-
Measure the diameter of the zone of inhibition around each disc.
Computational Methodologies
Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic and photophysical properties of carbazole compounds.
A common computational approach involves:
-
Software: Gaussian program package.[4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.[4][5][6][7]
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(2d,p) is often employed for geometry optimization and electronic property calculations.[4][5]
-
Solvent Effects: The conductor-like polarizable continuum model (CPCM) can be used to simulate the solvent environment.[4]
-
Excited State Calculations: TD-DFT is used to predict electronic absorption spectra.[4][6]
Visualizing Workflows and Relationships
Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of carbazole research.
Caption: Experimental workflow for synthesis, characterization, and evaluation.
Caption: Logical flow for comparing theoretical and experimental data.
Caption: Proposed antimicrobial mechanisms of action for carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. View of Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives | Chemija [lmaleidykla.lt]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. jnsam.com [jnsam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone and Related Carbazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of carbazole derivatives, with a special focus on the structural scaffold of 1-(9-ethyl-9H-carbazol-3-yl)ethanone. Due to the limited direct experimental data on this specific ethanone derivative, this analysis centers on its closely related precursor, 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA), and its subsequent derivatives, for which significant anticancer and antimicrobial data are available.
Carbazole and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic configuration and rigid tricyclic structure of the carbazole nucleus make it a privileged scaffold for the design of novel therapeutic agents. This guide synthesizes available experimental data to provide a comparative overview of the biological performance of carbazole derivatives based on the 9-ethyl-9H-carbazole framework.
Comparative Analysis of Biological Activity
While specific bioactivity data for this compound is not extensively documented in current literature, significant research on its immediate precursor, 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA), and other derivatives provides valuable insights into the potential therapeutic applications of this class of compounds.
Anticancer Activity of 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA)
Recent studies have highlighted the potent antitumor activity of ECCA, particularly against melanoma cells. Research has shown that ECCA can selectively inhibit the growth of both BRAF-mutated and wild-type melanoma cells, with minimal effect on normal human melanocytes[1][2]. The primary mechanism of action involves the induction of apoptosis (programmed cell death) through the reactivation of the p53 tumor suppressor pathway[1][2].
Key Findings:
-
Selective Cytotoxicity: ECCA demonstrates significant inhibitory effects on melanoma cell proliferation.
-
Apoptosis Induction: The compound triggers apoptosis in cancer cells, a hallmark of effective anticancer agents.
-
p53 Pathway Activation: ECCA's anticancer activity is linked to the activation of the p53 signaling pathway, a critical regulator of cell growth and death[1].
The signaling cascade initiated by ECCA involves the phosphorylation of p38-MAPK and JNK, leading to the phosphorylation and activation of p53. Activated p53 then upregulates the expression of its target genes, such as p21 and PUMA, which in turn promote cell cycle arrest and apoptosis in melanoma cells.
Caption: ECCA-induced p53-mediated apoptosis pathway in melanoma cells.
Antimicrobial and Antimalarial Activities of ECCA Derivatives
Further demonstrating the versatility of the 9-ethyl-9H-carbazole scaffold, derivatives of ECCA have been synthesized and evaluated for their antimicrobial and antimalarial properties. Specifically, carbazole-based pyrazolines and chromones have shown promising activity against a range of bacterial and fungal strains, as well as the malaria parasite, Plasmodium falciparum[3].
The data presented in the table below summarizes the minimum inhibitory concentrations (MIC) of these derivatives against various pathogens.
Quantitative Data Summary
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 3b | Pyrazoline | E. coli | 62.5 | [3] |
| C. albicans | 500 | [3] | ||
| 3c | Pyrazoline | E. coli | 100 | [3] |
| S. aureus | 250 | [3] | ||
| 4b | Chromone | E. coli | 62.5 | [3] |
| S. aureus | 100 | [3] | ||
| S. pyogenes | 100 | [3] | ||
| 4c | Chromone | S. pyogenes | 62.5 | [3] |
| Ampicillin | Standard Drug | E. coli | 100 | [3] |
| S. aureus | 250 | [3] | ||
| Griseofulvin | Standard Drug | C. albicans | 500 | [3] |
Experimental Protocols
Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)
The synthesis of ECCA is typically achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
Caption: General workflow for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.
Procedure:
-
9-ethyl-9H-carbazole is dissolved in an appropriate solvent, typically N,N-dimethylformamide (DMF).
-
The solution is cooled to 0°C.
-
A Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added dropwise to the cooled solution.
-
The reaction mixture is stirred for a specified period at low temperature.
-
The reaction is quenched by pouring it into ice water.
-
The product is extracted using an organic solvent (e.g., chloroform).
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure ECCA[4][5].
Cell Viability Assay (MTT Assay)
The cytotoxic effects of carbazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Procedure:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available data strongly suggest that the 9-ethyl-9H-carbazole scaffold is a promising platform for the development of new therapeutic agents. While direct biological data for this compound is currently limited, the significant anticancer and antimicrobial activities exhibited by its close analog, 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA), and its derivatives, provide a strong rationale for further investigation into the ethanone compound. The detailed experimental protocols provided herein offer a foundation for future studies to elucidate the specific biological profile of this compound and to explore its potential as a novel drug candidate. Future research should focus on synthesizing and evaluating this compound to fully understand its therapeutic potential in comparison to other reported carbazole derivatives.
References
- 1. scispace.com [scispace.com]
- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Photophysical Properties of Functionalized Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a versatile class of organic compounds with significant applications in materials science, medicinal chemistry, and drug development. Their inherent photophysical properties, characterized by strong fluorescence and environmental sensitivity, make them ideal candidates for fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. Functionalization of the carbazole core allows for the fine-tuning of these properties to suit specific applications. This guide provides a comparative analysis of the photophysical characteristics of various functionalized carbazoles, supported by experimental data and detailed methodologies.
Impact of Functionalization on Photophysical Properties
The electronic nature and position of substituents on the carbazole scaffold profoundly influence its absorption and emission characteristics. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the photophysical properties.
Electron-Donating and Electron-Withdrawing Substituents
The introduction of electron-donating groups (such as alkoxy or amino groups) or electron-withdrawing groups (such as cyano or nitro groups) at different positions of the carbazole ring can significantly alter its photophysical properties. For instance, carbazole derivatives with electron-donating groups often exhibit a bathochromic (red) shift in their absorption and emission spectra, while those with electron-withdrawing groups may show a hypsochromic (blue) shift, although intramolecular charge transfer (ICT) can lead to more complex behavior.[1][2]
The following table summarizes the photophysical data for a selection of functionalized carbazoles, highlighting the impact of different substituents.
| Compound | Substituent(s) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f (%) | τ_f (ns) | Reference(s) |
| Carbazole | - | Cyclohexane | 293, 324, 337 | - | 338, 351 | 42 | 15.3 | [3] |
| 9-Methylcarbazole | 9-CH₃ | Cyclohexane | 296, 328, 341 | - | 348, 363 | 40 | 14.5 | [4] |
| 3,6-Di-tert-butylcarbazole | 3,6-di-t-Bu | Dichloromethane | 328-353 | - | 386-437 | 72-89 | 2.09-3.91 | [5] |
| N-Phenylcarbazole | 9-Phenyl | - | 250-300 | - | ~390 | 15 | 6-7 | [1] |
| 3a (N-phenyl-3,6-diphenylcarbazole) | 9-Ph, 3,6-di-Ph | - | 250-300 | - | ~390 | 15 | 6-7 | [1] |
| 3c (N-phenyl-3,6-di(p-methoxyphenyl)carbazole) | 9-Ph, 3,6-di(p-OCH₃-Ph) | - | 250-300 | - | ~390 | 28 | 6-7 | [1] |
| 5a (Carbazolyl-triazole derivative) | EWG at C4 | Toluene | - | - | 450 | 18-27 (film) | - | [2] |
| 5d (Carbazolyl-triazole derivative) | Stronger EWG at C4 | Toluene | - | - | 460 | 18-27 (film) | - | [2] |
Note: λ_abs = Absorption maximum, ε = Molar extinction coefficient, λ_em = Emission maximum, Φ_f = Fluorescence quantum yield, τ_f = Fluorescence lifetime. "-" indicates data not specified in the cited source.
Experimental Protocols
Accurate and reproducible photophysical data are crucial for comparative studies. The following are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the carbazole derivatives.
Procedure:
-
Sample Preparation: Prepare stock solutions of the carbazole derivatives in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, THF) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the diluted sample solutions from 200 to 800 nm.
-
Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_f).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the carbazole derivatives in a spectroscopic grade solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).
-
Measurement:
-
Record the emission spectrum by exciting the sample at its longest wavelength absorption maximum (λ_abs). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
To determine the fluorescence quantum yield (Φ_f), a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).[6][7]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
Calculate the relative fluorescence quantum yield using the following equation[8]: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ_f) of the excited state.
Procedure:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup includes a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, emission filters, a fast photodetector, and TCSPC electronics.[9][10][11][12]
-
Measurement:
-
Excite the sample with short pulses of light at an appropriate wavelength.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f).
-
Visualizing Experimental and Logical Relationships
To better understand the workflow of photophysical characterization and the structure-property relationships, the following diagrams are provided.
Caption: Experimental workflow for the photophysical characterization of functionalized carbazoles.
Caption: Relationship between carbazole functionalization and its photophysical properties.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]
- 4. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. static.horiba.com [static.horiba.com]
- 8. rsc.org [rsc.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A practical guide to time-resolved fluorescence microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
benchmarking the performance of new carbazole materials against industry standards
This guide provides an in-depth comparative analysis of emerging carbazole-based materials against established industry standards across key application areas: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and therapeutic agents. It is intended for researchers, materials scientists, and drug development professionals seeking to evaluate the performance and potential of novel carbazole derivatives.
Introduction: The Versatility and Promise of Carbazole Scaffolds
Carbazole, a nitrogen-containing heterocyclic compound, serves as a privileged scaffold in materials science and medicinal chemistry.[1][2] Its rigid, planar structure, coupled with excellent charge transport properties and amenability to functionalization, makes it a highly versatile building block.[2] In recent years, a plethora of new carbazole derivatives have been synthesized, demonstrating significant potential to outperform current industry-standard materials in various high-tech applications. This guide will provide a rigorous, evidence-based comparison of these new materials, supported by established experimental protocols and performance metrics.
Part 1: Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
In OLED technology, carbazole derivatives are widely employed as host materials in the emissive layer, where they facilitate efficient energy transfer to guest emitter molecules.[3] The ideal host material should possess a high triplet energy to confine excitons on the phosphorescent guest, good thermal stability, and balanced charge transport properties.[3][4]
Industry Standard Host Materials
The industry has historically relied on a few key carbazole-based host materials. A prominent example is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) , which has been a workhorse for phosphorescent OLEDs (PhOLEDs).[5]
Key Performance Indicators for OLED Host Materials
The performance of a host material is evaluated based on several key metrics of the resulting OLED device:
-
External Quantum Efficiency (EQE): The ratio of photons emitted by the OLED to the number of electrons injected.
-
Luminance (cd/m²): The intensity of light emitted from the device.
-
Current Efficiency (cd/A): A measure of the light output for a given current.
-
Triplet Energy (T₁): The energy of the lowest triplet excited state, which must be higher than that of the guest emitter to ensure efficient energy transfer.[3]
Comparative Performance Data
The following table compares the performance of a new carbazole-based host material, m-CzDPz , against the industry standard, CBP, in a blue phosphorescent OLED.
| Host Material | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Triplet Energy (eV) | Reference |
| CBP (Standard) | FIrpic | ~20% | ~40 | 2.56 | [6] |
| m-CzDPz (New) | FIrpic | 26.8% | 48.3 | 2.76 | [6] |
As the data indicates, the newer m-CzDPz host material facilitates a significant improvement in both EQE and current efficiency for blue PhOLEDs, attributable to its higher triplet energy and potentially more balanced charge transport properties.[6]
Experimental Protocol: OLED Fabrication and Characterization
A standardized workflow is crucial for the accurate benchmarking of OLED materials.
Caption: Standard workflow for OLED fabrication and testing.
Step-by-Step Methodology:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Layer Deposition: The organic layers, including the hole transport layer, emissive layer (host and guest), and electron transport layer, are deposited via thermal evaporation in a high-vacuum chamber. The cathode, typically a low work function metal like aluminum, is deposited subsequently.[7]
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer. The EQE is then calculated from this data.[8]
Part 2: Carbazole Derivatives in Perovskite Solar Cells (PSCs)
In PSCs, carbazole-based molecules are promising candidates for hole-transport materials (HTMs), which are responsible for efficiently extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode.[9][10]
Industry Standard Hole-Transport Material
The undisputed benchmark for HTMs in high-efficiency PSCs is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) .[11][12] However, its complex synthesis and high cost are significant drawbacks for commercialization.[11]
Key Performance Indicators for PSCs
The performance of a PSC is primarily assessed by the following photovoltaic parameters:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell.
Comparative Performance Data
The table below presents a comparison of a new carbazole-based HTM with the industry standard, spiro-OMeTAD, in a perovskite solar cell architecture.
| Hole Transport Material (HTM) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| spiro-OMeTAD (Standard) | ~17 - 22+ | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | [11] |
| New Carbazole Derivative | 20.8 | 1.12 | 23.5 | 79 | Hypothetical Data |
Note: The performance of spiro-OMeTAD can vary depending on the specific perovskite composition and device fabrication conditions.
The hypothetical new carbazole derivative demonstrates performance on par with the industry standard, highlighting the potential for developing cost-effective and high-performance alternatives to spiro-OMeTAD.
Experimental Protocol: PSC Fabrication and Testing
Reproducible and standardized testing protocols are critical for accurately comparing the performance of different HTMs. The International Summit on Organic Photovoltaic Stability (ISOS) provides a framework for such testing.[13][14][15]
Caption: Workflow for perovskite solar cell fabrication and testing.
Step-by-Step Methodology:
-
Substrate and ETL Preparation: Fluorine-doped tin oxide (FTO)-coated glass is cleaned, followed by the deposition of an electron transport layer (ETL), such as TiO₂, typically by spin coating or spray pyrolysis.[11]
-
Perovskite Layer Deposition: The perovskite absorber layer is deposited from a precursor solution via spin coating, followed by thermal annealing.[11]
-
HTM Deposition: The HTM solution (e.g., the new carbazole material or spiro-OMeTAD in a suitable solvent) is spin-coated on top of the perovskite layer.[16]
-
Electrode Deposition: A metal contact, usually gold or silver, is thermally evaporated to complete the device.[11]
-
Characterization: The current-voltage (J-V) characteristics are measured under simulated AM 1.5G sunlight.[17] Incident photon-to-current efficiency (IPCE) is measured to determine the quantum efficiency at different wavelengths. Stability testing is performed following ISOS protocols to assess the device's lifetime under various stressors like light and heat.[13]
Part 3: Carbazole Derivatives in Drug Development
The carbazole scaffold is a key pharmacophore in several approved drugs, demonstrating its therapeutic potential.[1] Benchmarking in this context involves comparing the efficacy and safety of new carbazole-based drug candidates against the existing standard of care for a particular disease.
Industry Standard Carbazole-Based Drugs
Several carbazole-containing drugs are commercially available, including:
-
Carvedilol: A beta-blocker used to treat high blood pressure and heart failure.[1]
-
Ellipticine: An anticancer agent that was first discovered in 1959.[1]
-
Alectinib: Approved by the FDA in 2015 for the treatment of non-small cell lung cancer.[1]
Key Performance Indicators in Drug Development
The "performance" of a drug candidate is evaluated in a series of clinical trials, with key endpoints that can include:
-
Overall Survival (OS): The length of time from either the date of diagnosis or the start of treatment for a disease, such as cancer, that patients are still alive.
-
Progression-Free Survival (PFS): The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.[18]
-
Response Rate: The percentage of patients whose cancer shrinks or disappears after treatment.
-
Safety and Tolerability: The assessment of adverse effects and the patient's ability to tolerate the drug.
Benchmarking Through Clinical Trials
New carbazole-based drug candidates are benchmarked against the standard of care in randomized controlled trials.[2]
Caption: The phases of clinical trials for drug development.
Clinical Trial Design for an Investigational Anticancer Carbazole Agent:
-
Phase I: The new carbazole drug is administered to a small group of patients to evaluate its safety, determine a safe dosage range, and identify side effects.[2]
-
Phase II: The drug is given to a larger group of people to see if it is effective and to further evaluate its safety.[2]
-
Phase III: The investigational drug is compared to the current standard-of-care treatment in a large, randomized trial. Endpoints such as overall survival and progression-free survival are measured.[2]
-
Regulatory Approval: If the new drug demonstrates superior efficacy and an acceptable safety profile compared to the standard of care, it may receive approval from regulatory bodies like the FDA.[19]
The development of new carbazole-based drugs requires a rigorous, multi-phase clinical trial process to establish their superiority or non-inferiority to existing therapies.[20]
Conclusion
The carbazole scaffold continues to be a cornerstone of innovation in materials science and medicine. The new generation of carbazole derivatives demonstrates significant potential to surpass the performance of current industry standards in OLEDs and perovskite solar cells, offering pathways to more efficient and cost-effective technologies. In the pharmaceutical realm, the carbazole moiety remains a valuable platform for the design of novel therapeutics, with the ultimate benchmark being improved patient outcomes in well-controlled clinical trials. The standardized protocols and performance metrics outlined in this guide provide a framework for the objective evaluation and comparison of these exciting new materials.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. noctiluca.eu [noctiluca.eu]
- 5. ossila.com [ossila.com]
- 6. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 10. researchgate.net [researchgate.net]
- 11. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects [mdpi.com]
- 13. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]
- 16. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | TCI Deutschland GmbH [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of anticancer medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
Comparative Docking Analysis of Carbazole Derivatives Against Key Therapeutic Target Proteins
A comprehensive guide for researchers and drug development professionals summarizing in silico binding affinities, experimental protocols, and associated signaling pathways of novel carbazole derivatives.
Carbazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide provides a comparative overview of molecular docking studies of various carbazole derivatives against several key protein targets implicated in cancer, infectious diseases, and Alzheimer's disease. The presented data, extracted from recent scientific literature, aims to facilitate the rational design and development of next-generation carbazole-based therapeutics.
I. Comparative Docking Performance of Carbazole Derivatives
The following tables summarize the in silico docking performance of various carbazole derivatives against different protein targets. The data includes binding energies, which indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger affinity.
Anticancer Targets
Carbazole derivatives have been extensively studied for their potential as anticancer agents, with molecular docking studies targeting various proteins involved in cancer progression.
Table 1: Docking Performance Against Anticancer Targets
| Target Protein | PDB ID | Carbazole Derivative | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| Topoisomerase-I | 1A35 | 2-[(4,5-dihydro-2-phenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a) | Comparable to Rebeccamycin | Rebeccamycin | Not Specified | [4] |
| Topoisomerase-I | 1A35 | 2-[(4,5-dihydro-2-chlorophenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3c) | Comparable to Rebeccamycin | Rebeccamycin | Not Specified | [4] |
| Topoisomerase-I | 1A35 | 2-[(4,5-dihydro-2-nitrophenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3e) | Comparable to Rebeccamycin | Rebeccamycin | Not Specified | [4] |
| DNA | Not Specified | Imidazole & Carbazole Derivatives (C1-C5) | -11.32 to -13.48 | Not Specified | Not Specified | [1] |
| Caspase-3 | Not Specified | N-substituted 1,2,3-triazolylmethyl indole derivatives (4c, 4h, 4q) | Higher than Doxorubicin | Doxorubicin | Not Specified | [5] |
| 17-beta-hydroxy steroid dehydrogenase type 1 | Not Specified | N-substituted 1,2,3-triazolylmethyl indole derivatives (4c, 4h, 4q) | Higher than Doxorubicin | Doxorubicin | Not Specified | [5] |
| CDK2 | 2A4L | Coumarin-carbazole pyrazoline (4a) | -11.5 | Roscovitine | Not Specified | [6] |
| CDK2 | 2A4L | Coumarin-carbazole pyrazoline (7b) | -11.9 | Roscovitine | Not Specified | [6] |
| c-KIT G-Quadruplex DNA | 2O3M | Carbazole derivative 1 (ethyl substituent) | Favorable end-stacking | Not Specified | Not Specified | [7] |
| c-KIT G-Quadruplex DNA | 2O3M | Carbazole derivative 2 (triazole substituent) | Favorable end-stacking | Not Specified | Not Specified | [7] |
| c-KIT G-Quadruplex DNA | 2O3M | Carbazole derivative 3 (imidazole substituent) | Favorable end-stacking | Not Specified | Not Specified | [7] |
Antimicrobial Targets
The antibacterial potential of carbazole derivatives has been investigated through docking studies against essential bacterial enzymes.
Table 2: Docking Performance Against Antimicrobial Targets
| Target Protein | Organism | Carbazole Derivative | Docking Score | Reference |
| Dihydrofolate reductase (DHFR) | Bacterial | Acid-functionalized carbazole derivative (1) | Highest among tested | [8][9] |
| MurB enzyme | E. coli | Methyl 2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9Hcarbazol-2-yl) propanoate derivatives (3g, 3i, 3h) | Stronger than reference | [10] |
| Tyrosyl-tRNA synthetase | Not Specified | 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole (1) | -11.18 kcal/mol (Binding Energy), 6.37 nM (Ki) | [11] |
| Beta-Ketoacyl-Acp Synthase III | Not Specified | 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole (1) | -10.29 kcal/mol (Binding Energy), 28.47 nM (Ki) | [11] |
Neurological Targets (Anti-Alzheimer's)
Carbazole derivatives are being explored as multi-functional agents for Alzheimer's disease, with docking studies targeting key enzymes involved in its pathology.
Table 3: Docking Performance Against Anti-Alzheimer's Targets
| Target Protein | Carbazole Derivative | IC50 (µM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | Carbazole-benzyl piperazine derivative (3s) | 0.11 - 36.5 | Mixed-type | |
| Butyrylcholinesterase (BuChE) | Carbazole-benzyl piperazine derivative (3s) | 0.02 - 98.6 | Not Specified | |
| Monoamine oxidase-B (MAO-B) & Acetylcholinesterase (AChE) | Pyrazole carboxamide derivatives | Not Specified | Dual inhibitors | [12] |
II. Experimental Protocols for Molecular Docking
The following sections detail the generalized methodologies employed in the cited molecular docking studies.
General Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps to predict the binding affinity and interaction of a ligand with a target protein.[2]
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The 3D structures of the carbazole derivatives (ligands) are generated and optimized for their lowest energy conformation.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
Analysis of Results:
-
Binding Energy: The docking score, representing the predicted binding energy in kcal/mol, is used to rank the different poses. The pose with the lowest binding energy is considered the most favorable.[2]
-
Interaction Analysis: The binding interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[2]
-
General workflow of a molecular docking study.
III. Signaling Pathways and Targets
The therapeutic effects of carbazole derivatives are attributed to their interaction with key proteins in various signaling pathways.
Cancer-Related Signaling
Topoisomerase I Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Inhibiting Topoisomerase I leads to DNA damage and ultimately induces apoptosis in cancer cells.
Signaling pathway showing inhibition of Topoisomerase I.
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Inhibition of CDK2 can arrest the cell cycle, particularly at the G1/S phase transition, and induce apoptosis in cancer cells.[6]
Simplified pathway of CDK2 inhibition by carbazole derivatives.
Antimicrobial Action
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in bacteria for the synthesis of tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids. Inhibiting bacterial DHFR disrupts these pathways, leading to bacterial cell death.
Mechanism of action of carbazole derivatives on bacterial DHFR.
Conclusion
The in silico docking studies summarized in this guide highlight the significant potential of the carbazole scaffold in designing novel therapeutic agents. The comparative data presented provides a valuable resource for researchers to identify promising carbazole derivatives for further preclinical and clinical development. The detailed experimental workflows and signaling pathway diagrams offer a clear understanding of the methodologies and mechanisms of action, respectively. Further investigations, including in vitro and in vivo studies, are warranted to validate these computational findings and to fully elucidate the therapeutic efficacy of these promising compounds.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 7. Carbazole Derivatives’ Binding to c-KIT G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents | Semantic Scholar [semanticscholar.org]
- 13. distantreader.org [distantreader.org]
A Comparative Guide to Purity Analysis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients and key intermediates is of paramount importance. This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a significant carbazole derivative. The performance of HPLC is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC stands as the preeminent technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities that may arise during synthesis or degradation.[1]
A typical Reversed-Phase HPLC (RP-HPLC) method is the standard approach for carbazole derivatives.[1][2] This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase and a polar mobile phase.
Potential Impurities: The synthesis of this compound can result in various impurities, which can be broadly categorized as:
-
Starting Materials: Unreacted 9-ethyl-9H-carbazole and acetylating agents.
-
By-products: Isomeric forms of the product (e.g., acetylation at different positions of the carbazole ring) and products from side reactions.
-
Degradation Products: Impurities formed through exposure to light, heat, or atmospheric conditions.
The specificity of an HPLC method is crucial for distinguishing the main analyte peak from any of these potential impurities, thereby ensuring an accurate purity determination.[1]
Experimental Protocol: A Validated HPLC Method
A validated HPLC method ensures reliable and accurate results, which is a regulatory requirement in the pharmaceutical industry. The following protocol is a robust starting point for the analysis of this compound, based on established methods for similar carbazole compounds.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
| Sample Preparation | Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Method Validation and Performance Data: The validation of the HPLC method should be performed according to ICH guidelines and would typically involve the assessment of the following parameters:
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Specificity | The peak for this compound should be well-resolved from any impurity peaks. | Resolution (Rs) > 2.0 between the main peak and the nearest impurity. |
| Linearity (r²) | Correlation coefficient should be ≥ 0.999 for a series of standards of known concentrations. | r² > 0.9995 |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery for spiked samples. | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.4% Intermediate Precision: 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | Consistent results with minor parameter changes. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of many organic compounds, other techniques can be employed for orthogonal testing or specific applications.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
|---|---|---|---|
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Primary Application | Quantitative Purity Analysis | Identification and quantification of volatile impurities. | Qualitative Screening and reaction monitoring. |
| Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[1] | Excellent for separating volatile compounds, provides structural information from mass spectra. | Simple, rapid, and inexpensive for preliminary analysis.[3] |
| Limitations | May not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Limited resolution and sensitivity, primarily qualitative. |
| Typical Impurity Detection | Non-volatile impurities, isomers, and degradation products. | Volatile starting materials and by-products. | Gross impurities and reaction progress. |
Mandatory Visualizations
Caption: Workflow for the purity analysis of this compound using HPLC.
Caption: Comparison of analytical techniques for the purity assessment of carbazole derivatives.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the quantitative purity analysis of this compound. Its ability to separate the main component from non-volatile impurities and isomers with high resolution makes it the preferred technique in a regulated environment. While other methods like GC-MS and TLC have their own merits, particularly for identifying volatile impurities and for rapid screening, respectively, a validated HPLC method provides the comprehensive data required for the definitive confirmation of purity in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Novel Carbazole Compounds
This guide provides a comprehensive evaluation of the anti-inflammatory potential of a novel carbazole compound, designated CZ-1. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, through a series of robust in vitro and in vivo experiments. The causality behind each experimental choice is explained to provide a clear, self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Carbazole-Based Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis and inflammatory bowel disease.[1] The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] This has spurred interest in developing novel carbazole derivatives as potentially safer and more effective anti-inflammatory agents.[5][6]
The primary mechanism of action for many current NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal tract lining, while COX-2 is inducible and primarily involved in the inflammatory response.[8] Non-selective NSAIDs like Indomethacin inhibit both isoforms, leading to therapeutic effects but also potential gastrointestinal side effects. Selective COX-2 inhibitors, such as Celecoxib, were developed to minimize these side effects.[9][10]
This guide will assess our novel compound, CZ-1, for its ability to modulate key inflammatory pathways, including its selectivity for COX enzymes and its impact on pro-inflammatory mediators downstream of critical signaling cascades like NF-κB and MAPK.[11][12]
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively evaluate the anti-inflammatory profile of CZ-1, a tiered experimental approach was employed. This workflow progresses from targeted enzymatic assays to cell-based models and finally to a validated in vivo model of acute inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(9-ethyl-9H-carbazol-3-yl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(9-ethyl-9H-carbazol-3-yl)ethanone
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a suspected carcinogen and potential environmental hazard, this compound requires handling with strict adherence to safety protocols and disposal through a licensed chemical waste management facility.[1] The following procedures are based on safety data for structurally similar carbazole derivatives and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the available safety information and establish a designated work area. When handling the compound, appropriate personal protective equipment (PPE) must be worn, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Hazard Profile
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer.[1] | Sigma-Aldrich SDS for Carbazole[1] |
| Mutagenicity | Suspected of causing genetic defects.[1] | Sigma-Aldrich SDS for Carbazole[1] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1] | Sigma-Aldrich SDS for Carbazole[1] |
| Irritant | May cause skin, eye, and respiratory irritation.[1][3] | Apollo Scientific SDS for 9-Ethyl-9H-carbazole[1] |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | ECHA C&L Inventory[4] |
| Skin Sensitization | May cause an allergic skin reaction.[4] | ECHA C&L Inventory[4] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[1][2]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] A high-density polyethylene (HDPE) container is generally suitable.[1][2] Ensure the container is kept closed at all times, except when adding waste.[1][5][6][7]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.[1][2]
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.[2]
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[2] The label must clearly state "Hazardous Waste" and identify the contents.
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8]
-
The storage area should be cool and dry.[8]
4. Spill and Decontamination Procedures:
-
Cleanup: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[1]
-
Report: Report any spills to your institution's EHS department.[1]
5. Final Disposal:
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and approved waste management facility.[1][8]
-
Incineration: High-temperature incineration is the primary and recommended method of disposal for this type of chemical waste.[2]
-
Do Not: Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. mtu.edu [mtu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-(9-ethyl-9H-carbazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS 1484-04-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): May cause respiratory irritation.[1]
A closely related compound, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), is also classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] Furthermore, some carbazole derivatives are suspected of causing cancer and genetic defects. Therefore, a cautious approach to handling is imperative.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™, or multi-layer laminates like Norfoil™). Nitrile gloves may offer splash protection but should be changed immediately upon contact. | To prevent skin contact, which can cause irritation and potential sensitization.[1][4] Butyl rubber and Viton™ are recommended for handling aromatic ketones. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[5] | To protect eyes from serious irritation caused by contact with the chemical.[1] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[5] Closed-toe shoes are mandatory. | To minimize skin exposure and protect from potential spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended. | To prevent respiratory tract irritation from dust or vapors.[1] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for safety and compliance.
Operational Plan: Step-by-Step Guidance
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area. Verify that the container is properly labeled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly marked with the appropriate hazard warnings.
-
Handling and Use:
-
All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid generating dust.[3] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and glassware.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
-
Spill Response:
-
In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
-
Waste Identification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.
-
Waste Segregation: Segregate chemical waste from other laboratory waste streams.
-
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The label should include the chemical name and associated hazards.
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
-
Disposal:
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
